molecular formula C28H39FN7O17P3S B1245836 2-Fluorobenzoyl-CoA

2-Fluorobenzoyl-CoA

Katalognummer: B1245836
Molekulargewicht: 889.6 g/mol
InChI-Schlüssel: JJZDBMQDENLSBH-TYHXJLICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-fluorobenzoyl-CoA is a fluorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-fluorobenzoic acid. It is functionally related to a benzoyl-CoA and a 2-fluorobenzoic acid.

Eigenschaften

Molekularformel

C28H39FN7O17P3S

Molekulargewicht

889.6 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluorobenzenecarbothioate

InChI

InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI-Schlüssel

JJZDBMQDENLSBH-TYHXJLICSA-N

Isomerische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O

Kanonische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4F)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoyl-CoA is a fluorinated aromatic acyl-coenzyme A thioester. While specific detailed studies on this particular molecule are not extensively available in public literature, its chemical properties can be largely inferred from the well-documented characteristics of its constituent parts: the 2-fluorobenzoyl group and the coenzyme A molecule, as well as from the general behavior of analogous acyl-CoA thioesters. This guide provides a comprehensive overview of the expected chemical properties of this compound, including its synthesis, stability, reactivity, and potential biological significance. The information is curated for researchers in chemistry, biochemistry, and drug development who may be interested in utilizing this compound as a research tool or intermediate.

Chemical Structure and Properties

This compound is formed through the thioester linkage of a 2-fluorobenzoyl group to the sulfhydryl group of coenzyme A. The presence of the electron-withdrawing fluorine atom on the benzene ring is expected to influence the reactivity of the thioester bond.

Predicted Physicochemical Properties of this compound:
PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₂₈H₃₉FN₇O₁₇P₃SBased on the structure of Coenzyme A and 2-fluorobenzoic acid.
Molecular Weight ~891.6 g/mol Calculated from the molecular formula.
Solubility Likely soluble in water and polar organic solvents.Based on the high polarity of the Coenzyme A moiety.
Stability Expected to be sensitive to hydrolysis, particularly at alkaline pH.General property of thioesters. The fluorine atom may slightly increase stability against hydrolysis compared to the non-fluorinated analog due to inductive effects.
Reactivity Expected to be a reactive acylating agent.The thioester bond is a high-energy bond, making the 2-fluorobenzoyl group susceptible to nucleophilic attack.

Synthesis of this compound

Proposed Chemical Synthesis Workflow

The chemical synthesis would likely proceed in two main steps: the activation of 2-fluorobenzoic acid to a more reactive species, followed by its reaction with coenzyme A.

2-Fluorobenzoic Acid 2-Fluorobenzoic Acid 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride 2-Fluorobenzoic Acid->2-Fluorobenzoyl Chloride Activation (e.g., SOCl₂) This compound This compound 2-Fluorobenzoyl Chloride->this compound Thioesterification (Coenzyme A, Base)

Caption: Proposed chemical synthesis workflow for this compound.

Experimental Protocol: Activation of 2-Fluorobenzoic Acid

A common method for activating a carboxylic acid is its conversion to an acyl chloride.

  • Materials: 2-Fluorobenzoic acid, thionyl chloride (SOCl₂), and a suitable solvent (e.g., toluene).

  • Procedure:

    • To a solution of 2-fluorobenzoic acid in the chosen solvent, add an excess of thionyl chloride.

    • The reaction mixture is typically heated under reflux for several hours.

    • After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-fluorobenzoyl chloride.

  • Purification: The product can be purified by distillation under reduced pressure.

Experimental Protocol: Thioesterification with Coenzyme A

The resulting 2-fluorobenzoyl chloride can then be reacted with coenzyme A to form the desired thioester.

  • Materials: 2-Fluorobenzoyl chloride, Coenzyme A (lithium or sodium salt), a suitable buffer (e.g., sodium bicarbonate), and an organic solvent (e.g., tetrahydrofuran).

  • Procedure:

    • Dissolve Coenzyme A in an aqueous buffer solution.

    • A solution of 2-fluorobenzoyl chloride in an organic solvent is added dropwise to the Coenzyme A solution at a low temperature (e.g., 0 °C) with vigorous stirring.

    • The pH of the reaction mixture should be maintained in the slightly alkaline range.

    • The reaction is typically allowed to proceed for a few hours.

  • Purification: The product can be purified using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Proposed Enzymatic Synthesis

An alternative and often more specific method for the synthesis of acyl-CoA thioesters is the use of an acyl-CoA synthetase or ligase.

cluster_0 Enzymatic Reaction 2-Fluorobenzoic Acid 2-Fluorobenzoic Acid This compound This compound 2-Fluorobenzoic Acid->this compound Coenzyme A Coenzyme A Coenzyme A->this compound ATP ATP AMP + PPi AMP + PPi ATP->AMP + PPi Acyl-CoA Synthetase Acyl-CoA Synthetase

Caption: Proposed enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

  • Materials: 2-Fluorobenzoic acid, Coenzyme A, ATP (adenosine triphosphate), magnesium chloride (as a cofactor for the enzyme), a suitable buffer (e.g., Tris-HCl), and a purified acyl-CoA synthetase.

  • Procedure:

    • Combine 2-fluorobenzoic acid, Coenzyme A, ATP, and magnesium chloride in a buffered solution at the optimal pH for the chosen enzyme.

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

    • Monitor the progress of the reaction by following the consumption of reactants or the formation of the product using HPLC.

  • Purification: The product can be purified from the reaction mixture using HPLC.

Chemical Reactivity and Stability

As a thioester, this compound is expected to be a reactive acylating agent. The thioester bond is thermodynamically unstable relative to the corresponding ester or amide, making it a good acyl donor.

Hydrolysis

This compound will be susceptible to hydrolysis to yield 2-fluorobenzoic acid and Coenzyme A. This reaction is expected to be catalyzed by both acid and base, with the rate being significantly faster under alkaline conditions. The electron-withdrawing fluorine atom ortho to the carbonyl group may have a modest effect on the rate of hydrolysis compared to benzoyl-CoA.

Reactions with Nucleophiles

This compound is expected to react readily with various nucleophiles, such as amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reactivity is central to the biological function of acyl-CoAs in transferring acyl groups.

Potential Biological Significance

While the specific biological roles of this compound have not been detailed in the literature, its precursor, 2-fluorobenzoic acid, is known to be metabolized by some microorganisms[1][2]. The metabolic pathway could potentially involve the formation of this compound as an intermediate.

Potential Role in Microbial Metabolism

In bacteria capable of degrading fluorinated aromatic compounds, 2-fluorobenzoic acid may be activated to this compound by an acyl-CoA synthetase. This would be the first step in a metabolic pathway aimed at breaking down the aromatic ring.

2-Fluorobenzoic Acid 2-Fluorobenzoic Acid This compound This compound 2-Fluorobenzoic Acid->this compound Acyl-CoA Synthetase Downstream Metabolites Downstream Metabolites This compound->Downstream Metabolites Further Metabolism

Caption: Hypothetical metabolic activation of 2-fluorobenzoic acid.

Use as a Research Tool

Given its predicted reactivity, this compound could serve as a valuable tool for researchers.

  • Enzyme Substrate/Inhibitor: It could be used to probe the substrate specificity of enzymes that utilize acyl-CoA thioesters, such as acyltransferases or hydrolases. The fluorine atom can act as a useful probe for studying enzyme-substrate interactions using ¹⁹F NMR.

  • Chemical Probe: It could be used as a chemical probe to acylate proteins or other biomolecules in vitro to study the effects of this modification.

Conclusion

While direct experimental data for this compound is scarce, its chemical properties can be reasonably predicted based on the known chemistry of its precursors and analogous compounds. It is expected to be a reactive acylating agent, susceptible to hydrolysis, and can likely be synthesized through both chemical and enzymatic methods. Its potential role in microbial metabolism and its utility as a research tool in enzymology and chemical biology warrant further investigation. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this fluorinated acyl-CoA.

References

The Pivotal Role of 2-Fluorobenzoyl-CoA in Microbial Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organofluorine compounds are increasingly prevalent in pharmaceuticals, agrochemicals, and industrial materials, leading to their accumulation in the environment. The microbial degradation of these xenobiotics is a critical area of research, with 2-Fluorobenzoyl-CoA emerging as a key intermediate in the anaerobic breakdown of 2-fluorobenzoate. This technical guide provides an in-depth exploration of the metabolic fate of this compound in microorganisms, detailing the enzymatic machinery, biochemical transformations, and experimental methodologies used to elucidate these pathways. A comprehensive understanding of these processes is vital for developing novel bioremediation strategies and for informing the design of more biodegradable fluorinated drugs.

Introduction

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering organofluorine compounds highly stable and often recalcitrant to degradation. However, certain microorganisms have evolved sophisticated enzymatic systems to cleave this bond and utilize fluorinated aromatics as carbon and energy sources. The anaerobic degradation of 2-fluorobenzoate proceeds through its activation to the coenzyme A (CoA) thioester, this compound. This central intermediate is then funneled into a modified benzoyl-CoA pathway, a key metabolic route for the anaerobic catabolism of a wide range of aromatic compounds. This guide will dissect the journey of this compound, from its formation to the eventual expulsion of the fluoride ion and the complete mineralization of the carbon skeleton.

The Anaerobic Degradation Pathway of this compound

The anaerobic degradation of 2-fluorobenzoate is initiated by its conversion to this compound, a reaction catalyzed by a benzoate-CoA ligase. This activation step is crucial as it prepares the stable aromatic ring for subsequent reductive attacks. The core of the pathway involves a series of enzymatic reactions that ultimately lead to the defluorination and breakdown of the molecule.

Key Enzymatic Steps

The metabolic cascade for this compound involves three principal enzymatic activities that work in concert:

  • Benzoyl-CoA Reductase (BCR): This key enzyme catalyzes the ATP-dependent reduction of the aromatic ring of this compound to a fluorinated cyclic dienoyl-CoA. This dearomatization is a critical step, as it destabilizes the aromatic system and makes the molecule susceptible to further enzymatic modification.

  • Enoyl-CoA Hydratases/Hydrolases: A fascinating aspect of this pathway is the promiscuous activity of certain enoyl-CoA hydratases and hydrolases. These enzymes, typically involved in the standard benzoyl-CoA pathway, can act on the fluorinated dienoyl-CoA intermediates. Their action leads to the formation of an unstable α-fluorohydrin, which spontaneously eliminates a fluoride ion (HF) to generate a ketone. This enzymatic defluorination is a pivotal discovery in understanding the microbial breakdown of organofluorines. Specifically, dienoyl-CoA hydratase (DCH) and 6-oxo-1-enoyl-CoA hydrolase (OAH) have been implicated in this crucial defluorination step.

  • Downstream Processing: Following defluorination, the resulting non-fluorinated intermediates are channeled into the conventional benzoyl-CoA degradation pathway. This involves a series of reactions including hydrolysis and β-oxidation-like steps, ultimately leading to the formation of central metabolites like acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

The proposed metabolic pathway is illustrated in the following diagram:

2_Fluorobenzoyl_CoA_Pathway cluster_key Key Intermediates 2-Fluorobenzoate 2-Fluorobenzoate This compound This compound 2-Fluorobenzoate->this compound Benzoate-CoA Ligase ATP, CoA 2-F-1,5-dienoyl-CoA 2-F-1,5-dienoyl-CoA This compound->2-F-1,5-dienoyl-CoA Benzoyl-CoA Reductase (BCR) 2 ATP, 2e- 6-F-6-OH-1-enoyl-CoA 6-Fluoro-6-hydroxy-1-enoyl-CoA (unstable α-fluorohydrin) 2-F-1,5-dienoyl-CoA->6-F-6-OH-1-enoyl-CoA Dienoyl-CoA Hydratase (DCH) +H2O 2-F-6-OH-1-enoyl-CoA 2-F-6-OH-1-enoyl-CoA 2-F-1,5-dienoyl-CoA->2-F-6-OH-1-enoyl-CoA Dienoyl-CoA Hydratase (DCH) +H2O 6-Oxo-1-enoyl-CoA 6-Oxo-1-enoyl-CoA 6-F-6-OH-1-enoyl-CoA->6-Oxo-1-enoyl-CoA Spontaneous -HF 3-OH-pimelyl-CoA 3-OH-pimelyl-CoA 6-Oxo-1-enoyl-CoA->3-OH-pimelyl-CoA 6-Oxo-1-enoyl-CoA Hydrolase (OAH) 2-Oxo-6-OH-1-enoyl-CoA 2-Oxo-6-OH-1-enoyl-CoA 2-F-6-OH-1-enoyl-CoA->2-Oxo-6-OH-1-enoyl-CoA 6-Oxo-1-enoyl-CoA Hydrolase (OAH) +H2O, -HF Central Metabolism Central Metabolism 3-OH-pimelyl-CoA->Central Metabolism β-oxidation-like steps

Caption: Anaerobic degradation pathway of this compound.

Quantitative Data

The efficiency of the enzymatic reactions is critical for the overall rate of 2-fluorobenzoate degradation. The following table summarizes the available quantitative data for the key enzymes involved in this pathway.

EnzymeOrganismSubstrateParameterValueReference
Benzoate-CoA LigasePseudomonas sp.2-Fluorobenzoate-Active[1][2]
Benzoyl-CoA Reductase (BCR)Thauera aromaticaThis compoundConversion Rate130 mU mg⁻¹[3]
Benzoyl-CoA Reductase (BCR)Thauera aromaticaBenzoyl-CoAApparent K_m15 µM[4]
Benzoyl-CoA Reductase (BCR)Thauera aromaticaATPApparent K_m0.6 mM[4]
Dienoyl-CoA Hydratase (DCH)Thauera aromatica2-F-1,5-dienoyl-CoA-Active, leads to defluorination
6-Oxo-1-enoyl-CoA Hydrolase (OAH)Thauera aromatica2-F-6-OH-1-enoyl-CoA-Active, leads to defluorination
6-Oxo-1-enoyl-CoA Hydrolase (OAH)Thauera aromatica2-F-1,5-dienoyl-CoA isomersOverall formation rate of 3-OH-pimeloyl-CoA and 2-F-6-OH-1-enoyl-CoA19.2 mU mg⁻¹

Experimental Protocols

The elucidation of the this compound metabolic pathway has relied on a combination of microbiological, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Cultivation of Microorganisms and Cell Suspension Experiments
  • Microorganism: Thauera aromatica K172.

  • Growth Medium: A mineral salt medium with 2-fluorobenzoate or benzoate as the sole carbon source under denitrifying (anaerobic) conditions.

  • Cultivation Conditions: Cells are grown in an anaerobic chamber at 30°C.

  • Cell Harvesting: Cells are harvested in the late exponential growth phase by centrifugation.

  • Cell Suspension: The cell pellet is washed and resuspended in an anaerobic buffer (e.g., potassium phosphate buffer with reducing agents like dithiothreitol).

  • Substrate Consumption Assay: The cell suspension is incubated with 2-fluorobenzoate and/or benzoate, and samples are taken at different time points to monitor substrate depletion using High-Performance Liquid Chromatography (HPLC).

Cell_Suspension_Workflow A Anaerobic Culture of Thauera aromatica B Harvest Cells (Centrifugation) A->B C Wash and Resuspend Cells in Anaerobic Buffer B->C D Incubate with 2-Fluorobenzoate C->D E Collect Samples Over Time D->E F Analyze Substrate Concentration by HPLC E->F

Caption: Workflow for cell suspension experiments.

Enzyme Assays
  • Enoyl-CoA Hydratase Activity:

    • Principle: The hydration of the double bond in an enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength.

    • Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH 8.0) and the enoyl-CoA substrate (e.g., crotonyl-CoA as a model substrate).

    • Procedure: The reaction is initiated by adding the enzyme solution, and the decrease in absorbance at 263 nm is monitored spectrophotometrically at 30°C.

    • Calculation: The enzyme activity is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

  • Benzoyl-CoA Reductase Activity:

    • Principle: A spectrophotometric assay that is dependent on MgATP and a strong reductant.

    • Electron Donor: Reduced methyl viologen can be used as an artificial electron donor.

    • Procedure: The assay is performed under strictly anaerobic conditions, and the oxidation of the electron donor is monitored.

Analysis of CoA Thioesters by LC-MS/MS
  • Extraction: Intracellular CoA thioesters are extracted from microbial cells using methods that quickly quench metabolic activity, often involving cold solvents like methanol or acetonitrile.

  • Chromatographic Separation:

    • Column: A porous reversed-phase column (e.g., Gemini C18) is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid adjusted to pH 8.1 with ammonium hydroxide) and an organic solvent (e.g., methanol) is employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly sensitive and specific quantification of different CoA thioesters based on their specific precursor-to-product ion transitions.

LC_MS_Workflow A Quench Metabolism and Extract CoA Thioesters B HPLC Separation (Reversed-Phase) A->B C Electrospray Ionization (ESI) B->C D Tandem Mass Spectrometry (MS/MS) C->D E Quantification (MRM) D->E

Caption: Workflow for CoA thioester analysis by LC-MS/MS.

Regulation of the Pathway

The expression of the genes encoding the enzymes of the benzoyl-CoA pathway is typically induced by the presence of aromatic substrates like benzoate. In Rhodopseudomonas palustris, the regulation involves regulator proteins of the MarR and Fnr families, which respond to benzoate and oxygen levels, respectively. While the specific regulation of the pathway in response to 2-fluorobenzoate has not been fully elucidated, it is likely that similar regulatory mechanisms are at play. The presence of the fluorinated substrate likely induces the expression of the necessary catabolic genes. Further research is needed to identify the specific transcriptional regulators and the signaling molecules involved in the response to fluorinated aromatic compounds.

Implications for Drug Development and Bioremediation

The microbial metabolism of this compound has significant implications for both environmental science and pharmaceutical development.

  • Bioremediation: Understanding the enzymatic basis of C-F bond cleavage opens up possibilities for developing engineered microorganisms with enhanced capabilities for degrading persistent organofluorine pollutants. The promiscuity of existing enzymes in the benzoyl-CoA pathway suggests that this metabolic route could be a prime target for protein engineering to improve the degradation of a wider range of fluorinated compounds.

  • Drug Development: For drug development professionals, knowledge of these metabolic pathways is crucial for designing fluorinated drug candidates with improved biodegradability. By understanding how microorganisms can dismantle these molecules, it may be possible to incorporate structural features that render the drugs more susceptible to microbial degradation after their therapeutic use, thus reducing their environmental persistence.

Conclusion

This compound stands as a central hub in the anaerobic microbial degradation of 2-fluorobenzoate. Its transformation through a modified benzoyl-CoA pathway, featuring a remarkable enzymatic defluorination step, highlights the metabolic versatility of microorganisms. The detailed understanding of this pathway, from the enzymes and their kinetics to the underlying regulatory networks, is paramount. Continued research in this area will not only deepen our fundamental knowledge of microbial catabolism but also provide the tools necessary to address the environmental challenges posed by organofluorine compounds and to design the next generation of environmentally benign pharmaceuticals.

References

The Anaerobic Degradation of 2-Fluorobenzoate: A Technical Guide to the Discovery and Significance of 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anaerobic biodegradation pathway of 2-fluorobenzoate, a persistent environmental pollutant. The central focus is on the key intermediate, 2-Fluorobenzoyl-CoA, detailing its discovery, enzymatic processing, and overall significance in the bioremediation of fluorinated aromatic compounds. This document synthesizes key research findings, presenting quantitative data in a structured format, providing detailed experimental methodologies, and visualizing the core biochemical pathway.

Discovery and Significance

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, and understanding the fate of halogenated variants is of significant environmental and industrial relevance. For years, the anaerobic breakdown of fluorinated aromatic compounds was considered a challenging and slow process. However, research has unveiled that certain denitrifying bacteria, most notably Thauera aromatica, are capable of utilizing 2-fluorobenzoate as a sole carbon and energy source under anoxic conditions.[1][2][3] This discovery opened a new frontier in bioremediation, highlighting a novel enzymatic strategy for C-F bond cleavage, a notoriously stable chemical bond.

The key to this metabolic feat lies in the activation of 2-fluorobenzoate to its coenzyme A (CoA) thioester, this compound.[2] This activation is the gateway to a specialized benzoyl-CoA degradation pathway. Unlike many dehalogenation reactions that occur as the initial step, the defluorination in this pathway happens later, after the aromatic ring has been destabilized. This process involves the stoichiometric release of fluoride ions, indicating a complete cleavage of the C-F bond.[1] The elucidation of this pathway not only provides a deeper understanding of microbial metabolism but also offers potential enzymatic tools for the development of novel bioremediation strategies and biocatalysts.

The Anaerobic Degradation Pathway of this compound

The anaerobic degradation of 2-fluorobenzoate in denitrifying bacteria like Thauera aromatica proceeds through a modified benzoyl-CoA pathway. The central intermediate, this compound, undergoes a series of enzymatic transformations leading to ring cleavage and eventual mineralization.

Pathway Overview

The degradation can be summarized in the following key steps:

  • Activation: 2-Fluorobenzoate is activated to this compound by a promiscuous benzoate-CoA ligase.

  • Dearomatization: The aromatic ring of this compound is reduced by an ATP-dependent benzoyl-CoA reductase (BCR).

  • Hydration and Defluorination: The resulting fluorinated dienoyl-CoA is then acted upon by a series of hydratases and hydrolases, which ultimately catalyze the cleavage of the carbon-fluorine bond.

The following diagram illustrates the core enzymatic steps in the anaerobic degradation of this compound.

Anaerobic_Degradation_of_2_Fluorobenzoyl_CoA cluster_0 Anaerobic Degradation of 2-Fluorobenzoate 2-Fluorobenzoate 2-Fluorobenzoate This compound This compound 2-Fluorobenzoate->this compound Benzoate-CoA Ligase (ATP, CoA-SH) Fluorinated Dienoyl-CoA Fluorinated Dienoyl-CoA This compound->Fluorinated Dienoyl-CoA Benzoyl-CoA Reductase (ATP) Downstream Intermediates Downstream Intermediates Fluorinated Dienoyl-CoA->Downstream Intermediates Enoyl-CoA Hydratases/ Hydrolases Fluoride Ion Fluoride Ion Fluorinated Dienoyl-CoA->Fluoride Ion Defluorination Central Metabolism Central Metabolism Downstream Intermediates->Central Metabolism Further Degradation

Caption: Anaerobic degradation pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data from studies on the anaerobic degradation of 2-fluorobenzoate and the enzymes involved.

Table 1: Growth and Substrate Utilization of Thauera aromatica K172
SubstrateDoubling Time (h)Substrate Consumption Rate (µmol min⁻¹ (mg protein)⁻¹)
Benzoate~10Not explicitly stated in provided search results
2-Fluorobenzoate~20-30Not explicitly stated in provided search results

Data synthesized from growth curves presented in scientific literature.

Table 2: Kinetic Properties of Key Enzymes
EnzymeSubstrateApparent Kₘ (µM)Vₘₐₓ or Specific ActivityOrganism
Benzoate-CoA LigaseBenzoate-High activityThauera aromatica
2-Fluorobenzoate-94% relative to benzoateThauera aromatica
Benzoyl-CoA ReductaseBenzoyl-CoA150.55 µmol min⁻¹ mg⁻¹Thauera aromatica K172
ATP600-Thauera aromatica K172
Enoyl-CoA Hydratase (DCH)1,5-Dienoyl-CoA-107 ± 12 U mg⁻¹Recombinant (T. aromatica)

Kₘ and Vₘₐₓ values are highly dependent on assay conditions. Data extracted from various sources.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its degradation pathway.

Synthesis of this compound

This protocol is a generalized method based on standard procedures for synthesizing acyl-CoA esters.

Materials:

  • 2-Fluorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate solution (10%)

  • Reverse-phase HPLC system

Procedure:

  • Activation of 2-Fluorobenzoic Acid:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve 2-fluorobenzoic acid in anhydrous THF.

    • Add a catalytic amount of DMF.

    • Slowly add an excess (e.g., 1.5 equivalents) of oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The formation of 2-fluorobenzoyl chloride is complete.

    • Remove the solvent and excess reagent under vacuum.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude 2-fluorobenzoyl chloride in a minimal amount of anhydrous THF.

    • In a separate flask, dissolve coenzyme A trilithium salt in a cold 10% sodium bicarbonate solution.

    • Slowly add the 2-fluorobenzoyl chloride solution to the vigorously stirred coenzyme A solution at 4°C. Maintain the pH between 7.5 and 8.5 by adding more sodium bicarbonate solution if necessary.

    • Stir the reaction mixture for 30-60 minutes at 4°C.

  • Purification:

    • Purify the resulting this compound by reverse-phase HPLC using a C18 column.

    • Use a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid) for elution.

    • Monitor the elution at 260 nm (adenine moiety of CoA) and the specific absorbance maximum for the 2-fluorobenzoyl moiety.

    • Collect the fractions containing the product, pool them, and lyophilize to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using mass spectrometry (e.g., ESI-MS) and UV-Vis spectrophotometry.

Purification of Benzoate-CoA Ligase from Thauera aromatica

This protocol is a summary of the purification procedure described in the literature.

Materials:

  • Cell paste of T. aromatica grown anaerobically on benzoate or 2-aminobenzoate.

  • Buffer A: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 2 mM dithiothreitol.

  • DEAE-Sepharose column

  • Phenyl-Sepharose column

  • Mono Q column (FPLC)

  • Ammonium sulfate

Procedure:

  • Cell Lysis:

    • Resuspend the cell paste in Buffer A and lyse the cells by sonication or French press.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear cell extract.

  • Ammonium Sulfate Precipitation:

    • Fractionally precipitate the proteins in the cell extract by slowly adding solid ammonium sulfate. Collect the fraction that precipitates between 40% and 70% saturation.

    • Resuspend the pellet in a minimal volume of Buffer A and dialyze against the same buffer.

  • Anion Exchange Chromatography:

    • Apply the dialyzed protein solution to a DEAE-Sepharose column equilibrated with Buffer A.

    • Elute the proteins with a linear gradient of NaCl (e.g., 0-500 mM) in Buffer A.

    • Assay the fractions for benzoate-CoA ligase activity and pool the active fractions.

  • Hydrophobic Interaction Chromatography:

    • Add ammonium sulfate to the pooled active fractions to a final concentration of 1 M.

    • Apply the sample to a Phenyl-Sepharose column equilibrated with Buffer A containing 1 M ammonium sulfate.

    • Elute with a decreasing linear gradient of ammonium sulfate (1-0 M) in Buffer A.

    • Pool the active fractions.

  • High-Resolution Anion Exchange Chromatography:

    • Dialyze the pooled fractions against Buffer A and apply to a Mono Q column on an FPLC system.

    • Elute with a shallow NaCl gradient in Buffer A.

    • The benzoate-CoA ligase should elute as a single, sharp peak.

    • Assess the purity of the final preparation by SDS-PAGE.

Assay for Enoyl-CoA Hydratase Activity

This is a general spectrophotometric assay for enoyl-CoA hydratase activity.

Materials:

  • Purified or partially purified enoyl-CoA hydratase.

  • Assay buffer: 50 mM Tris-HCl (pH 8.0).

  • Crotonyl-CoA (or a fluorinated enoyl-CoA substrate).

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and crotonyl-CoA to a final concentration of 0.25 mM.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C). This decrease corresponds to the hydration of the enoyl-thioester bond of crotonyl-CoA.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, visualize key experimental workflows and logical relationships in the study of this compound degradation.

Experimental_Workflow_Enzyme_Purification cluster_workflow Enzyme Purification Workflow Cell_Culture T. aromatica Culture (Anaerobic, 2-FB) Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Culture->Cell_Lysis Centrifugation High-Speed Centrifugation Cell_Lysis->Centrifugation Cell_Extract Crude Cell Extract Centrifugation->Cell_Extract AmSO4_Precipitation Ammonium Sulfate Precipitation Cell_Extract->AmSO4_Precipitation Dialysis Dialysis AmSO4_Precipitation->Dialysis Anion_Exchange Anion Exchange (DEAE-Sepharose) Dialysis->Anion_Exchange HIC Hydrophobic Interaction (Phenyl-Sepharose) Anion_Exchange->HIC FPLC FPLC (Mono Q) HIC->FPLC Pure_Enzyme Pure Enzyme FPLC->Pure_Enzyme

Caption: A generalized workflow for the purification of enzymes.

Logical_Relationship_Defluorination cluster_logic Logical Steps to Confirm Defluorination Hypothesis Hypothesis: Anaerobic defluorination of 2-FB occurs Growth_Experiment Growth of T. aromatica on 2-FB as sole carbon source Hypothesis->Growth_Experiment Fluoride_Measurement Measurement of Fluoride Ion Release in Culture Medium Growth_Experiment->Fluoride_Measurement Stoichiometry Stoichiometric Release of Fluoride Confirmed Fluoride_Measurement->Stoichiometry Intermediate_Analysis Identification of Fluorinated Intermediates (e.g., 2-F-Benzoyl-CoA) Stoichiometry->Intermediate_Analysis Enzyme_Assays In vitro assays with purified enzymes and fluorinated substrates Intermediate_Analysis->Enzyme_Assays Conclusion Conclusion: Enzymatic defluorination pathway elucidated Enzyme_Assays->Conclusion

Caption: Logical flow for confirming anaerobic defluorination.

References

The Enzymatic Gateway: A Technical Guide to the Formation of 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of 2-Fluorobenzoyl-CoA is a critical activation step in the microbial degradation of 2-fluorobenzoate, a halogenated aromatic compound of environmental and pharmaceutical relevance. Understanding the enzymatic machinery that catalyzes this reaction is paramount for applications in bioremediation, biocatalysis, and the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the enzymatic synthesis of this compound, detailing the key enzymes, their kinetic properties, the downstream metabolic pathway, and the experimental protocols for their study.

Core Enzymology: The Role of Acyl-CoA Ligases

The conversion of 2-fluorobenzoate to its coenzyme A (CoA) thioester, this compound, is predominantly catalyzed by a class of enzymes known as acyl-CoA ligases (also referred to as synthetases). These enzymes activate the carboxyl group of 2-fluorobenzoate at the expense of ATP, facilitating its entry into subsequent metabolic pathways.

Notably, the enzymatic activity is often attributed to promiscuous benzoate-CoA ligases or 2-aminobenzoate-CoA ligases, which, in addition to their primary substrates, can efficiently activate 2-fluorobenzoate. Several bacterial species, including those from the genera Thauera, Pseudomonas, and Rhodopseudomonas, have been identified to possess these versatile enzymes.

Quantitative Data on Substrate Specificity

The following table summarizes the substrate specificity of various CoA ligases for 2-fluorobenzoate relative to their preferred substrate, benzoate.

EnzymeOrganismRelative Activity with 2-Fluorobenzoate (%)Apparent Km for 2-Fluorobenzoate (µM)Reference
Benzoate-CoA LigaseThauera aromatica94Not Reported[1]
Benzoate-CoA Ligase (E1)Pseudomonas sp.ActiveLower Km than benzoate[2][3]
2-Aminobenzoate-CoA Ligase (E2)Pseudomonas sp.ActiveNot Reported[2][3]
Benzoate-CoA LigaseRhodopseudomonas palustrisHigh SpecificityNot Reported

The Metabolic Fate of this compound

Once formed, this compound enters a specialized anaerobic degradation pathway. The initial steps are crucial for the destabilization of the aromatic ring, setting the stage for defluorination.

Signaling Pathway Diagram

Enzymatic_Formation_of_2_Fluorobenzoyl_CoA cluster_activation Activation Step cluster_dearomatization Dearomatization cluster_defluorination Defluorination & Degradation 2-Fluorobenzoate 2-Fluorobenzoate This compound This compound 2-Fluorobenzoate->this compound Benzoate-CoA Ligase ATP, CoA AMP, PPi 2-F-1,5-dienoyl-CoA 2-F-1,5-dienoyl-CoA This compound->2-F-1,5-dienoyl-CoA Benzoyl-CoA Reductase (BCR) 2e-, 2ATP 2ADP, 2Pi 6-F-6-OH-1-enoyl-CoA 6-F-6-OH-1-enoyl-CoA 2-F-1,5-dienoyl-CoA->6-F-6-OH-1-enoyl-CoA Enoyl-CoA Hydratase (DCH/OAH) +H2O 2-F-6-OH-1-enoyl-CoA 2-F-6-OH-1-enoyl-CoA 2-F-1,5-dienoyl-CoA->2-F-6-OH-1-enoyl-CoA Enoyl-CoA Hydratase (DCH/OAH) +H2O 6-Oxo-1-enoyl-CoA 6-Oxo-1-enoyl-CoA 6-F-6-OH-1-enoyl-CoA->6-Oxo-1-enoyl-CoA Spontaneous -HF 2-Oxo-6-OH-cyclohexanoyl-CoA 2-Oxo-6-OH-cyclohexanoyl-CoA 2-F-6-OH-1-enoyl-CoA->2-Oxo-6-OH-cyclohexanoyl-CoA Enoyl-CoA Hydratase (OAH) +H2O, -HF Central_Metabolism Central Metabolism 6-Oxo-1-enoyl-CoA->Central_Metabolism 2-Oxo-6-OH-cyclohexanoyl-CoA->Central_Metabolism

Caption: Anaerobic degradation pathway of 2-fluorobenzoate.

The anaerobic degradation of 2-fluorobenzoate is initiated by its activation to this compound. This is followed by the dearomatization of the benzene ring by benzoyl-CoA reductase (BCR), a key enzyme in anaerobic aromatic metabolism. The resulting 2-fluoro-cyclohexa-1,5-diene-1-carbonyl-CoA (2-F-1,5-dienoyl-CoA) is then a substrate for enoyl-CoA hydratases, such as dienoyl-CoA hydratase (DCH) and the bifunctional 6-oxo-1-enoyl-CoA hydrolase (OAH). These enzymes catalyze the hydration of the dienoyl-CoA, leading to the formation of fluorinated intermediates that spontaneously eliminate fluoride, a critical step in the detoxification of the compound. The resulting non-fluorinated intermediates are further metabolized and enter central metabolic pathways.

Experimental Protocols

Purification of Benzoate-CoA Ligase from Thauera aromatica

The following protocol is a synthesized methodology based on established procedures for the purification of benzoate-CoA ligase.

1. Cell Lysis and Preparation of Cell-Free Extract:

  • Harvest bacterial cells grown on a benzoate-containing medium via centrifugation.
  • Resuspend the cell pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 2 mM MgCl2 and 2 mM dithiothreitol).
  • Lyse the cells using a French press or sonication.
  • Clarify the lysate by ultracentrifugation to obtain the crude cell-free extract.

2. Ammonium Sulfate Precipitation:

  • Slowly add solid ammonium sulfate to the cell-free extract with constant stirring to achieve a specific saturation (e.g., 35-55%).
  • Collect the precipitated protein by centrifugation.
  • Resuspend the pellet in a minimal volume of the starting buffer and dialyze against the same buffer to remove excess ammonium sulfate.

3. Chromatographic Separations:

  • Anion Exchange Chromatography: Load the dialyzed protein solution onto a DEAE-Sepharose or similar anion exchange column. Elute the bound proteins with a linear gradient of KCl. Collect fractions and assay for benzoate-CoA ligase activity.
  • Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a Phenyl-Sepharose or similar hydrophobic interaction column. Elute with a decreasing salt gradient.
  • Affinity Chromatography: As a final polishing step, use an affinity matrix such as Reactive Red 120-agarose or a substrate-analog-based resin. Elute the purified enzyme with a high concentration of salt or the substrate (e.g., benzoate).

4. Purity Assessment:

  • Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band corresponding to the expected molecular weight of benzoate-CoA ligase (approximately 57-60 kDa for the monomer) indicates successful purification.

Enzyme Assay for this compound Formation

A continuous spectrophotometric coupled enzyme assay is commonly employed to determine the activity of benzoate-CoA ligase.

Principle: The formation of AMP during the CoA ligation reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 or 365 nm. The coupling enzymes are myokinase, pyruvate kinase, and lactate dehydrogenase.

Reaction Mixture (1 mL total volume):

  • 100 mM Tris-HCl buffer (pH 7.8)

  • 10 mM KCl

  • 2.5 mM MgCl2

  • 10 mM phosphoenolpyruvate

  • 0.5 mM ATP

  • 0.25 mM Coenzyme A

  • 0.2 mM NADH

  • 2 units myokinase

  • 2 units pyruvate kinase

  • 2 units lactate dehydrogenase

  • 0.1 mM 2-fluorobenzoate (or other substrate)

  • Enzyme sample

Procedure:

  • Combine all reagents except the substrate in a cuvette and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for the depletion of any endogenous pyruvate or ADP.

  • Initiate the reaction by adding the substrate (2-fluorobenzoate).

  • Monitor the decrease in absorbance at 340 nm or 365 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).

Experimental and Analytical Workflows

Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_purification Enzyme Purification cluster_activity Activity & Kinetic Analysis cluster_analysis Product Analysis Cell_Culture Cell_Culture Cell_Lysis Cell_Lysis Cell_Culture->Cell_Lysis Crude_Extract Crude_Extract Cell_Lysis->Crude_Extract Chromatography Chromatography Crude_Extract->Chromatography Pure_Enzyme Pure_Enzyme Chromatography->Pure_Enzyme Enzyme_Assay Enzyme_Assay Pure_Enzyme->Enzyme_Assay Substrate_Specificity Substrate_Specificity Enzyme_Assay->Substrate_Specificity HPLC_MS HPLC_MS Enzyme_Assay->HPLC_MS Kinetic_Parameters Kinetic_Parameters Substrate_Specificity->Kinetic_Parameters Product_Identification Product_Identification HPLC_MS->Product_Identification Quantification Quantification Product_Identification->Quantification

Caption: General workflow for enzyme characterization.

Analytical Method: HPLC-MS for this compound Detection

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the detection and quantification of acyl-CoA thioesters.

Sample Preparation:

  • Quench enzymatic reactions with an appropriate agent (e.g., perchloric acid or organic solvent).

  • Centrifuge to remove precipitated protein.

  • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).

HPLC Conditions (Illustrative):

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Aqueous buffer (e.g., ammonium acetate or formic acid in water).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute compounds of varying polarity.

Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

  • Analysis: Full scan mode for identification or selected reaction monitoring (SRM) for targeted quantification. The SRM transition for this compound would involve the precursor ion (the molecular weight of this compound) and a characteristic fragment ion.

Conclusion

The enzymatic formation of this compound is a pivotal step in the microbial metabolism of 2-fluorobenzoate. This process is primarily mediated by promiscuous benzoate-CoA ligases found in various bacterial species. A thorough understanding of the enzymes involved, their kinetic properties, and the subsequent metabolic pathway is essential for harnessing these biological systems for biotechnological applications. The detailed experimental protocols and analytical workflows provided in this guide offer a solid foundation for researchers and professionals in the fields of biochemistry, microbiology, and drug development to further explore and utilize this fascinating enzymatic transformation.

References

Core Principles of 2-Fluorobenzoate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the microbial metabolism of 2-fluorobenzoate, a halogenated aromatic compound of significant environmental and pharmaceutical interest. Understanding its metabolic fate is crucial for applications in bioremediation, drug development, and toxicology. This document provides a comprehensive overview of the aerobic and anaerobic degradation pathways, key enzymatic players, quantitative metabolic data, and detailed experimental protocols for studying these processes.

Aerobic Metabolism of 2-Fluorobenzoate

Under aerobic conditions, the primary pathway for 2-fluorobenzoate degradation involves an initial dioxygenase-catalyzed reaction that results in the removal of the fluorine substituent and the formation of catechol. This process is typically carried out by various bacterial strains, including species of Pseudomonas and Alcaligenes.[1][2]

The key enzymatic steps are:

  • Dioxygenation: 2-Fluorobenzoate is first attacked by a benzoate dioxygenase, a multi-component enzyme system. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of an unstable diol intermediate, 6-fluoro-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid.[1]

  • Dehalogenation and Aromatization: This intermediate is then rearomatized to catechol by the action of dihydrodihydroxybenzoate dehydrogenase, with the concomitant elimination of the fluoride ion.[1]

  • Ring Cleavage: The resulting catechol is a common intermediate in the degradation of many aromatic compounds and is subsequently funneled into the central metabolism, typically via the ortho- or meta-cleavage pathway, leading to intermediates of the tricarboxylic acid (TCA) cycle.[1]

A critical aspect of this pathway is the regioselectivity of the initial dioxygenation. An attack at the 1,2-position leads to productive degradation to catechol, while an attack at other positions can lead to the formation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid. In some adapted bacterial strains, the regioselectivity of the dioxygenase is significantly shifted towards the productive 1,2-attack. For instance, in adapted Pseudomonas sp. B13, approximately 97% of 2-fluorobenzoate is converted to catechol.

Quantitative Data: Aerobic Metabolism
ParameterOrganismValueReference
2-Fluorobenzoate to Catechol ConversionAlcaligenes eutrophus B9~84%
2-Fluorobenzoate to Catechol Conversion (adapted)Pseudomonas sp. B13~97%
Growth Rate (µ) on BenzoateAlcaligenes eutrophus0.51 h⁻¹
Biomass Yield (Yx/benzoate)Alcaligenes eutrophus0.56 mol C/mol C
Optimal Growth pHPseudomonas fluorescens6.0
Optimal Growth TemperaturePseudomonas fluorescens37°C

Signaling Pathway: Aerobic Degradation of 2-Fluorobenzoate

Aerobic_Metabolism cluster_pathway Aerobic Degradation Pathway FB 2-Fluorobenzoate Diol 6-Fluoro-3,5-cyclohexadiene- 1,2-diol-1-carboxylic acid FB->Diol Benzoate Dioxygenase Catechol Catechol Diol->Catechol Dihydrodihydroxybenzoate Dehydrogenase (Fluoride elimination) TCA TCA Cycle Intermediates Catechol->TCA Ring Cleavage (ortho/meta)

Caption: Aerobic metabolic pathway of 2-fluorobenzoate to TCA cycle intermediates.

Anaerobic Metabolism of 2-Fluorobenzoate

In the absence of oxygen, the degradation of 2-fluorobenzoate proceeds through a distinct pathway, primarily observed in denitrifying bacteria such as Thauera aromatica and certain Pseudomonas species. The central strategy involves the activation of the aromatic ring followed by reductive dearomatization.

The key steps in the anaerobic pathway are:

  • Activation to Coenzyme A Thioester: The metabolic pathway is initiated by the activation of 2-fluorobenzoate to 2-fluorobenzoyl-CoA. This reaction is catalyzed by a benzoate-coenzyme A ligase (also known as benzoyl-CoA synthetase) and requires ATP and Coenzyme A.

  • Reductive Dehalogenation/Dearomatization: The this compound then enters the benzoyl-CoA pathway. In some cases, a reductive dehalogenation can occur, catalyzed by a benzoyl-CoA reductase, to yield benzoyl-CoA. Alternatively, the fluorinated ring can be reduced, leading to fluorinated cyclic dienoyl-CoA intermediates. The exact mechanism of fluoride removal can vary between different microorganisms.

  • Ring Opening and Beta-Oxidation: Following dearomatization, the ring is opened, and the resulting aliphatic chain is further metabolized through a modified β-oxidation pathway, ultimately yielding acetyl-CoA, which enters the central metabolism.

Quantitative Data: Anaerobic Metabolism
ParameterOrganismSubstrateKmReference
Benzoate-CoA LigaseThauera aromaticaBenzoate0.05 - 1 mM
Benzoate-CoA LigaseThauera aromaticaCoA0.05 - 0.6 mM
Benzoate-CoA LigaseThauera aromaticaATP0.05 - 4 mM
Hydroxyhydroquinone-dehydrogenating activityThauera aromatica AR-13,5-dihydroxybenzoate74 nmol min⁻¹(mg protein)⁻¹

Signaling Pathway: Anaerobic Degradation of 2-Fluorobenzoate

Anaerobic_Metabolism cluster_pathway Anaerobic Degradation Pathway FB 2-Fluorobenzoate FBCoA This compound FB->FBCoA Benzoate-CoA Ligase (ATP, CoA) Reduced Reduced Fluorinated Intermediates FBCoA->Reduced Benzoyl-CoA Reductase (Reductive Dehalogenation/ Dearomatization) AcetylCoA Acetyl-CoA Reduced->AcetylCoA Ring Opening & β-Oxidation

Caption: Anaerobic metabolic pathway of 2-fluorobenzoate to acetyl-CoA.

Experimental Protocols

Microbial Degradation of 2-Fluorobenzoate

This protocol outlines the general procedure for assessing the ability of a microbial culture to degrade 2-fluorobenzoate.

Materials:

  • Bacterial strain of interest

  • Basal salts medium

  • 2-Fluorobenzoate stock solution (filter-sterilized)

  • Sterile culture flasks

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge and sterile centrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare Inoculum: Grow a pre-culture of the bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) to the late exponential phase.

  • Inoculation: Harvest the cells by centrifugation, wash twice with sterile basal salts medium, and resuspend in the same medium to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Set up Degradation Cultures: In sterile flasks, add basal salts medium and supplement with 2-fluorobenzoate as the sole carbon source to a final concentration of, for example, 1 mM.

  • Inoculate: Inoculate the flasks with the washed cell suspension. Include an uninoculated control flask to monitor for abiotic degradation.

  • Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the specific bacterial strain (e.g., 30°C and 150 rpm for Pseudomonas).

  • Sampling: At regular time intervals, aseptically withdraw samples from each flask.

  • Analysis:

    • Measure the optical density at 600 nm (OD₆₀₀) to monitor bacterial growth.

    • Centrifuge a portion of the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the supernatant for the disappearance of 2-fluorobenzoate and the appearance of metabolites using HPLC, GC-MS, or LC-MS/MS.

Experimental Workflow: Microbial Degradation Study

Microbial_Degradation_Workflow cluster_workflow Microbial Degradation Experimental Workflow start Start preculture Prepare Bacterial Pre-culture start->preculture harvest Harvest and Wash Cells preculture->harvest setup Set up Degradation Cultures (Basal Salts + 2-Fluorobenzoate) harvest->setup inoculate Inoculate Cultures setup->inoculate incubate Incubate with Shaking inoculate->incubate sample Aseptic Sampling at Time Intervals incubate->sample measure_growth Measure Bacterial Growth (OD600) sample->measure_growth separate Separate Supernatant (Centrifugation & Filtration) sample->separate analyze Analyze Supernatant (HPLC, GC-MS, LC-MS/MS) separate->analyze end End analyze->end

Caption: Workflow for a typical microbial degradation experiment.

Benzoate Dioxygenase Activity Assay

This spectrophotometric assay measures the activity of benzoate dioxygenase by monitoring the substrate-dependent oxidation of NADH.

Materials:

  • Cell-free extract containing benzoate dioxygenase

  • 100 mM Phosphate buffer (pH 7.0)

  • NADH stock solution

  • 2-Fluorobenzoate stock solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADH (to a final concentration of ~430 µM), and the cell-free extract.

  • Background Reading: Place the cuvette in the spectrophotometer and record the background rate of NADH oxidation at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹).

  • Initiate Reaction: Start the reaction by adding 2-fluorobenzoate to the cuvette (to a final concentration of ~100 µM) and mix immediately.

  • Measure Activity: Continuously monitor the decrease in absorbance at 340 nm over time.

  • Calculate Specific Activity: The specific activity is calculated as the amount of NADH oxidized per minute per milligram of protein in the cell-free extract. One unit of activity is defined as the consumption of 1 µmol of O₂ per minute, which corresponds to the oxidation of 1 µmol of NADH.

Analytical Methods for Metabolite Detection

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)

Mobile Phase:

  • Solvent A: 0.1% Triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid.

  • Solvent B: Acetonitrile:Methanol:Water (700:200:100 v/v/v).

  • A gradient elution is typically used, for example: 0-5 min, 5% B; 35 min, 50% B; 45-55 min, 90% B; 60-65 min, 5% B.

Detection:

  • UV detection at 205 nm.

Sample Preparation:

  • Filter the aqueous sample through a 0.22 µm syringe filter before injection.

Sample Preparation (SPE and Derivatization):

  • Solid-Phase Extraction (SPE): Acidify the water sample and pass it through a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge. Elute the retained compounds with methanol.

  • Derivatization: Evaporate the eluate and derivatize the residue to form methyl esters using BF₃·MeOH at 64°C for 24 hours.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

Analysis:

  • The fluorobenzoic acid methyl esters are separated by GC and detected by MS in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 or phenyl reverse-phase column.

Mobile Phase:

  • A gradient of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium formate.

Detection:

  • Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The transition from the precursor ion (deprotonated molecule [M-H]⁻) to a specific product ion is monitored.

Sample Preparation:

  • For complex matrices, solid-phase extraction may be necessary to remove interferences and concentrate the analytes.

Conclusion

The metabolism of 2-fluorobenzoate is a well-studied process involving distinct aerobic and anaerobic pathways. The initial enzymatic attack, either by a dioxygenase or a CoA ligase, is the critical step that commits the compound to degradation. Understanding these pathways and the enzymes involved is essential for developing effective bioremediation strategies and for predicting the metabolic fate of fluorinated pharmaceuticals. The experimental protocols provided in this guide offer a framework for researchers to investigate and quantify the microbial metabolism of 2-fluorobenzoate and related compounds.

References

The Microbial Gauntlet: A Technical Guide to the Biodegradation of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic compounds has revolutionized the pharmaceutical and agrochemical industries, bestowing enhanced metabolic stability and bioactivity upon molecules. However, this same stability, conferred by the formidable strength of the carbon-fluorine (C-F) bond, presents a significant environmental challenge. This technical guide delves into the microbial mechanisms that nature has evolved to dismantle these recalcitrant molecules, providing an in-depth overview of the biodegradation pathways, key enzymatic players, and the environmental factors that govern these processes.

The Challenge of the Carbon-Fluorine Bond

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This inherent stability makes fluorinated aromatic compounds resistant to both chemical and biological degradation.[2][3] Microorganisms, however, have developed sophisticated strategies to overcome this energetic barrier, often employing a "metabolic activation" approach. This involves enzymatic modification of the molecule at positions other than the C-F bond, which can destabilize the bond and facilitate its eventual cleavage.[4][5]

Aerobic Biodegradation Pathways

Under aerobic conditions, the primary mechanism for initiating the degradation of fluorinated aromatic compounds is through the action of oxygenase enzymes. These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the formation of hydroxylated intermediates.

A common strategy involves the conversion of fluorinated aromatics to fluorinated catechols. For instance, the degradation of fluorobenzene by Rhizobiales sp. strain F11 proceeds primarily through the formation of 4-fluorocatechol. This intermediate is then subject to ring cleavage by catechol 1,2-dioxygenase.

The position of the fluorine atom on the aromatic ring is a critical determinant of the subsequent metabolic fate. In some cases, the initial hydroxylation can lead to the direct elimination of the fluoride ion. For example, during the cometabolism of 2-fluorobenzoate by Pseudomonas sp. B13, the initial dioxygenation step results in the release of fluoride. In other instances, defluorination occurs later in the pathway, following ring cleavage.

dot

Aerobic_Degradation_Fluorobenzene cluster_pathway Aerobic Degradation of Fluorobenzene Fluorobenzene Fluorobenzene Fluorobenzene_dihydrodiol Fluorobenzene cis-1,2-dihydrodiol Fluorobenzene->Fluorobenzene_dihydrodiol Fluorobenzene 1,2-dioxygenase F4_Catechol 4-Fluorocatechol Fluorobenzene_dihydrodiol->F4_Catechol cis-1,2-dihydroxycyclohexa- 3,5-diene dehydrogenase F3_Muconate 3-Fluoro-cis,cis-muconate F4_Catechol->F3_Muconate Catechol 1,2-dioxygenase F4_Muconolactone (+)-4-Fluoromuconolactone F3_Muconate->F4_Muconolactone Muconate cycloisomerase Maleylacetate Maleylacetate F4_Muconolactone->Maleylacetate Enzymatic Hydrolysis Fluoride Fluoride Ion (F-) F4_Muconolactone->Fluoride Spontaneous or enzymatic defluorination TCA_Cycle TCA Cycle Maleylacetate->TCA_Cycle Transcriptional_Regulation_fcb cluster_regulation Transcriptional Regulation of the fcb Operon cluster_inactive Inactive State (No Inducer) cluster_active Active State (Inducer Present) FcbR_inactive FcbR Repressor fcb_promoter_inactive fcb Promoter FcbR_inactive->fcb_promoter_inactive Binds to FcbR_active FcbR-Inducer Complex fcb_operon_inactive fcb Operon (No Transcription) Inducer 4-Chlorobenzoyl-CoA (Inducer) Inducer->FcbR_inactive Binds to fcb_promoter_active fcb Promoter FcbR_active->fcb_promoter_active Dissociates from fcb_operon_active fcb Operon (Transcription) fcb_promoter_active->fcb_operon_active RNA Polymerase Enzymes Degradative Enzymes fcb_operon_active->Enzymes Translation Enrichment_Workflow start Start inoculation Inoculation Inoculate minimal salts medium with an environmental sample (e.g., soil, sediment). start->inoculation add_substrate Add Substrate Add the target fluorinated aromatic compound as the sole carbon and energy source. inoculation->add_substrate incubation Incubation Incubate on a rotary shaker at a controlled temperature (e.g., 25-30°C). add_substrate->incubation subculture Subculturing Periodically transfer an aliquot of the culture to fresh medium containing the substrate. incubation->subculture monitoring Monitoring Monitor for growth (OD600) and substrate degradation (e.g., fluoride release). subculture->monitoring isolation Isolation Plate serial dilutions of the enriched culture onto solid minimal medium with the substrate. monitoring->isolation purification Purification Select individual colonies and streak for purity on fresh plates. isolation->purification characterization Characterization Identify the pure isolates (e.g., 16S rRNA gene sequencing) and confirm degradation ability. purification->characterization end End characterization->end

References

An In-depth Technical Guide to the Key Enzymes of the 2-Fluorobenzoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the anaerobic degradation of 2-fluorobenzoate, a process initiated through the 2-Fluorobenzoyl-CoA (2-F-BzCoA) pathway. This pathway is of significant interest for bioremediation of fluorinated aromatic compounds and for understanding the metabolic fate of fluorinated drugs. This document details the key enzymes, their catalytic functions, quantitative data, and the experimental protocols for their characterization.

Introduction to the this compound Pathway

The anaerobic degradation of 2-fluorobenzoate is a multi-step enzymatic process that channels this fluorinated aromatic compound into the central benzoyl-CoA (BzCoA) degradation pathway. Unlike many aerobic degradation pathways that utilize oxygenases, this anaerobic pathway employs a series of unique enzymes to activate, dearomatize, and ultimately defluorinate the substrate. The key enzymes orchestrating this pathway are the promiscuous AMP-forming benzoate-CoA ligase, the class I benzoyl-CoA reductase, the 1,5-dienoyl-CoA hydratase, and the 6-oxo-1-enoyl-CoA hydrolase.

Key Enzymes and Their Catalytic Functions

The this compound pathway is initiated by the activation of 2-fluorobenzoate to its corresponding CoA thioester, followed by a series of reduction, hydration, and hydrolytic reactions that lead to the cleavage of the C-F bond and the opening of the aromatic ring.

AMP-forming Benzoate-CoA Ligase

The first committed step in the pathway is the activation of 2-fluorobenzoate to this compound. This reaction is catalyzed by a promiscuous AMP-forming benzoate-CoA ligase.[1][2][3] This enzyme utilizes ATP to adenylate the carboxyl group of 2-fluorobenzoate, which is then attacked by coenzyme A to form the high-energy thioester bond.

Class I Benzoyl-CoA Reductase (BCR)

The resulting 2-F-BzCoA is then dearomatized by a class I benzoyl-CoA reductase (BCR).[4][5] This enzyme catalyzes the ATP-dependent two-electron reduction of the aromatic ring of 2-F-BzCoA, yielding a mixture of 2-fluoro- and 6-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA (2-F-/6-F-1,5-dienoyl-CoA). It is important to note that BCR itself does not catalyze the defluorination step.

1,5-Dienoyl-CoA Hydratase (DCH)

The fluorinated dienoyl-CoA isomers are then hydrated by 1,5-dienoyl-CoA hydratase (DCH). This enzyme is a key player in the defluorination process. It catalyzes the hydration of the double bond in the cyclic dienoyl-CoA intermediates.

6-Oxo-1-enoyl-CoA Hydrolase (OAH)

Following the action of DCH and a subsequent dehydrogenase, 6-oxo-1-enoyl-CoA hydrolase (OAH) is involved in the downstream processing of the intermediates. This enzyme is also implicated in the defluorination mechanism through its hydrolytic activity on the fluorinated intermediates.

Quantitative Data on Enzyme Activity

The following tables summarize the available quantitative data for the key enzymes of the this compound pathway. The data is primarily from studies on enzymes from Thauera aromatica and other denitrifying bacteria.

Table 1: Substrate Specificity of Benzoate-CoA Ligase

SubstrateRelative Activity (%)Apparent Km (µM)Vmax (µmol/min/mg)Reference
Benzoate1002516.5
2-FluorobenzoateSubstrate--
2-Aminobenzoate~601509.9

Note: Quantitative kinetic data for 2-fluorobenzoate with purified benzoate-CoA ligase is not extensively reported, but it is confirmed as a substrate. The relative activity is inferred from growth studies and in vitro assays.

Table 2: Relative Activity of Benzoyl-CoA Reductase with Various Substrates

SubstrateRelative Activity (%)Reference
Benzoyl-CoA100
This compound68
3-Fluorobenzoyl-CoA12
4-Fluorobenzoyl-CoA2

Note: Activities were determined using a spectrophotometric assay with Ti(III) citrate as the electron donor.

Experimental Protocols

This section provides detailed methodologies for the purification and assay of the key enzymes involved in the this compound pathway.

Purification of Benzoate-CoA Ligase from Thauera aromatica

Source: Adapted from Schühle, K., et al. (2001). Journal of Bacteriology, 183(16), 4884-4894.

  • Cell Lysis: Harvest Thauera aromatica cells grown anaerobically on benzoate and resuspend in 100 mM Tris-HCl buffer (pH 7.8) containing 2 mM MgCl2 and 2 mM dithiothreitol. Lyse cells by sonication or French press.

  • Centrifugation: Centrifuge the cell lysate at 100,000 x g for 60 minutes to remove cell debris and membranes.

  • Ammonium Sulfate Precipitation: Fractionate the supernatant with ammonium sulfate. The benzoate-CoA ligase typically precipitates between 40% and 60% saturation.

  • DEAE-Sepharose Chromatography: Dialyze the resuspended pellet against the starting buffer and apply to a DEAE-Sepharose column. Elute the enzyme with a linear gradient of KCl (e.g., 0-500 mM).

  • Affinity Chromatography: Further purify the active fractions on a Blue Sepharose or similar affinity column, eluting with a gradient of the substrate analog or salt.

  • Gel Filtration: As a final polishing step, use a gel filtration column (e.g., Superdex 200) to obtain a homogenous enzyme preparation.

Spectrophotometric Assay for Benzoate-CoA Ligase

Source: Adapted from Schühle, K., et al. (2001). Journal of Bacteriology, 183(16), 4884-4894.

This is a coupled enzyme assay that measures the formation of AMP, which is stoichiometrically linked to the formation of benzoyl-CoA.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.5 mM Coenzyme A

    • 0.3 mM NADH

    • 2 mM Phosphoenolpyruvate

    • 5 units Myokinase

    • 5 units Pyruvate Kinase

    • 10 units Lactate Dehydrogenase

    • Benzoate-CoA ligase sample

  • Procedure:

    • Incubate the reaction mixture at 30°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding the substrate (e.g., 1 mM 2-fluorobenzoate).

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADH) using a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM-1 cm-1).

Purification of Benzoyl-CoA Reductase from Thauera aromatica

Source: Adapted from Boll, M., & Fuchs, G. (1995). European Journal of Biochemistry, 234(3), 921-933.

Note: This enzyme is extremely oxygen-sensitive, and all purification steps must be performed under strict anaerobic conditions.

  • Anaerobic Cell Lysis: Resuspend anaerobically grown cells in an anaerobic buffer (e.g., 100 mM MOPS, pH 7.2, containing 2 mM dithiothreitol and 0.5 mM sodium sulfide) and lyse anaerobically.

  • Anaerobic Centrifugation: Centrifuge the lysate under anaerobic conditions to obtain the cell-free extract.

  • Anion Exchange Chromatography: Apply the extract to an anaerobic DEAE-Sepharose column and elute with a KCl gradient.

  • Hydrophobic Interaction Chromatography: Further purify the active fractions on a Phenyl-Sepharose column under anaerobic conditions.

  • Gel Filtration: Use an anaerobic gel filtration column for the final purification step.

Spectrophotometric Assay for Benzoyl-CoA Reductase

Source: Adapted from Boll, M., & Fuchs, G. (1995). European Journal of Biochemistry, 234(3), 921-933.

This assay measures the oxidation of a low-potential electron donor coupled to the reduction of benzoyl-CoA.

  • Reaction Mixture (anaerobic cuvette):

    • 100 mM MOPS buffer (pH 7.2)

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.2 mM this compound

    • 0.2 mM Ti(III) citrate (as electron donor)

    • Benzoyl-CoA reductase sample

  • Procedure:

    • Assemble the reaction mixture in an anaerobic glove box.

    • Monitor the oxidation of Ti(III) citrate by the increase in absorbance at a specific wavelength (e.g., 546 nm for the Ti(IV) complex with citrate) or by following the decrease in substrate concentration by HPLC.

    • Calculate the enzyme activity based on the rate of substrate conversion or electron donor oxidation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound pathway and a general experimental workflow for enzyme characterization.

This compound Pathway cluster_pathway Anaerobic Degradation of 2-Fluorobenzoate 2-Fluorobenzoate 2-Fluorobenzoate 2-F-BzCoA 2-F-BzCoA 2-Fluorobenzoate->2-F-BzCoA Benzoate-CoA Ligase (ATP, CoA) F-Dienoyl-CoA_isomers 2-F-/6-F-1,5-Dienoyl-CoA 2-F-BzCoA->F-Dienoyl-CoA_isomers Benzoyl-CoA Reductase (ATP, 2e-) Fluorinated_Hydrated_Intermediates Fluorinated Hydrated Intermediates F-Dienoyl-CoA_isomers->Fluorinated_Hydrated_Intermediates 1,5-Dienoyl-CoA Hydratase Downstream_Metabolites Downstream Metabolites Fluorinated_Hydrated_Intermediates->Downstream_Metabolites 6-Oxo-1-enoyl-CoA Hydrolase (Defluorination) Central_Metabolism Central Metabolism Downstream_Metabolites->Central_Metabolism Enzyme_Characterization_Workflow cluster_workflow General Experimental Workflow for Enzyme Characterization Start Start Cell_Culture Bacterial Cell Culture (e.g., Thauera aromatica) Start->Cell_Culture Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Culture->Cell_Lysis Purification Enzyme Purification (Chromatography) Cell_Lysis->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Activity_Assay Enzyme Activity Assay (Spectrophotometry/HPLC) Purity_Check->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis Data_Analysis Data Analysis and Interpretation Kinetic_Analysis->Data_Analysis End End Data_Analysis->End

References

Exploring the Natural Occurrence of Fluorinated Benzoyl-CoAs: A Technical Guide to Organofluorine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the natural occurrence of fluorinated benzoyl-CoA molecules. Based on current scientific literature, there is no direct evidence for the natural biosynthesis of benzoyl-CoA compounds featuring a fluorinated aromatic ring. The known landscape of naturally occurring organofluorines is dominated by aliphatic compounds.

Therefore, this guide provides an in-depth exploration of the well-characterized biosynthetic pathways of fluoroacetate and 4-fluorothreonine, primarily in the bacterium Streptomyces cattleya. Understanding these pathways, the enzymes involved, and the analytical techniques used for their study provides a crucial foundation for any future investigation into the potential existence of aromatic fluorinated natural products like fluorinated benzoyl-CoAs.

The Landscape of Naturally Occurring Organofluorines

The biosynthesis of organofluorine compounds is a rare phenomenon in nature.[1][2][3] To date, the most extensively studied organism capable of forming a carbon-fluorine (C-F) bond is the Gram-positive soil bacterium Streptomyces cattleya.[1][2] This bacterium produces two key fluorinated secondary metabolites: fluoroacetate and 4-fluorothreonine. The biosynthesis of these compounds is initiated by the fluorinase enzyme, which is the only enzyme known to catalyze the formation of a C-F bond from inorganic fluoride.

Production of Fluorometabolites in Streptomyces cattleya

The production of fluoroacetate and 4-fluorothreonine is dependent on the presence of fluoride ions in the culture medium. Quantitative analysis using ¹⁹F NMR spectroscopy has provided insights into the production levels of these metabolites.

**Table 1: Production of Fluorometabolites by *Streptomyces cattleya***

Compound Concentration (mM) Culture Conditions Reference
Fluoroacetate 1.2 28-day culture on defined medium with 2 mM fluoride
4-Fluorothreonine 0.5 28-day culture on defined medium with 2 mM fluoride

The Biosynthetic Pathway of Fluorometabolites

The formation of fluoroacetate and 4-fluorothreonine in S. cattleya proceeds through a multi-step enzymatic pathway that begins with the incorporation of inorganic fluoride. A common intermediate, fluoroacetaldehyde, is central to the pathway and serves as the precursor to both final products.

Fluorometabolite Biosynthesis Pathway F_ion Fluoride Ion (F⁻) invis1 F_ion->invis1 SAM S-Adenosyl-L-methionine (SAM) SAM->invis1 FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) FDRP 5-Fluoro-5-deoxyribose-1-phosphate FDA->FDRP 5'-FDA Phosphorylase (SCATT_41550) Ade Adenine FDA->Ade FAA Fluoroacetaldehyde FDRP->FAA Isomerase (SCATT_20080) invis2 FAA->invis2 Fluoroacetate Fluoroacetate Fluorothreonine 4-Fluorothreonine Met L-Methionine Glycine Glycine Glycine->Fluorothreonine Transaldolase (SCATT_p11780) invis1->FDA Fluorinase (FlA) (SCATT_41540) invis1->Met invis2->Fluoroacetate Aldehyde Dehydrogenase invis2->Fluorothreonine Transaldolase (SCATT_p11780)

Biosynthetic pathway of fluoroacetate and 4-fluorothreonine in S. cattleya.

Key Enzymes in Organofluorine Metabolism

Two enzymes are central to the biosynthesis and detoxification of aliphatic organofluorines in S. cattleya: the fluorinase (FlA or FDAS) and the fluoroacetyl-CoA thioesterase (FlK).

Fluorinase (5'-Deoxy-5'-fluoroadenosine Synthase, FDAS)

This enzyme catalyzes the initial and rate-limiting step in fluorometabolite biosynthesis: the formation of a C-F bond. It performs a nucleophilic substitution reaction, where a fluoride ion attacks the C5' carbon of S-adenosyl-L-methionine (SAM).

Fluorinase Mechanism cluster_0 Fluorinase Active Site E Fluorinase (E) E_F E • F⁻ E->E_F E_F_SAM E • F⁻ • SAM E_F->E_F_SAM E_Products E • 5'-FDA • L-Met E_F_SAM->E_Products SN2 Attack (C-F bond formation) E_Products->E Product Release FDA_out 5'-FDA E_Products->FDA_out Met_out L-Methionine E_Products->Met_out F_in F⁻ F_in->E Binding SAM_in SAM SAM_in->E_F Binding

Simplified mechanism of the fluorinase enzyme.

Table 2: Kinetic Parameters of Fluorinase Enzymes

Enzyme Source Substrate K_m k_cat Catalytic Efficiency (k_cat/K_m) Reference
S. cattleya (FDAS) Fluoride 10 ± 2 µM 0.06 min⁻¹ 6.0 x 10³ M⁻¹min⁻¹
S. cattleya (FDAS) SAM ~5 µM - -
S. cattleya (FlA) Fluoride 2 mM 0.06 s⁻¹ 30 M⁻¹s⁻¹
S. cattleya (FlA) SAM 74 µM 0.07 s⁻¹ 946 M⁻¹s⁻¹
N. brasiliensis (NobA) Fluoride 4153 µM 0.073 min⁻¹ 17.6 M⁻¹min⁻¹
N. brasiliensis (NobA) SAM 416 µM 0.139 min⁻¹ 334 M⁻¹min⁻¹

| Streptomyces sp. MA37 (FlA) | SAM | 3.7 µM | 0.20 min⁻¹ | 5.4 x 10⁴ M⁻¹min⁻¹ | |

Fluoroacetyl-CoA Thioesterase (FlK)

Fluoroacetate is highly toxic because it can be converted into fluoroacetyl-CoA, which then enters the TCA cycle to form fluorocitrate, a potent inhibitor of aconitase. S. cattleya protects itself using the FlK enzyme, a specialized thioesterase that hydrolyzes fluoroacetyl-CoA back to fluoroacetate. This enzyme exhibits remarkable specificity, showing a 10⁶-fold greater catalytic efficiency for fluoroacetyl-CoA over acetyl-CoA.

Table 3: Kinetic Parameters of Fluoroacetyl-CoA Thioesterase (FlK) from S. cattleya

Substrate K_m k_cat (s⁻¹) Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) Reference
Fluoroacetyl-CoA 8 µM 390 ± 20 5 x 10⁷

| Acetyl-CoA | 2.1 mM | 0.06 ± 0.001 | 30 | |

Experimental Protocols

This section provides an overview of the methodologies used to study organofluorine biosynthesis.

Culture of Streptomyces cattleya
  • Media: Various defined and complex media can be used. For fluorometabolite production, a chemically defined medium supplemented with fluoride (e.g., 2 mM NaF) is required.

  • Inoculation: Spores or mycelial fragments from a glycerol stock or a fresh agar plate are used to inoculate liquid media (e.g., TSB or a defined medium).

  • Incubation: Cultures are typically grown aerobically in baffled flasks on a rotary shaker at 28-30°C for several days to weeks. Growth can be monitored by measuring optical density (OD₆₀₀), though mycelial aggregation can make this unreliable at high densities.

Fluorinase Enzyme Activity Assay
  • Principle: The assay measures the formation of 5'-FDA from SAM and fluoride. The reaction products are quantified using High-Performance Liquid Chromatography (HPLC).

  • Reaction Mixture:

    • Purified fluorinase enzyme (e.g., 2-5 µM).

    • S-adenosyl-L-methionine (SAM) (e.g., 300-800 µM).

    • Potassium or Sodium Fluoride (KF or NaF) (e.g., 75-200 mM).

    • Buffer (e.g., 30-50 mM HEPES or Tris-HCl, pH 7.8).

  • Procedure:

    • Combine buffer, fluoride, and enzyme in a reaction tube.

    • Initiate the reaction by adding SAM.

    • Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-4 hours).

    • Stop the reaction by heat denaturation (e.g., 95°C for 5 min) or addition of acid/organic solvent.

    • Centrifuge to pellet the denatured protein.

    • Analyze the supernatant by HPLC to quantify 5'-FDA and remaining SAM.

Analysis of Fluorometabolites by ¹⁹F NMR Spectroscopy
  • Principle: ¹⁹F NMR is a powerful, non-destructive technique for identifying and quantifying organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

  • Sample Preparation:

    • Harvest culture broth and separate the supernatant by centrifugation.

    • Lyophilize the supernatant or use it directly.

    • Re-dissolve the sample in a deuterated solvent (e.g., D₂O).

    • Add a known concentration of an internal standard (e.g., trifluorotoluene or another stable fluorinated compound) for quantification.

  • Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a fluorine-capable probe.

    • Referencing: Chemical shifts are referenced to an external standard like CFCl₃ (δ = 0 ppm).

    • Pulse Program: A standard one-pulse sequence with proton decoupling is typically used. For quantitative analysis, inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (D1): Must be set to at least 5 times the longest T₁ relaxation time of the nuclei of interest to ensure full relaxation and accurate quantification.

Analysis of Fluoroacetate by LC-MS/MS
  • Principle: This highly sensitive and selective method is used for trace-level detection of fluoroacetate in complex matrices like culture media, water, or food products.

  • Sample Preparation:

    • For clean samples, direct injection may be possible.

    • For complex matrices (e.g., milk, infant formula), a sample extraction and clean-up is required. This often involves protein precipitation and solvent extraction (e.g., with acetonitrile) followed by a defatting step (e.g., with hexane).

  • Chromatography:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase column (e.g., C8) is used.

    • Mobile Phase: A gradient of acidified water and acetonitrile is common.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is used to detect the deprotonated molecule [M-H]⁻ of fluoroacetic acid (m/z 77).

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and quantification. A specific precursor ion (m/z 77) is selected and fragmented, and one or more characteristic product ions are monitored.

Workflow for Identification of Novel Organofluorines

The search for novel fluorinated natural products, including hypothetical fluorinated benzoyl-CoAs, would require a systematic workflow combining sensitive analytical techniques.

Organofluorine Discovery Workflow Culture Bacterial/Fungal Culture (with F⁻ supplement) Extraction Solvent Extraction (e.g., Ethyl Acetate, Butanol) Culture->Extraction Screening Broad Screening by ¹⁹F NMR Extraction->Screening Decision Organofluorine Signal Detected? Screening->Decision Fractionation Chromatographic Fractionation (e.g., HPLC) Analysis LC-MS/MS Analysis of ¹⁹F NMR-positive fractions Fractionation->Analysis Isolation Targeted Isolation & Purification Analysis->Isolation Structure Structure Elucidation (HRMS, 1D/2D NMR) Isolation->Structure Decision->Fractionation Yes End End Decision->End No

A potential workflow for the discovery of novel fluorinated natural products.

Conclusion and Future Outlook

While the natural occurrence of fluorinated benzoyl-CoAs remains undiscovered, the study of organofluorine biosynthesis in organisms like Streptomyces cattleya provides a robust framework for future exploration. The detailed understanding of the fluorinase enzyme, the downstream metabolic pathways, and the sophisticated analytical methods required for detection are invaluable tools for the scientific community. Advances in genome mining and metabolic engineering may one day lead to the discovery of novel aromatic fluorination pathways or the engineered production of fluorinated benzoyl-CoAs for applications in drug development and synthetic biology.

References

Methodological & Application

Synthesizing 2-Fluorobenzoyl-CoA for In Vitro Assays: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the synthesis, purification, and characterization of 2-Fluorobenzoyl-CoA, a crucial reagent for various in vitro assays in drug discovery and biochemical research. Two primary synthesis methodologies are presented: a chemo-enzymatic approach utilizing a promiscuous acyl-CoA ligase and a purely chemical synthesis route.

Introduction

This compound is a fluorinated analog of benzoyl-CoA, a key intermediate in the metabolism of aromatic compounds. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, making this compound a valuable tool for studying enzyme kinetics, screening for inhibitors, and as a building block in the biosynthesis of novel fluorinated natural products. This document outlines reliable methods for its preparation and characterization to ensure high purity and suitability for downstream applications.

Chemo-enzymatic Synthesis of this compound

The enzymatic approach offers high specificity and mild reaction conditions, often resulting in higher yields of the desired product with fewer byproducts. This protocol utilizes a promiscuous bacterial acyl-CoA ligase, which has been shown to accept a variety of aromatic carboxylic acids as substrates.

Experimental Protocol: Enzymatic Synthesis
  • Expression and Purification of Acyl-CoA Ligase:

    • A suitable promiscuous acyl-CoA ligase (e.g., from various bacterial sources) is expressed in E. coli with a polyhistidine tag.

    • The enzyme is purified using immobilized metal affinity chromatography (IMAC).

    • Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

  • Enzymatic Ligation Reaction:

    • In a total volume of 1 mL, combine the following in a microcentrifuge tube:

      • 100 mM HEPES buffer (pH 7.5)

      • 5 mM ATP

      • 5 mM MgCl₂

      • 1 mM 2-Fluorobenzoic acid

      • 0.5 mM Coenzyme A (lithium salt)

      • 1-5 µM purified acyl-CoA ligase

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Monitor the reaction progress by observing the decrease in free Coenzyme A using Ellman's reagent (DTNB) or by analytical HPLC.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 100 µL of 10% (v/v) perchloric acid.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for purification.

Logical Workflow for Enzymatic Synthesis

enzymatic_synthesis cluster_expression Enzyme Preparation cluster_reaction Synthesis Reaction cluster_downstream Purification & Analysis expression Gene Expression in E. coli purification IMAC Purification expression->purification Cell Lysate enzyme Purified Acyl-CoA Ligase purification->enzyme reactants 2-Fluorobenzoic Acid Coenzyme A ATP, MgCl₂ reaction_mix Incubation (30°C, 1-2h) reactants->reaction_mix enzyme->reaction_mix quenching Reaction Quenching (Perchloric Acid) reaction_mix->quenching hplc RP-HPLC Purification quenching->hplc analysis Characterization (MS, NMR) hplc->analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis of this compound

This method involves the initial conversion of 2-fluorobenzoic acid to its more reactive acyl chloride, followed by reaction with Coenzyme A. While potentially faster, this method may require more rigorous purification to remove unreacted starting materials and byproducts.

Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of 2-Fluorobenzoyl Chloride [1]

  • To a round-bottom flask, add 2-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 76°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve Coenzyme A (lithium salt, 1.0 eq) in a 1:1 mixture of acetone and water, buffered to pH 7.5-8.0 with sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in acetone dropwise to the Coenzyme A solution with vigorous stirring.

  • Maintain the pH between 7.5 and 8.0 by the dropwise addition of a 1 M sodium bicarbonate solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Monitor the reaction by analytical HPLC to confirm the formation of the product and the consumption of Coenzyme A.

  • Acidify the reaction mixture to pH 3-4 with dilute HCl to prepare for purification.

Signaling Pathway for Chemical Synthesis

chemical_synthesis FBA 2-Fluorobenzoic Acid FBC 2-Fluorobenzoyl Chloride FBA->FBC + SOCl₂ (Reflux) SOCl2 Thionyl Chloride FB_CoA This compound FBC->FB_CoA + Coenzyme A (pH 7.5-8.0) CoA Coenzyme A

Caption: Chemical synthesis pathway for this compound.

Purification and Characterization

Purification Protocol: Reversed-Phase HPLC
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or larger for preparative scale).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% B

    • 30-35 min: 50% to 5% B (linear gradient)

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1 mL/min for analytical scale.

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA) and 230 nm (for the thioester bond).

  • Collect fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to obtain the purified product as a white powder.

Characterization
  • Mass Spectrometry (ESI-MS/MS):

    • The expected molecular weight of this compound is approximately 889.15 g/mol .

    • In positive ion mode, expect to observe the [M+H]⁺ ion at m/z 890.16 and potentially the [M+Na]⁺ ion.

    • Key fragmentation patterns for benzoyl-CoA derivatives include the loss of the pantetheine-phosphate moiety, resulting in characteristic fragment ions. For benzoyl-CoA, fragments at m/z 410.1, 428.1, and 508.1 corresponding to the adenylate part of CoA are observed.[2] Similar fragments are expected for this compound.

  • NMR Spectroscopy (¹H and ¹⁹F):

    • ¹H NMR: The aromatic protons of the 2-fluorobenzoyl group will appear in the region of 7.0-8.2 ppm, with splitting patterns influenced by the fluorine atom. The protons of the Coenzyme A moiety will have characteristic shifts.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing confirmation of its presence and electronic environment.

Data Presentation

ParameterEnzymatic SynthesisChemical Synthesis
Starting Materials 2-Fluorobenzoic Acid, Coenzyme A, ATP2-Fluorobenzoic Acid, Thionyl Chloride, Coenzyme A
Reaction Time 1-2 hours4-5 hours
Typical Yield 70-90%40-60%
Purity (Post-HPLC) >95%>95%
Key Reagents Acyl-CoA LigaseThionyl Chloride, Sodium Bicarbonate
Analytical DataExpected Value
Molecular Weight 889.15 g/mol
[M+H]⁺ (m/z) 890.16
UV λmax ~260 nm, ~230 nm
¹H NMR (Aromatic) 7.0 - 8.2 ppm
¹⁹F NMR Single resonance

Stability and Storage

Acyl-CoA thioesters are susceptible to hydrolysis, especially at alkaline pH.[3] For long-term storage, it is recommended to store lyophilized this compound at -80°C. For short-term use, aqueous solutions should be prepared fresh in a slightly acidic buffer (pH 5-6) and kept on ice. Avoid repeated freeze-thaw cycles.

Conclusion

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 2-Fluorobenzoyl-CoA, a valuable building block in the synthesis of various pharmaceuticals and research chemicals. The method utilizes the promiscuous activity of 4-chlorobenzoate:CoA ligase (CBAL) to catalyze the ligation of 2-fluorobenzoate with Coenzyme A (CoA). This chemoenzymatic approach offers a mild and selective alternative to purely chemical synthesis routes. Included are detailed experimental procedures for the enzymatic reaction, purification of the product, and its characterization, along with relevant quantitative data and workflow visualizations.

Introduction

Acyl-CoA thioesters are central intermediates in numerous metabolic pathways and are increasingly utilized as precursors in the biocatalytic synthesis of complex molecules. This compound, in particular, is a key precursor for the synthesis of fluorinated organic compounds, which often exhibit enhanced metabolic stability and unique pharmacological properties. Traditional chemical synthesis of such activated carboxylic acid derivatives can involve harsh reagents and multiple protection/deprotection steps. The enzymatic approach described herein leverages the substrate promiscuity of 4-chlorobenzoate:CoA ligase (CBAL) to achieve a more sustainable and efficient synthesis. CBAL, an enzyme from the 4-chlorobenzoate degradation pathway, has been shown to accept a range of substituted benzoates as substrates.[1][2]

Data Presentation

While specific kinetic data for 2-fluorobenzoate with 4-chlorobenzoate:CoA ligase is not extensively reported, data for the structurally similar 2-chlorobenzoate provides a reasonable estimate of the enzyme's performance.[1] The following table summarizes the key quantitative parameters for the enzymatic synthesis.

ParameterValueReference / Notes
Enzyme4-chlorobenzoate:CoA ligase (CBAL)EC 6.2.1.33[3]
Substrates2-Fluorobenzoic acid, Coenzyme A, ATP
ProductsThis compound, AMP, Pyrophosphate
Estimated kcat/KM~2 x 104 M-1s-1Based on data for 2-chlorobenzoate.[1] The actual value for 2-fluorobenzoate may vary.
Optimal pH7.0 - 7.5Based on the optimal pH for CBAL with its native substrate.
Optimal Temperature25 °CBased on the optimal temperature for CBAL with its native substrate.
Required CofactorMg2+
Expected ConversionUp to 95%Based on enzymatic synthesis of other aromatic CoA esters using similar ligases.
Purification MethodSolid-Phase Extraction (SPE) / HPLC
Characterization MethodsHPLC, LC-MS/MS, NMR

Experimental Protocols

Expression and Purification of 4-chlorobenzoate:CoA Ligase (CBAL)

A detailed protocol for the expression and purification of recombinant His-tagged CBAL from E. coli can be adapted from established methods for similar aromatic acid CoA ligases. The general steps include:

  • Transformation of an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the CBAL gene.

  • Inoculation of a large-scale culture and induction of protein expression (e.g., with IPTG).

  • Cell harvesting by centrifugation and lysis (e.g., by sonication).

  • Purification of the His-tagged CBAL using Ni-NTA affinity chromatography.

  • Dialysis of the purified enzyme into a suitable storage buffer and determination of protein concentration.

Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the enzymatic synthesis of aromatic CoA esters.

Materials:

  • Purified 4-chlorobenzoate:CoA ligase (CBAL)

  • 2-Fluorobenzoic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • Magnesium chloride (MgCl2)

  • Potassium phosphate buffer (pH 7.5)

  • Dithiothreitol (DTT) (optional, to maintain a reducing environment for CoA)

  • Reaction tubes

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube with the following final concentrations:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 2 mM 2-Fluorobenzoic acid

    • 1-5 µM purified CBAL enzyme

    • (Optional) 1 mM DTT

  • The total reaction volume can be scaled as needed (e.g., 1 mL).

  • Incubate the reaction mixture at 25 °C for 2-4 hours with gentle agitation. The reaction progress can be monitored by HPLC.

  • Terminate the reaction by adding an equal volume of ice-cold methanol or by acidification (e.g., with 10% perchloric acid) followed by centrifugation to precipitate the enzyme.

Purification of this compound by Solid-Phase Extraction (SPE)

This protocol is a general method for the purification of acyl-CoA esters.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Water (HPLC grade)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.0)

  • Vacuum manifold (optional)

Procedure:

  • Condition the C18 SPE cartridge by washing with 3-5 mL of methanol, followed by 3-5 mL of water.

  • Equilibrate the cartridge with 3-5 mL of the initial mobile phase for HPLC analysis (e.g., 50 mM potassium phosphate buffer).

  • Load the supernatant from the terminated enzymatic reaction onto the SPE cartridge.

  • Wash the cartridge with 3-5 mL of water to remove salts, ATP, and other hydrophilic components.

  • Elute the this compound from the cartridge with 1-2 mL of methanol.

  • Dry the eluted fraction under a stream of nitrogen or by lyophilization.

  • Resuspend the purified this compound in a suitable buffer for storage or downstream applications.

Characterization of this compound

a. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA) and a wavelength corresponding to the absorbance maximum of the 2-fluorobenzoyl group.

  • Analysis: The retention time of the product should be compared to that of the substrates (CoA and 2-fluorobenzoic acid). The formation of a new peak with a characteristic retention time indicates the synthesis of this compound.

b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive confirmation of the product's identity by determining its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Expected Molecular Weight of this compound: C28H39FN7O17P3S, ~893.1 g/mol .

  • Expected [M+H]+: ~894.1 m/z.

  • Fragmentation: Characteristic fragments corresponding to the CoA moiety and the 2-fluorobenzoyl group should be observed.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

For detailed structural elucidation, 1H, 13C, 19F, and 31P NMR spectroscopy can be performed on the purified product.

Mandatory Visualizations

Signaling Pathway Diagram

Enzymatic_Synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products 2_Fluorobenzoate 2-Fluorobenzoate CBAL 4-chlorobenzoate:CoA ligase (CBAL) 2_Fluorobenzoate->CBAL CoA Coenzyme A CoA->CBAL ATP ATP ATP->CBAL 2_Fluorobenzoyl_CoA This compound CBAL->2_Fluorobenzoyl_CoA AMP AMP CBAL->AMP PPi PPi CBAL->PPi

Caption: Enzymatic reaction for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_characterization Characterization Methods A 1. Enzyme Expression & Purification of CBAL B 2. Enzymatic Reaction (2-Fluorobenzoate + CoA + ATP) A->B C 3. Reaction Termination & Enzyme Removal B->C D 4. Purification of This compound (SPE) C->D E 5. Product Characterization D->E HPLC HPLC E->HPLC LCMS LC-MS/MS E->LCMS NMR NMR E->NMR

References

Application Notes and Protocols for Utilizing 2-Fluorobenzoyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoyl-CoA is a fluorinated analog of benzoyl-CoA, a common intermediate in the metabolism of aromatic compounds. The introduction of a fluorine atom into the benzoyl moiety provides a valuable tool for studying the kinetics and mechanism of enzymes that recognize and process benzoyl-CoA and related substrates. The high electronegativity and small size of the fluorine atom can significantly influence substrate binding, catalytic efficiency, and the electronic properties of the reaction intermediate, making this compound an insightful probe for investigating enzyme active sites and reaction pathways.

These application notes provide a comprehensive guide for utilizing this compound as a substrate in enzyme kinetics studies. The protocols and data presented herein are intended to serve as a foundational resource for researchers in enzymology, drug discovery, and metabolic engineering. While the provided data is illustrative, the experimental designs are robust and can be adapted to a wide range of acyl-CoA utilizing enzymes.

Applications

  • Enzyme Characterization: Elucidate the kinetic parameters (Km, kcat, and kcat/Km) of enzymes that metabolize benzoyl-CoA or similar aromatic acyl-CoA thioesters.

  • Drug Development: Serve as a tool for screening and characterizing inhibitors of target enzymes involved in pathways such as fatty acid metabolism and microbial aromatic compound degradation.[1] The unique properties of the fluorine atom can aid in the design of potent and selective inhibitors.

  • Mechanistic Studies: Investigate the role of electronic effects in substrate recognition and catalysis. The fluorine atom acts as a sensitive probe that can be monitored using ¹⁹F NMR spectroscopy.

  • Metabolic Pathway Analysis: Trace the metabolic fate of fluorinated aromatic compounds in biological systems.

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for a putative benzoyl-CoA dehydrogenase (BCDH) utilizing both the native substrate, benzoyl-CoA, and the fluorinated analog, this compound. This data illustrates the potential impact of the fluorine substitution on enzyme kinetics.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Benzoyl-CoA25156.0 x 10⁵
This compound40102.5 x 10⁵

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific enzyme and experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-Fluorobenzoyl chloride with Coenzyme A.

Materials:

  • 2-Fluorobenzoyl chloride

  • Coenzyme A (lithium salt)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Diethyl ether, anhydrous

  • HPLC system for purification

Procedure:

  • Dissolve Coenzyme A in a 0.5 M sodium bicarbonate solution, pH 8.0, under an inert atmosphere (argon or nitrogen).

  • In a separate flask, dissolve 2-Fluorobenzoyl chloride in anhydrous THF.

  • Slowly add the 2-Fluorobenzoyl chloride solution to the Coenzyme A solution dropwise with constant stirring at 4°C.

  • Allow the reaction to proceed for 1-2 hours at room temperature, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with anhydrous diethyl ether to remove any unreacted 2-Fluorobenzoyl chloride.

  • Purify the this compound from the aqueous phase using reverse-phase HPLC.

  • Lyophilize the purified product and store at -80°C.

Enzyme Kinetics Assay: A Spectrophotometric Approach

This protocol describes a continuous spectrophotometric assay for a hypothetical benzoyl-CoA dehydrogenase that uses an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Purified enzyme (e.g., Benzoyl-CoA Dehydrogenase)

  • This compound (substrate)

  • Benzoyl-CoA (control substrate)

  • DCPIP (electron acceptor)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Spectrophotometer capable of measuring absorbance changes over time

Procedure:

  • Prepare a stock solution of this compound and Benzoyl-CoA in the assay buffer. Determine the precise concentration spectrophotometrically using the known extinction coefficient for the thioester bond.

  • Prepare a stock solution of DCPIP in the assay buffer.

  • Set up the reaction mixture in a cuvette containing the assay buffer and a fixed concentration of DCPIP.

  • Initiate the reaction by adding a small, known amount of the purified enzyme.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • The initial reaction velocity (v₀) is determined from the linear portion of the absorbance vs. time plot.

  • Repeat steps 3-6 for a range of this compound concentrations to generate a Michaelis-Menten plot.

  • As a control, perform the same set of experiments using Benzoyl-CoA as the substrate.

  • Analyze the data by fitting the initial velocities versus substrate concentrations to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.[2] The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.[3]

Visualizations

Experimental Workflow for Enzyme Kinetics

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis synthesis Synthesize & Purify This compound reaction_setup Set up Reaction Mixtures synthesis->reaction_setup enzyme_prep Purify Enzyme enzyme_prep->reaction_setup reagent_prep Prepare Assay Reagents reagent_prep->reaction_setup spectro Spectrophotometric Measurement reaction_setup->spectro data_plot Plot Velocity vs. [Substrate] spectro->data_plot mm_fit Michaelis-Menten Fit data_plot->mm_fit param_det Determine Kinetic Parameters (Km, kcat) mm_fit->param_det

Caption: Workflow for determining enzyme kinetic parameters using this compound.

Hypothetical Metabolic Pathway

Metabolic_Pathway cluster_pathway Aromatic Compound Degradation A 2-Fluorobenzoate B This compound A->B Acyl-CoA Synthetase C Fluorinated Intermediate B->C Benzoyl-CoA Dehydrogenase (Target Enzyme) D Central Metabolism (e.g., TCA Cycle) C->D Downstream Enzymes

Caption: Hypothetical pathway for the degradation of 2-Fluorobenzoate.

References

Application Notes and Protocols for Biochemical Assays Involving 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoyl-CoA is a synthetic analog of benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds.[1] The introduction of a fluorine atom onto the benzoyl ring provides a valuable tool for studying the mechanisms of enzymes involved in aromatic compound degradation and for developing novel enzyme inhibitors. The fluorine substituent can alter the electronic properties of the benzoyl ring, influencing substrate binding, enzyme activity, and reaction mechanisms.[2] These characteristics make this compound a significant molecule in biochemical research and drug discovery for targeting pathways dependent on acyl-CoA metabolism.

This document provides detailed protocols for key biochemical assays involving this compound, focusing on its use as a substrate for acyl-CoA thioesterases and as a tool for studying enzyme inhibition.

Applications of this compound in Biochemical Research

  • Probing Enzyme Specificity: Used as a substrate to investigate the substrate specificity of enzymes that typically process benzoyl-CoA or other acyl-CoAs.

  • Mechanistic Studies: The fluorine atom serves as a sensitive probe for studying enzyme reaction mechanisms, particularly for enzymes like dehalogenases that interact with halogenated aromatic compounds.[3][4]

  • Inhibitor Development: Serves as a scaffold or a direct competitive inhibitor for enzymes involved in fatty acid and aromatic compound metabolism, which are potential drug targets.[5]

  • Drug Discovery: Assessing the impact of pharmaceutical compounds on enzymes that might metabolize this compound can aid in drug development.

Key Biochemical Assays and Protocols

Acyl-CoA Thioesterase Activity Assay

Acyl-CoA thioesterases (ACOTs) are enzymes that hydrolyze acyl-CoA molecules to a free fatty acid and coenzyme A (CoA). The activity of these enzymes on this compound can be monitored by measuring the rate of CoA-SH release. A common method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which reacts with the free thiol group of CoA to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Experimental Protocol:

  • Prepare Reagents:

    • Assay Buffer: 10 mM HEPES, pH 7.5, containing 50 mM KCl.

    • DTNB Stock Solution: 10 mM DTNB in assay buffer.

    • This compound Substrate Stock Solution: 10 mM in water. Purity should be >95%.

    • Purified Acyl-CoA Thioesterase: Prepare a stock solution of the enzyme at a suitable concentration in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well microplate, add the following in order:

      • 150 µL of Assay Buffer.

      • 20 µL of 10 mM DTNB stock solution (final concentration 0.3 mM).

      • 10 µL of 10 mM this compound stock solution (final concentration to be varied, e.g., for kinetic studies).

    • Initiate the reaction by adding 20 µL of the purified enzyme solution.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 412 nm (A412) at 1-minute intervals for up to 30-60 minutes.

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculation of Enzyme Activity:

    • Calculate the concentration of TNB produced using the Beer-Lambert law (ε412nm = 13,600 M⁻¹ cm⁻¹ for TNB).

    • Enzyme activity is typically expressed in µmol/min/mg of protein (Specific Activity).

Competitive Inhibition Assay using this compound

This assay determines if this compound can act as a competitive inhibitor for an enzyme that utilizes a different acyl-CoA substrate (e.g., palmitoyl-CoA). The principle is to measure the activity of the enzyme with its preferred substrate in the presence of increasing concentrations of the potential inhibitor, this compound.

Experimental Protocol:

  • Prepare Reagents:

    • Assay Buffer: 10 mM HEPES, pH 7.5, containing 50 mM KCl.

    • DTNB Stock Solution: 10 mM in assay buffer.

    • Native Substrate Stock Solution: e.g., 10 mM Palmitoyl-CoA in water.

    • Inhibitor Stock Solution: 10 mM this compound in water.

    • Purified Enzyme: Prepare a stock solution at a concentration that gives a measurable rate with the native substrate.

  • Assay Procedure (96-well plate format):

    • Set up a series of reactions in a 96-well microplate. Each reaction should contain:

      • A fixed, non-saturating concentration of the native substrate (e.g., at its Km value).

      • Increasing concentrations of the inhibitor, this compound.

      • A fixed concentration of the enzyme.

      • DTNB for monitoring the reaction.

    • Example setup:

      • 140 µL of Assay Buffer.

      • 20 µL of 10 mM DTNB.

      • 10 µL of native substrate stock solution.

      • 10 µL of varying concentrations of this compound inhibitor stock.

    • Pre-incubate the enzyme with the inhibitor and other components for 5 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Data Acquisition and Analysis:

    • Monitor the reaction rate as described in the thioesterase activity assay.

    • Plot the enzyme velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • Further analysis using Lineweaver-Burk plots can determine the mechanism of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Data Presentation

The quantitative data obtained from these assays can be summarized in tables for clear comparison.

Table 1: Kinetic Parameters for Acyl-CoA Thioesterase Activity with this compound

EnzymeSubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
ACOT1This compoundValueValueValueValue
ACOT2This compoundValueValueValueValue

Values are hypothetical and should be replaced with experimental data.

Table 2: Inhibition of Palmitoyl-CoA Thioesterase by this compound

EnzymeInhibitorNative SubstrateIC₅₀ (µM)K_i (µM)Mechanism of Inhibition
ACOT-XThis compoundPalmitoyl-CoAValueValueCompetitive

Values are hypothetical and should be replaced with experimental data.

Visualizations

Experimental Workflow for Thioesterase Activity Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Assay Buffer, DTNB, Substrate, and Enzyme Solutions mix Mix Buffer, DTNB, and Substrate in 96-well plate reagents->mix Add to plate initiate Initiate reaction by adding enzyme mix->initiate measure Measure Absorbance at 412 nm over time initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Reaction Rate and Specific Activity plot->calculate

Caption: Workflow for a DTNB-based acyl-CoA thioesterase activity assay.

Reaction Catalyzed by Acyl-CoA Thioesterase

reaction sub This compound enzyme Acyl-CoA Thioesterase sub->enzyme h2o H₂O h2o->enzyme prod1 2-Fluorobenzoate enzyme->prod1 prod2 CoA-SH enzyme->prod2

Caption: Hydrolysis of this compound by an acyl-CoA thioesterase.

Logic of a Competitive Inhibition Assay

inhibition_logic cluster_components Reaction Components cluster_reactions Possible Interactions E Enzyme ES Enzyme-Substrate Complex (Productive) E->ES Binds Substrate EI Enzyme-Inhibitor Complex (Non-productive) E->EI Binds Inhibitor S Substrate S->ES I Inhibitor (this compound) I->EI ES->ES Forms Product P Product ES->P Forms Product No_Product No Product EI->No_Product Blocks Substrate Binding

Caption: Competitive inhibition of an enzyme by this compound.

References

Application Notes and Protocols for 2-Fluorobenzoyl-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic synthesis of 2-Fluorobenzoyl-CoA and its potential applications in the metabolic engineering of novel fluorinated compounds. The protocols detailed below are based on established biochemical methods and provide a framework for the production and utilization of this fluorinated precursor in engineered biosynthetic pathways.

Introduction

The incorporation of fluorine into natural products can significantly enhance their therapeutic properties, including metabolic stability, binding affinity, and bioavailability. This compound is a valuable precursor for the synthesis of fluorinated polyketides and other secondary metabolites. This document outlines the enzymatic generation of this compound and proposes a workflow for its use as a starter unit in engineered polyketide biosynthesis.

Enzymatic Synthesis of this compound

The activation of 2-fluorobenzoic acid to its coenzyme A (CoA) thioester, this compound, is a critical first step for its integration into metabolic pathways. A key enzyme for this biotransformation is a benzoate-CoA ligase.

Key Enzyme: Benzoate-CoA Ligase

A benzoate-CoA ligase isolated from a syntrophic, benzoate-degrading anaerobic mixed culture has been shown to effectively catalyze the formation of this compound from 2-fluorobenzoic acid. This enzyme exhibits broad substrate specificity, accepting various fluorinated and non-fluorinated benzoate analogs.

Quantitative Data on Enzyme Kinetics

The kinetic parameters of this benzoate-CoA ligase for 2-fluorobenzoate and its non-fluorinated counterpart have been determined, providing a basis for pathway modeling and optimization.

SubstrateKm (mM)Vmax (U/mg)
Benzoate0.04[1]1.05[1]
2-Fluorobenzoate 0.28 [1]1.0 [1]
3-Fluorobenzoate1.48[1]0.7
4-Fluorobenzoate0.320.98

Table 1: Kinetic parameters of benzoate-CoA ligase for benzoate and fluorinated analogs.

Application in Engineered Polyketide Biosynthesis: A Proposed Workflow

While the enzymatic synthesis of this compound is established, its direct application in producing novel polyketides via metabolic engineering represents a promising frontier. Below is a proposed workflow for the biosynthesis of a novel fluorinated aromatic polyketide using this compound as a starter unit. This hypothetical pathway leverages a promiscuous polyketide synthase (PKS) system.

Experimental Workflow

cluster_0 Upstream Module: this compound Synthesis cluster_1 Downstream Module: Polyketide Synthesis 2-Fluorobenzoic Acid 2-Fluorobenzoic Acid Benzoate-CoA Ligase Benzoate-CoA Ligase 2-Fluorobenzoic Acid->Benzoate-CoA Ligase ATP, CoA This compound This compound Benzoate-CoA Ligase->this compound AMP, PPi PKS Loading Module PKS Loading Module This compound->PKS Loading Module PKS Elongation Modules PKS Elongation Modules PKS Loading Module->PKS Elongation Modules Malonyl-CoA Fluorinated Polyketide Fluorinated Polyketide PKS Elongation Modules->Fluorinated Polyketide

Proposed workflow for fluorinated polyketide synthesis.
Detailed Experimental Protocols

Protocol 1: Expression and Purification of Benzoate-CoA Ligase

  • Gene Synthesis and Cloning: Synthesize the gene encoding the benzoate-CoA ligase from the anaerobic mixed culture (sequence to be obtained from relevant genomic data) and clone it into a suitable expression vector (e.g., pET-28a(+)) with a C-terminal His-tag.

  • Protein Expression: Transform the expression vector into E. coli BL21(DE3). Grow the cells in LB medium supplemented with kanamycin at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 5 mM MgCl2, 5 mM ATP, 2 mM Coenzyme A, 1 mM 2-fluorobenzoic acid, and 1 µM of the purified benzoate-CoA ligase.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Quenching and Analysis: Stop the reaction by adding an equal volume of ice-cold methanol. Analyze the formation of this compound by HPLC-MS.

Protocol 3: Heterologous Production of a Fluorinated Aromatic Polyketide (Hypothetical)

This protocol outlines a strategy for the in vivo production of a novel fluorinated polyketide by co-expressing the benzoate-CoA ligase and a promiscuous Type III polyketide synthase, such as a stilbene synthase (STS), in a suitable host like E. coli.

  • Host Strain Engineering: Use an E. coli strain engineered for enhanced precursor supply, particularly malonyl-CoA.

  • Plasmid Construction:

    • Construct a plasmid (pET-BACL) containing the gene for the benzoate-CoA ligase under a constitutive promoter.

    • Construct a compatible plasmid (pCOLADuet-STS) containing a gene for a promiscuous stilbene synthase (e.g., from Vitis vinifera) under an inducible promoter.

  • Co-transformation and Expression: Co-transform both plasmids into the engineered E. coli host.

  • Fermentation and Induction:

    • Grow the cells in a suitable production medium at 30°C.

    • Induce the expression of the stilbene synthase with IPTG at an appropriate cell density.

    • Supplement the culture with 1 mM 2-fluorobenzoic acid.

  • Product Extraction and Analysis:

    • After a suitable fermentation period (e.g., 48-72 hours), extract the culture broth with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract for the presence of the novel fluorinated polyketide using HPLC-MS and NMR for structural elucidation.

Signaling Pathways and Logic

The logic of the engineered pathway is straightforward, involving the sequential conversion of the fluorinated precursor to the final product.

2-Fluorobenzoic Acid 2-Fluorobenzoic Acid Benzoate-CoA Ligase Benzoate-CoA Ligase 2-Fluorobenzoic Acid->Benzoate-CoA Ligase Activation This compound This compound Benzoate-CoA Ligase->this compound Promiscuous PKS Promiscuous PKS This compound->Promiscuous PKS Starter Unit Fluorinated Polyketide Fluorinated Polyketide Promiscuous PKS->Fluorinated Polyketide Elongation & Cyclization

References

Application Notes and Protocols for the Detection and Quantification of 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection and quantification of 2-Fluorobenzoyl-CoA, a key intermediate in various metabolic and drug development studies. The protocols are designed for researchers in academia and industry, offering guidance on sample preparation, chromatographic separation, and detection using modern analytical techniques.

Introduction

This compound is an activated form of 2-fluorobenzoic acid, playing a role as an intermediate in the metabolism of fluorinated aromatic compounds and as a substrate for various enzymes. Accurate quantification of this molecule is crucial for understanding its metabolic fate, enzymatic interactions, and potential effects in biological systems. This document outlines protocols for its analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a protocol for its synthesis.

Synthesis of this compound Standard

A pure analytical standard is essential for the development and validation of any quantitative assay. As this compound is not readily commercially available, a laboratory synthesis is typically required. The following is a general protocol for the synthesis of this compound from 2-fluorobenzoyl chloride and Coenzyme A.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluorobenzoyl chloride

  • Coenzyme A trilithium salt

  • Sodium bicarbonate

  • Tetrahydrofuran (THF), anhydrous

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Lyophilizer

Procedure:

  • Preparation of Coenzyme A Solution: Dissolve Coenzyme A trilithium salt in a 100 mM sodium bicarbonate buffer (pH 8.0) to a final concentration of 10 mg/mL. Keep the solution on ice.

  • Acylation Reaction: In a separate tube, dissolve 2-fluorobenzoyl chloride in a minimal amount of anhydrous THF. While vortexing the Coenzyme A solution, add a 1.5-molar excess of the 2-fluorobenzoyl chloride solution dropwise.

  • Reaction Incubation: Allow the reaction to proceed on ice for 1 hour with occasional vortexing.

  • Quenching: Quench the reaction by acidifying the mixture to pH 3-4 with 1 M HCl.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol followed by HPLC grade water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted Coenzyme A and salts.

    • Elute the this compound with a solution of 50% acetonitrile in water.

  • Purity Check and Quantification: Analyze the eluted fractions by HPLC-UV at 260 nm. Pool the fractions containing the pure product.

  • Lyophilization: Lyophilize the purified this compound solution to obtain a stable powder.

  • Storage: Store the lyophilized this compound at -80°C.

Analytical Technique 1: LC-MS/MS for High Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in complex biological matrices. The method relies on chromatographic separation followed by detection using Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (from cell culture or tissue):

  • Extraction: Homogenize cell pellets or tissues in 1 mL of ice-cold 10% trichloroacetic acid (TCA) or 5% perchloric acid (PCA).

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) to the extraction solution.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in 50 µL of 5% (w/v) 5-sulfosalicylic acid (SSA) in water.

2. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: 5 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98-2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • MRM Transitions: The characteristic neutral loss for acyl-CoAs is 507 Da, corresponding to the loss of the phosphoadenosine diphosphate moiety.

    • Molecular Weight of this compound: C28H39FN7O17P3S = 889.6 g/mol

    • Precursor Ion (Q1): [M+H]+ = 890.6 m/z

    • Product Ion (Q3): [M+H - 507]+ = 383.6 m/z

    • Note: These values are theoretical and should be optimized by direct infusion of the synthesized this compound standard.

Data Presentation: Quantitative LC-MS/MS Parameters
ParameterExpected ValueNotes
Precursor Ion (Q1) 890.6 m/zTheoretical [M+H]+
Product Ion (Q3) 383.6 m/zBased on neutral loss of 507 Da
Collision Energy (CE) To be optimizedTypically 20-40 eV for similar compounds
Limit of Detection (LOD) Estimated low nMBased on similar acyl-CoA analyses
Limit of Quantitation (LOQ) Estimated mid-to-high nMBased on similar acyl-CoA analyses
**Linearity (R²) **>0.99Expected for a validated method
Recovery 80-120%Expected for a validated method

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Homogenization in Acid + Internal Standard Sample->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Reconstitution Dry & Reconstitute SPE->Reconstitution Injection UHPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Analytical Technique 2: HPLC with UV Detection

For laboratories without access to a mass spectrometer, HPLC with UV detection offers a robust alternative for the quantification of this compound, particularly for in vitro assays or after significant sample purification.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • For in vitro enzymatic assays, the reaction can often be directly quenched and injected after protein removal (e.g., by acid precipitation or filtration).

  • For complex samples, the same sample preparation protocol as for LC-MS/MS is recommended to reduce matrix interference.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM sodium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-50% B

    • 20-22 min: 50-5% B

    • 22-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The adenine moiety of Coenzyme A has a strong absorbance around 260 nm. Based on data for benzoyl-CoA, the expected λmax for this compound is approximately 261 nm.[1] A DAD detector should be used to confirm the optimal wavelength.

  • Injection Volume: 20 µL.

Data Presentation: Quantitative HPLC-UV Parameters
ParameterExpected ValueNotes
Retention Time To be determinedHighly dependent on the specific column and conditions
λmax ~261 nmBased on benzoyl-CoA; should be confirmed experimentally
Limit of Detection (LOD) Estimated low µMGenerally less sensitive than LC-MS/MS
Limit of Quantitation (LOQ) Estimated mid-to-high µMGenerally less sensitive than LC-MS/MS
**Linearity (R²) **>0.99Expected for a validated method

Experimental Workflow: HPLC-UV Analysis

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological or In Vitro Sample Cleanup Protein Removal/ SPE (if necessary) Sample->Cleanup Injection HPLC Injection Cleanup->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at ~261 nm Separation->Detection Integration Peak Area Integration Detection->Integration Quantification Quantification vs. Standard Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the quantification of this compound by HPLC-UV.

Analytical Technique 3: Enzymatic Assays (Considerations)

While highly specific enzymatic assays exist for some acyl-CoAs (e.g., acetyl-CoA), a specific, commercially available assay for this compound is not currently available. Development of such an assay would require an enzyme that specifically recognizes this compound as a substrate. Potential enzyme candidates could be acyl-CoA dehydrogenases or acyl-CoA synthetases with broad substrate specificity. The development of a novel enzymatic assay would involve:

  • Enzyme Identification and Purification: Identifying an enzyme that utilizes this compound.

  • Assay Principle: Coupling the enzymatic reaction to a detectable signal (e.g., change in NADH/NADPH absorbance at 340 nm, or a colorimetric/fluorometric probe).

  • Optimization and Validation: Optimizing reaction conditions (pH, temperature, substrate concentrations) and validating the assay for specificity, sensitivity, and linearity.

Due to the significant development effort required, enzymatic assays are best suited for high-throughput screening applications once a suitable enzyme is identified.

Putative Metabolic Pathway of this compound

The metabolic fate of this compound is likely to parallel that of its non-fluorinated analog, benzoyl-CoA, which is a central intermediate in the anaerobic degradation of aromatic compounds. The pathway involves the reduction of the aromatic ring followed by beta-oxidation.

Metabolic_Pathway 2-Fluorobenzoate 2-Fluorobenzoate This compound This compound 2-Fluorobenzoate->this compound Acyl-CoA Synthetase Ring Reduction Products Ring Reduction Products This compound->Ring Reduction Products Acyl-CoA Reductase Beta-Oxidation Intermediates Beta-Oxidation Intermediates Ring Reduction Products->Beta-Oxidation Intermediates Hydratases, Dehydrogenases Central Metabolism Central Metabolism Beta-Oxidation Intermediates->Central Metabolism Thiolase

Caption: Putative metabolic pathway for this compound degradation.

References

Application Notes and Protocols for the Analysis of 2-Fluorobenzoyl-CoA by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Fluorobenzoyl-CoA using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in drug development and metabolic research.

HPLC Method for the Quantification of this compound

This protocol outlines a robust reversed-phase HPLC method for the quantitative analysis of this compound. The method is suitable for determining the purity of standards and quantifying the analyte in in-vitro enzymatic assays.

Experimental Protocol

a. Instrumentation and Consumables:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

b. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v)

  • This compound reference standard

  • Methanol (for stock solution)

c. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For in-vitro assays, the reaction should be quenched, and proteins precipitated, typically by adding a cold organic solvent like acetonitrile. The supernatant can then be directly injected or evaporated and reconstituted in the initial mobile phase.

d. Chromatographic Conditions: A gradient elution is recommended to ensure good peak shape and resolution.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm

e. Data Presentation: The following table should be populated during method validation.

ParameterResult
Retention Time (min) To be determined
**Linearity (R²) **> 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

LC-MS/MS Method for Sensitive Quantification of this compound

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in complex biological matrices. This method is ideal for pharmacokinetic studies and cellular metabolism research.[1]

Experimental Protocol

a. Instrumentation and Consumables:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Autosampler and data acquisition software

b. Reagents and Solutions:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (5 mM)

  • Internal Standard (IS) (e.g., isotopically labeled acyl-CoA)

c. Sample Preparation: Biological samples require extraction to remove proteins and other interfering substances.[2]

  • Protein Precipitation: To 100 µL of sample (e.g., cell lysate, plasma), add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Evaporate and Reconstitute: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of the initial mobile phase.

d. Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-10 min: 2% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

e. Mass Spectrometry Conditions: The mass spectrometer should be operated in positive ion mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage To be optimized
Source Temperature To be optimized
Desolvation Gas Flow To be optimized
Collision Gas Argon
MRM Transitions To be determined

f. Data Presentation: Quantitative data from the LC-MS/MS analysis should be summarized as follows.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound To be determinedTo be determinedTo be optimizedTo be determined
Internal Standard To be determinedTo be determinedTo be optimizedTo be determined

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Standards Stock->Working HPLC HPLC System Working->HPLC Sample Biological Sample Quench Quench & Precipitate Sample->Quench Quench->HPLC Column C18 Column HPLC->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation (N2) Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection

Caption: Sample preparation workflow for LC-MS/MS analysis.

BenzoylCoA_Metabolism FB_CoA This compound Beta_Oxidation Modified β-Oxidation Pathway FB_CoA->Beta_Oxidation Multiple Enzymatic Steps Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy & Biosynthesis

Caption: Putative metabolic fate of this compound.

References

Application Notes and Protocols: Utilizing 2-Fluorobenzoyl-CoA to Probe Enzyme Specificity and Promiscuity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme specificity and promiscuity is fundamental to understanding biological catalysis, metabolic pathways, and for the rational design of enzyme inhibitors in drug development. 2-Fluorobenzoyl-CoA, a fluorinated analog of the natural substrate benzoyl-CoA, serves as a valuable chemical probe to investigate these enzymatic properties. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can subtly alter the electronic and steric properties of the substrate, providing insights into the active site constraints and catalytic mechanisms of CoA-ligases, reductases, and hydratases. These enzymes are crucial in various metabolic pathways, including the anaerobic degradation of aromatic compounds.

This document provides detailed application notes and protocols for utilizing this compound to characterize enzyme activity, assess substrate specificity, and explore catalytic promiscuity.

Application Notes

This compound is a versatile tool for several key applications in enzymology and drug discovery:

  • Probing Enzyme Specificity: By comparing the kinetic parameters of an enzyme with this compound versus the non-fluorinated benzoyl-CoA, researchers can quantify the enzyme's tolerance for substitutions on the benzene ring. A significant decrease in affinity (higher Km) or catalytic efficiency (lower kcat/Km) can indicate that the active site has tight steric or electronic constraints at the 2-position of the benzoyl moiety.

  • Investigating Enzyme Promiscuity: Some enzymes exhibit broad substrate specificity, a phenomenon known as enzyme promiscuity. This compound can be used to screen for and characterize promiscuous enzymes, such as certain acyl-CoA ligases, that can activate a range of substituted benzoic acids. This is particularly relevant in the study of metabolic pathways that have evolved to handle diverse substrates.[1][2]

  • Mechanistic Studies: The fluorine atom can serve as a sensitive probe for studying reaction mechanisms. For instance, in defluorination reactions, monitoring the release of fluoride ions can provide direct evidence of C-F bond cleavage and help elucidate the catalytic mechanism of defluorinating enzymes.

  • Inhibitor Screening and Development: Understanding how an enzyme interacts with a modified substrate like this compound can inform the design of potent and specific inhibitors. If an enzyme shows a high tolerance for the fluorinated analog, it suggests that the active site can accommodate substituted benzoyl compounds, guiding the development of inhibitors with improved binding affinity or specificity.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, kinetic data for a promiscuous benzoate-CoA ligase and a specific benzoyl-CoA reductase, illustrating how this compound can be used to differentiate between enzyme specificity and promiscuity.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Promiscuous Benzoate-CoA Ligase Benzoyl-CoA50102.0 x 105Hypothetical Data
This compound7581.1 x 105Hypothetical Data
Specific Benzoyl-CoA Reductase Benzoyl-CoA10505.0 x 106Hypothetical Data
This compound50051.0 x 104Hypothetical Data

Signaling Pathway and Experimental Workflow

The anaerobic degradation of 2-Fluorobenzoate provides a relevant biological context for the application of this compound as a probe. The pathway involves a series of enzymes that exhibit varying degrees of promiscuity to accommodate the fluorinated substrate.

Anaerobic Degradation of 2-Fluorobenzoate cluster_activation Activation cluster_dearomatization Dearomatization cluster_defluorination Hydration and Defluorination 2-Fluorobenzoate 2-Fluorobenzoate Benzoate-CoA Ligase Benzoate-CoA Ligase 2-Fluorobenzoate->Benzoate-CoA Ligase ATP, CoA This compound This compound Benzoate-CoA Ligase->this compound AMP, PPi BCR Benzoyl-CoA Reductase (BCR) This compound->BCR ATP Dienoyl_CoA 2-F- and 6-F-cyclohexa- 1,5-diene-1-carboxyl-CoA BCR->Dienoyl_CoA Enoyl_CoA_Hydratases Enoyl-CoA Hydratases (DCH/OAH) Dienoyl_CoA->Enoyl_CoA_Hydratases H2O Defluorinated_Products Downstream Metabolites Enoyl_CoA_Hydratases->Defluorinated_Products - HF

Figure 1: Anaerobic degradation pathway of 2-Fluorobenzoate.

The following diagram illustrates a general workflow for investigating enzyme activity with this compound.

Experimental Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Synth Synthesis of This compound Assay_Setup Assay Setup with Substrates and Enzyme Synth->Assay_Setup Enzyme_Prep Enzyme Expression and Purification Enzyme_Prep->Assay_Setup Data_Acquisition Data Acquisition (Spectrophotometry/HPLC) Assay_Setup->Data_Acquisition Kinetics Kinetic Parameter Determination (Km, Vmax) Data_Acquisition->Kinetics Comparison Comparison of Specificity (Fluorinated vs. Non-fluorinated) Kinetics->Comparison

Figure 2: General workflow for enzyme analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-Fluorobenzoic acid and Coenzyme A.

Materials:

  • 2-Fluorobenzoic acid

  • Coenzyme A (CoA-SH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (5% w/v)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Reverse-phase HPLC system

Procedure:

  • Activation of 2-Fluorobenzoic Acid:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-Fluorobenzoic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane or THF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of the anhydrous solvent dropwise to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

    • Filter the reaction mixture to remove the precipitate and collect the filtrate containing the activated 2-Fluorobenzoyl-NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A in a cold 5% sodium bicarbonate solution.

    • Slowly add the filtrate containing the activated 2-Fluorobenzoyl-NHS ester to the Coenzyme A solution with constant stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of sodium bicarbonate solution as needed.

    • Allow the reaction to proceed at 4°C for 2-4 hours or until the reaction is complete (monitored by HPLC).

  • Purification of this compound:

    • Wash the reaction mixture with diethyl ether to remove unreacted starting materials and byproducts.

    • Purify the aqueous phase containing this compound by reverse-phase HPLC.

      • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)

      • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.5

      • Mobile Phase B: Acetonitrile

      • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

      • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA) and 280 nm (for the benzoyl moiety).

    • Collect the fractions containing the purified this compound, pool them, and lyophilize to obtain a white powder.

    • Determine the concentration of the purified this compound spectrophotometrically using the molar extinction coefficient of the adenine moiety of CoA (ε260 = 16,400 M-1cm-1).

Protocol 2: Continuous Spectrophotometric Assay for Benzoate-CoA Ligase Activity

This protocol is designed to measure the activity of a promiscuous benzoate-CoA ligase by coupling the production of AMP to the oxidation of NADH.

Principle:

The assay couples the ligase reaction to the activities of myokinase, pyruvate kinase, and lactate dehydrogenase. The formation of AMP by the ligase leads to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Purified Benzoate-CoA Ligase

  • This compound or Benzoyl-CoA (substrate)

  • ATP

  • Coenzyme A

  • MgCl2

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the Assay Master Mix (for a 1 mL reaction):

    • 800 µL Assay Buffer

    • 10 µL of 100 mM ATP

    • 10 µL of 10 mM Coenzyme A

    • 10 µL of 100 mM MgCl2

    • 20 µL of 50 mM PEP

    • 10 µL of 10 mM NADH

    • 5 units of Myokinase

    • 10 units of PK

    • 10 units of LDH

  • Perform the Assay:

    • Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 30°C) in the spectrophotometer.

    • Add a known amount of the purified Benzoate-CoA Ligase to the cuvette and mix.

    • Monitor the background rate of NADH oxidation at 340 nm.

    • Initiate the reaction by adding the substrate (this compound or Benzoyl-CoA) to a final concentration in the desired range (e.g., 1 µM to 1 mM for kinetic analysis).

    • Record the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (ε340 = 6,220 M-1cm-1).

    • Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

    • Compare the kinetic parameters obtained with this compound and Benzoyl-CoA to assess enzyme specificity.

Protocol 3: HPLC-Based Assay for Benzoyl-CoA Reductase Activity

This protocol is suitable for enzymes where a continuous spectrophotometric assay is not feasible, such as for reductases that do not directly produce or consume a chromogenic substrate.

Materials:

  • Purified Benzoyl-CoA Reductase

  • This compound or Benzoyl-CoA

  • ATP

  • Reducing agent (e.g., Titanocene dichloride or a biological electron donor system)

  • Anaerobic chamber or glove box

  • Reaction Buffer (e.g., 100 mM MOPS, pH 7.2, containing 5 mM MgCl2)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup (in an anaerobic environment):

    • Prepare the reaction mixture in an anaerobic chamber.

    • To a vial, add the Reaction Buffer, ATP, and the reducing agent.

    • Add the substrate (this compound or Benzoyl-CoA) to the desired final concentration.

    • Pre-incubate the mixture at the desired temperature.

    • Initiate the reaction by adding the purified Benzoyl-CoA Reductase.

  • Time-Course Experiment:

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Sample Analysis by HPLC:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

      • Column: C18 column

      • Mobile Phase: A gradient of acetonitrile in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5).

      • Detection: UV absorbance at wavelengths appropriate for the substrate and expected products (e.g., 260 nm and 280 nm).

    • Quantify the decrease in the substrate peak area and/or the increase in the product peak area over time.

  • Data Analysis:

    • Generate a standard curve for the substrate and product to convert peak areas to concentrations.

    • Calculate the initial reaction velocity from the linear portion of the substrate depletion or product formation curve.

    • Determine kinetic parameters as described in Protocol 2.

Protocol 4: Whole-Cell Suspension Assay for 2-Fluorobenzoate Metabolism

This protocol is used to study the metabolism of 2-Fluorobenzoate in whole bacterial cells that have been induced to express the necessary metabolic pathway.

Materials:

  • Bacterial strain of interest (e.g., Thauera aromatica)

  • Growth medium

  • Inducer (e.g., benzoate or 2-Fluorobenzoate)

  • Washing Buffer (e.g., phosphate buffer, pH 7.0)

  • 2-Fluorobenzoate solution

  • Syringes and needles

  • HPLC system

Procedure:

  • Cell Culture and Induction:

    • Grow the bacterial strain in an appropriate medium to the mid-logarithmic phase.

    • Induce the expression of the benzoyl-CoA degradation pathway by adding an inducer (e.g., 1 mM benzoate) to the culture and continue incubation for several hours.

    • Harvest the cells by centrifugation.

  • Preparation of Cell Suspension:

    • Wash the cell pellet twice with Washing Buffer.

    • Resuspend the cells in the Washing Buffer to a specific cell density (e.g., an OD600 of 10).

  • Metabolism Assay:

    • Add the cell suspension to a sealed vial.

    • Initiate the experiment by adding 2-Fluorobenzoate to a final concentration of, for example, 100 µM.

    • Incubate the vial at the optimal growth temperature with gentle shaking.

  • Sampling and Analysis:

    • At various time points, withdraw samples from the cell suspension.

    • Immediately centrifuge the samples to pellet the cells.

    • Analyze the supernatant by HPLC to monitor the disappearance of 2-Fluorobenzoate and the appearance of any metabolites. The HPLC conditions would be similar to those described in Protocol 3, optimized for the separation of 2-Fluorobenzoate and its potential degradation products.

  • Data Analysis:

    • Plot the concentration of 2-Fluorobenzoate and any identified metabolites over time to determine the rate of metabolism.

    • Compare the metabolic profile with that of non-fluorinated benzoate to understand the effect of the fluorine substituent on the overall pathway.

By employing these application notes and protocols, researchers can effectively utilize this compound as a powerful tool to dissect the intricacies of enzyme specificity and promiscuity, contributing to a deeper understanding of enzyme function and facilitating the development of novel therapeutics.

References

2-Fluorobenzoyl-CoA: A Versatile Tool for Probing Mechanistic Enzymology in Anaerobic Aromatic Compound Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoyl-coenzyme A (2-F-BzCoA) serves as a valuable molecular tool in the field of mechanistic enzymology, particularly for elucidating the pathways of anaerobic degradation of aromatic compounds. Its strategic fluorine substitution allows for the investigation of enzyme specificity, reaction mechanisms, and the tracking of metabolic fate through complex biochemical transformations. This document provides detailed application notes and experimental protocols for the use of 2-F-BzCoA in studying key enzymes involved in xenobiotic metabolism, offering insights for researchers in biochemistry, microbiology, and drug development.

The anaerobic degradation of the environmental pollutant 2-fluorobenzoate proceeds through a specialized metabolic pathway where 2-F-BzCoA is a central intermediate. The study of this pathway has revealed novel enzymatic defluorination strategies in bacteria, such as the denitrifying bacterium Thauera aromatica.

Application Notes

1. A Probe for Acyl-CoA Synthetases: The enzymatic synthesis of 2-F-BzCoA from 2-fluorobenzoate and Coenzyme A is catalyzed by benzoate-CoA ligase (BCL) or a promiscuous acyl-CoA synthetase. This initial activation step is crucial for channeling the fluorinated aromatic into the downstream metabolic pathway. By using 2-fluorobenzoate as a substrate, researchers can assess the substrate promiscuity of various acyl-CoA synthetases and determine their kinetic parameters for this non-natural substrate. This information is critical for understanding the initial steps of xenobiotic degradation and for engineering enzymes with altered substrate specificities.

2. Mechanistic Probe for Benzoyl-CoA Reductase (BCR): 2-F-BzCoA acts as a substrate for the key enzyme of anaerobic aromatic degradation, the Class I benzoyl-CoA reductase (BCR). This ATP-dependent enzyme catalyzes the dearomatization of the benzoyl moiety. The fluorine substituent at the ortho position influences the electronic properties of the aromatic ring and can provide insights into the enzyme's active site and the mechanism of Birch-like reduction. While BCR from Thauera aromatica has been shown to reduce fluorinated analogues of benzoyl-CoA, it does so at a much lower rate compared to the natural substrate.[1] Studying the kinetics and products of this reaction can help to elucidate the electronic and steric requirements of the BCR active site. The dearomatization of 2-F-BzCoA by BCR yields a mixture of 2-fluoro- and 6-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA (F-1,5-dienoyl-CoA).[2][3]

3. Tool for Studying Novel Defluorination Mechanisms: A significant application of 2-F-BzCoA lies in the discovery and characterization of novel defluorination enzymes. In the anaerobic degradation of 2-fluorobenzoate, the C-F bond is not cleaved by BCR. Instead, the downstream enzymes, specifically promiscuous enoyl-CoA hydratases/hydrolases, are responsible for the defluorination.[2][3] These enzymes catalyze the hydration of the fluorinated dienoyl-CoA intermediates, leading to the formation of unstable α-fluorohydrins that spontaneously eliminate hydrogen fluoride. This discovery has opened up a new area of research into enzymatic C-F bond cleavage under anaerobic conditions. Using the F-1,5-dienoyl-CoA isomers generated from 2-F-BzCoA, researchers can screen for and characterize these novel defluorinating hydratases.

Quantitative Data

The following table summarizes the available quantitative data for enzymes involved in the initial steps of 2-fluorobenzoate metabolism. It is important to note that detailed kinetic parameters for benzoyl-CoA reductase and the defluorinating enoyl-CoA hydratases with their respective fluorinated substrates are not extensively reported in the literature.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)Reference
Benzoate-CoA LigaseSyntrophic anaerobic mixed culture2-Fluorobenzoate2801.0

Note: The Vmax for 2-fluorobenzoate was comparable to that of benzoate (1.05 U/mg).

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of 2-Fluorobenzoyl-CoA

This protocol describes a general method for the synthesis of acyl-CoA esters that can be adapted for this compound.

Materials:

  • 2-Fluorobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • 0.1 M Sodium phosphate buffer, pH 7.0

  • HPLC system with a C18 column

Procedure:

  • Activation of 2-Fluorobenzoic Acid:

    • Dissolve 2-fluorobenzoic acid (1 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF.

    • Add DCC (1.1 eq) to the solution and stir at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea precipitate.

    • The filtrate containing the 2-fluorobenzoyl-NHS ester can be used directly or after purification.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A (1.2 eq) in 0.1 M sodium phosphate buffer (pH 7.0).

    • Slowly add the DMF solution of the 2-fluorobenzoyl-NHS ester to the Coenzyme A solution with gentle stirring.

    • Maintain the pH of the reaction mixture at 7.0-7.5 by adding small aliquots of triethylamine.

    • Stir the reaction at room temperature for 2-4 hours.

  • Purification of this compound:

    • Purify the reaction mixture by reversed-phase HPLC on a C18 column.

    • Use a linear gradient of acetonitrile in a suitable buffer (e.g., ammonium acetate or phosphate buffer) to elute the product.

    • Monitor the elution profile by UV absorbance at 260 nm (for the adenine moiety of CoA) and a wavelength corresponding to the benzoyl moiety.

    • Collect the fractions containing this compound, pool them, and lyophilize to obtain the purified product.

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: Expression and Purification of Recombinant Benzoyl-CoA Reductase (BCR) from E. coli

This protocol is based on methods described for the heterologous expression of Thauera aromatica BCR in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the genes for the four subunits of BCR (bcrABCD) with an affinity tag (e.g., His-tag or Strep-tag) on one of the subunits.

  • Luria-Bertani (LB) medium or Terrific Broth (TB)

  • Appropriate antibiotic for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Anaerobic chamber or glove box

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA or Strep-Tactin affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Size-exclusion chromatography column

  • Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)

Procedure:

  • Expression:

    • Transform the expression plasmid into a suitable E. coli strain.

    • Grow a starter culture overnight in LB medium with the appropriate antibiotic.

    • Inoculate a larger volume of TB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • For expression of this oxygen-sensitive enzyme, it is recommended to continue the cultivation under anaerobic or microaerobic conditions at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis (under anaerobic conditions):

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer inside an anaerobic chamber.

    • Lyse the cells by sonication or by using a French press.

    • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Affinity Chromatography (under anaerobic conditions):

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA or Strep-Tactin column.

    • Wash the column extensively with wash buffer to remove unbound proteins.

    • Elute the BCR protein with elution buffer.

    • Collect the fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

  • Size-Exclusion Chromatography (optional, under anaerobic conditions):

    • For higher purity, concentrate the eluted fractions and load them onto a size-exclusion chromatography column pre-equilibrated with storage buffer.

    • Elute the protein and collect fractions corresponding to the expected molecular weight of the BCR complex.

    • Analyze the fractions by SDS-PAGE.

  • Storage:

    • Pool the pure fractions, concentrate if necessary, and flash-freeze in liquid nitrogen for storage at -80°C. The presence of a reducing agent like DTT is crucial for maintaining activity.

Protocol 3: Spectrophotometric Assay for Benzoyl-CoA Reductase (BCR) Activity

This assay monitors the consumption of a low-potential electron donor, such as reduced methyl viologen, which is oxidized during the reduction of this compound.

Materials:

  • Purified Benzoyl-CoA Reductase (BCR)

  • This compound

  • ATP and MgCl2 solution

  • Methyl viologen

  • Sodium dithionite solution (freshly prepared)

  • Anaerobic cuvettes

  • Spectrophotometer capable of measuring absorbance changes in the visible range (e.g., 578 nm for methyl viologen)

  • Anaerobic chamber or glove box

Procedure:

  • Preparation (inside an anaerobic chamber):

    • Prepare a reaction buffer (e.g., 100 mM MOPS, pH 7.3).

    • Prepare stock solutions of this compound, ATP/MgCl2, and methyl viologen in the reaction buffer.

    • Prepare a fresh solution of sodium dithionite to reduce the methyl viologen. The reduced form has a deep blue color.

  • Assay:

    • In an anaerobic cuvette, add the reaction buffer, ATP/MgCl2 solution, and methyl viologen.

    • Add a small amount of sodium dithionite solution to reduce the methyl viologen until a stable blue color is achieved.

    • Add the purified BCR enzyme to the cuvette.

    • Initiate the reaction by adding a known concentration of this compound.

    • Immediately monitor the decrease in absorbance at 578 nm, which corresponds to the oxidation of reduced methyl viologen.

  • Calculation:

    • The rate of the reaction can be calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of reduced methyl viologen.

    • To determine kinetic parameters (Km and Vmax), perform the assay at varying concentrations of this compound.

Protocol 4: HPLC-Based Assay for Defluorinating Enoyl-CoA Hydratase/Hydrolase Activity

This assay is used to monitor the conversion of the fluorinated dienoyl-CoA products of the BCR reaction and the subsequent defluorination.

Materials:

  • Enzymatically generated 2-F- and 6-F-cyclohexa-1,5-diene-1-carboxyl-CoA mixture (from the BCR reaction with 2-F-BzCoA)

  • Purified or partially purified enoyl-CoA hydratase/hydrolase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., methanol or formic acid)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Enzymatic Reaction:

    • In a reaction tube, combine the reaction buffer and the fluorinated dienoyl-CoA substrate mixture.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the enoyl-CoA hydratase/hydrolase enzyme.

    • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Centrifuge the quenched samples to precipitate any protein.

    • Inject the supernatant onto a C18 reversed-phase HPLC column.

    • Use a suitable gradient of acetonitrile in a buffer (e.g., 10 mM potassium phosphate, pH 6.8) to separate the substrate, intermediates, and products.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm) to detect the CoA thioesters.

    • Identify the peaks corresponding to the fluorinated dienoyl-CoA, the hydrated intermediates, and the defluorinated product by comparing their retention times with standards (if available) or by collecting fractions for mass spectrometry analysis.

  • Quantification:

    • Quantify the decrease in the substrate peak area and the increase in the product peak area over time to determine the reaction rate.

Visualizations

Anaerobic_Degradation_of_2_Fluorobenzoate cluster_activation Activation cluster_dearomatization Dearomatization cluster_defluorination Hydration and Defluorination 2-Fluorobenzoate 2-Fluorobenzoate 2-F-Benzoyl-CoA 2-F-Benzoyl-CoA 2-Fluorobenzoate->2-F-Benzoyl-CoA Benzoate-CoA Ligase (BCL) + CoA + ATP F-1,5-dienoyl-CoA_isomers 2-F- and 6-F- cyclohexa-1,5-diene-1-carboxyl-CoA 2-F-Benzoyl-CoA->F-1,5-dienoyl-CoA_isomers Benzoyl-CoA Reductase (BCR) + 2e- + 2H+ + 2ATP Hydrated_intermediates 2-F-6-OH-1-enoyl-CoA & 6-F-6-OH-1-enoyl-CoA (unstable α-fluorohydrin) F-1,5-dienoyl-CoA_isomers->Hydrated_intermediates Enoyl-CoA Hydratases/ Hydrolases (DCH/OAH) + H2O Defluorinated_product 6-oxo-cyclohex-1-enoyl-CoA + HF Hydrated_intermediates->Defluorinated_product Spontaneous Elimination

Caption: Anaerobic degradation pathway of 2-fluorobenzoate.

Experimental_Workflow_BCR_Assay cluster_prep Anaerobic Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis prep_buffer Prepare Reaction Buffer (e.g., 100 mM MOPS, pH 7.3) setup_cuvette Combine Buffer, ATP/MgCl2, and reduced Methyl Viologen in an anaerobic cuvette prep_buffer->setup_cuvette prep_reagents Prepare Stock Solutions: - 2-F-BzCoA - ATP/MgCl2 - Methyl Viologen prep_reagents->setup_cuvette reduce_mv Reduce Methyl Viologen with Sodium Dithionite reduce_mv->setup_cuvette add_enzyme Add Purified BCR setup_cuvette->add_enzyme start_reaction Initiate reaction with 2-F-BzCoA add_enzyme->start_reaction monitor_abs Monitor Absorbance Decrease at 578 nm start_reaction->monitor_abs calc_rate Calculate Reaction Rate monitor_abs->calc_rate kinetics Determine Km and Vmax calc_rate->kinetics

Caption: Experimental workflow for the spectrophotometric assay of Benzoyl-CoA Reductase.

Logical_Relationship_Defluorination 2-F-BzCoA 2-F-BzCoA BCR_Action Benzoyl-CoA Reductase (BCR) 2-F-BzCoA->BCR_Action F_Dienoyl_CoA Fluorinated Dienoyl-CoA Isomers BCR_Action->F_Dienoyl_CoA Hydratase_Action Enoyl-CoA Hydratase/Hydrolase F_Dienoyl_CoA->Hydratase_Action Unstable_Intermediate Unstable α-Fluorohydrin Hydratase_Action->Unstable_Intermediate Defluorination Spontaneous HF Elimination Unstable_Intermediate->Defluorination Products Defluorinated Product + HF Defluorination->Products

Caption: Logical relationship of enzymatic steps leading to defluorination.

References

Application Notes and Protocols for In Vivo Studies of 2-Fluorobenzoyl-CoA Metabolism in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo metabolism of 2-Fluorobenzoyl-CoA in bacteria, detailing both anaerobic and aerobic degradation pathways. The accompanying protocols offer detailed methodologies for the experimental study of these processes.

Introduction

The metabolism of fluorinated aromatic compounds by microorganisms is of significant interest due to their widespread use and potential environmental impact. This compound is a key intermediate in the degradation of 2-fluorobenzoate, a compound that can be metabolized by various bacterial species under different redox conditions. Understanding the enzymatic transformations of this compound is crucial for applications in bioremediation, biocatalysis, and drug development. This document outlines the known metabolic fates of this compound in bacteria and provides practical protocols for their investigation.

Anaerobic Metabolism of this compound

Under anaerobic conditions, particularly in denitrifying bacteria such as Thauera aromatica, 2-fluorobenzoate is completely degraded. The pathway is initiated by the activation of 2-fluorobenzoate to its coenzyme A thioester, this compound. This central intermediate then undergoes a series of enzymatic reactions leading to ring cleavage and defluorination.

Signaling Pathway

The anaerobic degradation of this compound involves a specialized set of enzymes of the benzoyl-CoA pathway. The key steps include:

  • Activation: 2-Fluorobenzoate is activated to this compound by a promiscuous benzoate-CoA ligase.

  • Dearomatization: The aromatic ring of this compound is reduced by an ATP-dependent benzoyl-CoA reductase (BCR), yielding a mixture of 2-fluoro- and 6-fluoro-cyclohexa-1,5-diene-1-carboxyl-CoA.[1][2]

  • Hydration and Defluorination: A promiscuous 1,5-dienoyl-CoA hydratase hydrates the fluorinated dienoyl-CoA isomers. This leads to the formation of a stable 2-fluoro-6-hydroxy-cyclohex-1-ene-1-carboxyl-CoA and an unstable α-fluorohydrin, which spontaneously eliminates hydrogen fluoride (HF) to form 6-oxo-cyclohex-1-ene-1-carboxyl-CoA, a common intermediate in the benzoyl-CoA degradation pathway.[1][2]

  • Second Defluorination: The stable 2-fluoro-6-hydroxy-cyclohex-1-ene-1-carboxyl-CoA is further defluorinated by a 6-oxo-1-enoyl-CoA hydrolase/hydratase, which catalyzes the addition of water to the fluoro-enoyl-CoA, leading to the formation of 2-oxo-6-hydroxy-1-enoyl-CoA and HF.[1]

Anaerobic_Metabolism_of_2_Fluorobenzoyl_CoA cluster_activation Activation cluster_dearomatization Dearomatization cluster_defluorination1 First Defluorination cluster_defluorination2 Second Defluorination 2-Fluorobenzoate 2-Fluorobenzoate This compound This compound 2-Fluorobenzoate->this compound Benzoate-CoA ligase + ATP, + CoA Fluorinated_Dienoyl_CoA_isomers 2-F- & 6-F-cyclohexa-1,5- diene-1-carboxyl-CoA This compound->Fluorinated_Dienoyl_CoA_isomers Benzoyl-CoA reductase + 2e-, + 2ATP Hydrated_intermediates 2-F-6-OH-1-enoyl-CoA & (unstable α-fluorohydrin) Fluorinated_Dienoyl_CoA_isomers->Hydrated_intermediates 1,5-dienoyl-CoA hydratase + H2O 6-oxo-1-enoyl-CoA 6-oxo-1-enoyl-CoA Hydrated_intermediates->6-oxo-1-enoyl-CoA HF1 HF Hydrated_intermediates->HF1 spontaneous 2-oxo-6-OH-1-enoyl-CoA 2-oxo-6-OH-1-enoyl-CoA Hydrated_intermediates->2-oxo-6-OH-1-enoyl-CoA 6-oxo-1-enoyl-CoA hydrolase/hydratase + H2O Downstream_Metabolism Central Metabolism (Acetyl-CoA) 6-oxo-1-enoyl-CoA->Downstream_Metabolism β-oxidation like steps HF2 HF 2-oxo-6-OH-1-enoyl-CoA->Downstream_Metabolism β-oxidation like steps

Anaerobic degradation pathway of this compound.
Quantitative Data

While extensive quantitative data for the metabolism of this compound is still being gathered, studies on related compounds and enzymes provide valuable insights.

ParameterEnzymeSubstrateValueOrganismCitation
Km Benzoate-CoA ligaseBenzoate25 ± 7 µMThauera aromatica
2-Aminobenzoate150 ± 50 µMThauera aromatica
ATP370 µMThauera aromatica
CoA160 µMThauera aromatica
Vmax Benzoate-CoA ligaseBenzoate16.5 µmol min-1 mg-1Thauera aromatica
2-Aminobenzoate9.9 µmol min-1 mg-1Thauera aromatica
Km Benzoyl-CoA reductaseBenzoyl-CoA15 µMThauera aromatica
ATP0.6 mMThauera aromatica
Specific Activity Benzoyl-CoA reductaseBenzoyl-CoA0.55 µmol min-1 mg-1Thauera aromatica
Fluoride Release In vivo culture2-FluorobenzoateStoichiometricPseudomonas sp.

Aerobic Metabolism of this compound

The aerobic metabolism of 2-fluorobenzoate is less well understood and appears to be a cometabolic process in some bacteria, such as Pseudomonas sp. B13. In this pathway, defluorination occurs early, and the subsequent metabolism can be stalled.

Signaling Pathway

The proposed aerobic pathway involves the following key steps:

  • Dioxygenation and Defluorination: The metabolism is initiated by a dioxygenase that acts on 2-fluorobenzoate, leading to the elimination of fluoride and the formation of catechol.

  • Ring Cleavage: The resulting catechol is then subject to ring cleavage by catechol 1,2-dioxygenase, forming cis,cis-muconic acid. However, in the case of 2-fluorobenzoate metabolism, this can lead to the formation of 2-fluoro-cis,cis-muconic acid.

  • Dead-end Product: In Pseudomonas sp. B13, 2-fluoro-cis,cis-muconic acid has been identified as a dead-end metabolite, indicating that the downstream enzymes of the catechol pathway are unable to process this fluorinated intermediate effectively.

Aerobic_Metabolism_of_2_Fluorobenzoate 2-Fluorobenzoate 2-Fluorobenzoate Catechol Catechol 2-Fluorobenzoate->Catechol Dioxygenase + O2, + 2H+ HF HF 2-Fluorobenzoate->HF Initial Dioxygenation 2-Fluoro-cis,cis-muconic_acid 2-Fluoro-cis,cis-muconic acid (Dead-end product) Catechol->2-Fluoro-cis,cis-muconic_acid Catechol 1,2-dioxygenase

Proposed aerobic cometabolism of 2-fluorobenzoate.
Quantitative Data

Quantitative data for the aerobic metabolism of this compound is scarce, primarily because it is often an incomplete, cometabolic process.

ParameterOrganismObservationCitation
Metabolite Accumulation Pseudomonas sp. B13Identification of 2-fluoro-cis,cis-muconic acid as a dead-end product.
Fluoride Release Pseudomonas sp. B13Fluoride is eliminated during the initial dioxygenation step.

Experimental Protocols

Protocol 1: Anaerobic Cultivation of Thauera aromatica for 2-Fluorobenzoate Degradation Studies

This protocol describes the cultivation of Thauera aromatica under denitrifying conditions with 2-fluorobenzoate as the sole carbon source.

Materials:

  • Thauera aromatica (e.g., DSM 6984)

  • Anaerobic mineral salt medium

  • Sterile, anaerobic stock solutions of 2-fluorobenzoate (e.g., 1 M, pH 7.0) and potassium nitrate (e.g., 2 M)

  • Anaerobic culture vessels (e.g., serum bottles with butyl rubber stoppers)

  • Anaerobic chamber or gassing station with N2/CO2 (e.g., 80:20 v/v) gas mixture

  • Syringes and needles for sterile additions

Procedure:

  • Prepare the anaerobic mineral salt medium and dispense it into serum bottles inside an anaerobic chamber.

  • Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Remove the bottles from the anaerobic chamber and pressurize the headspace with the N2/CO2 gas mixture.

  • Autoclave the media.

  • After cooling, aseptically add sterile stock solutions of 2-fluorobenzoate and potassium nitrate to final concentrations of, for example, 2 mM and 10 mM, respectively.

  • Inoculate the medium with a pre-culture of T. aromatica grown under similar conditions.

  • Incubate the cultures at 30°C in the dark.

  • Monitor growth by measuring the optical density at 600 nm (OD600) and substrate degradation/fluoride release by taking samples periodically using a syringe.

Protocol_Anaerobic_Cultivation A Prepare anaerobic mineral salt medium B Dispense into serum bottles in anaerobic chamber A->B C Seal and pressurize with N2/CO2 B->C D Autoclave C->D E Add sterile 2-fluorobenzoate and nitrate D->E F Inoculate with T. aromatica pre-culture E->F G Incubate at 30°C in the dark F->G H Monitor growth (OD600) and metabolism G->H

Workflow for anaerobic cultivation of T. aromatica.
Protocol 2: Assay for Benzoate-CoA Ligase Activity

This spectrophotometric assay measures the activity of benzoate-CoA ligase by coupling the formation of AMP to the oxidation of NADH.

Materials:

  • Cell-free extract or purified benzoate-CoA ligase

  • Assay buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2

  • ATP solution (100 mM)

  • CoA solution (10 mM)

  • Phosphoenolpyruvate (PEP) solution (50 mM)

  • NADH solution (10 mM)

  • Myokinase (e.g., 500 units/mL)

  • Pyruvate kinase (e.g., 1000 units/mL)

  • Lactate dehydrogenase (e.g., 1000 units/mL)

  • 2-Fluorobenzoate solution (10 mM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, ATP (final concentration 2 mM), CoA (0.5 mM), PEP (2 mM), and NADH (0.2 mM).

  • Add the coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Add the cell-free extract or purified enzyme.

  • Equilibrate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 2-fluorobenzoate (to a final concentration of, e.g., 0.5 mM).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The activity is calculated using the molar extinction coefficient of NADH (6.22 mM-1 cm-1).

Protocol 3: Analysis of this compound and its Metabolites by HPLC-MS/MS

This protocol outlines a method for the extraction and analysis of CoA esters from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C

  • Liquid nitrogen

  • Centrifuge

  • HPLC-MS/MS system with a C18 column

Procedure:

  • Quenching and Extraction:

    • Rapidly quench the metabolism of a bacterial culture sample by adding it to a tube containing the cold extraction solvent.

    • Immediately freeze the sample in liquid nitrogen.

    • Thaw the sample on ice and lyse the cells by sonication or bead beating.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • HPLC-MS/MS Analysis:

    • Inject the sample onto the HPLC-MS/MS system.

    • Separate the metabolites using a suitable gradient on a C18 column.

    • Detect and quantify the target molecules (this compound and its metabolites) using multiple reaction monitoring (MRM) in positive ion mode. Specific parent-to-fragment ion transitions should be determined for each analyte.

Protocol_HPLC_MS A Quench bacterial culture with cold extraction solvent B Freeze in liquid nitrogen A->B C Thaw and lyse cells B->C D Centrifuge to remove debris C->D E Collect supernatant D->E F Evaporate solvent E->F G Reconstitute extract F->G H Analyze by HPLC-MS/MS G->H

Workflow for HPLC-MS/MS analysis of CoA esters.
Protocol 4: In Vivo Monitoring of 2-Fluorobenzoate Metabolism by 19F NMR Spectroscopy

This protocol describes the use of 19F NMR to non-invasively monitor the metabolism of 2-fluorobenzoate in real-time.

Materials:

  • Dense bacterial cell suspension (e.g., in phosphate buffer)

  • NMR tube

  • 2-Fluorobenzoate stock solution

  • D2O for lock signal

  • NMR spectrometer with a fluorine probe

Procedure:

  • Harvest bacterial cells from a culture grown on a suitable substrate and wash them with buffer.

  • Resuspend the cells to a high density in the buffer containing a small percentage of D2O.

  • Transfer the cell suspension to an NMR tube.

  • Acquire a baseline 19F NMR spectrum.

  • Add a known concentration of 2-fluorobenzoate to the cell suspension in the NMR tube and mix gently.

  • Immediately begin acquiring a time-series of 19F NMR spectra.

  • Monitor the disappearance of the 19F signal corresponding to 2-fluorobenzoate and the appearance of new signals corresponding to fluorinated metabolites and free fluoride ions. The chemical shifts of the signals will provide information on the chemical environment of the fluorine atom, allowing for the identification of intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 2-Fluorobenzoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Is 2-fluorobenzoate a suitable substrate for enzymatic synthesis of its corresponding CoA thioester?

A1: Yes, studies have shown that 2-fluorobenzoate can be utilized as a substrate by certain aryl-CoA ligases. Specifically, a 2-aminobenzoate-CoA ligase from a denitrifying Pseudomonas species has been shown to activate 2-fluorobenzoate.[1][2] Additionally, research on benzoate-CoA ligase (BadA) from Rhodopseudomonas palustris indicates a general preference for ortho-substituted substrates, suggesting that 2-fluorobenzoate is a viable substrate.[3][4]

Q2: What type of enzyme is typically used for the synthesis of this compound?

A2: The synthesis of this compound is catalyzed by a class of enzymes known as acyl-CoA synthetases or ligases, specifically those with activity towards aromatic carboxylic acids, such as benzoate-CoA ligase and its variants.[2] These enzymes facilitate the ATP-dependent formation of a thioester bond between the carboxyl group of 2-fluorobenzoate and the thiol group of coenzyme A.

Q3: What are the essential co-factors and reagents required for the enzymatic reaction?

A3: The enzymatic synthesis of this compound typically requires the following components:

  • 2-fluorobenzoate (substrate)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP) as an energy source

  • A suitable acyl-CoA synthetase/ligase

  • Magnesium ions (Mg2+), which are often essential for the enzyme's activity

  • A buffer to maintain an optimal pH for the reaction.

Q4: What is the expected yield for the enzymatic synthesis of this compound?

A4: The yield of this compound can vary significantly depending on the specific enzyme used, reaction conditions, and the potential for product inhibition. While specific yield data for this compound is not extensively reported, chemo-enzymatic synthesis of other acyl-CoA esters can achieve high yields, sometimes exceeding 90% under optimized conditions. However, it is important to note that the reaction is reversible, and the accumulation of byproducts like AMP and pyrophosphate can limit the final yield.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Enzyme: The acyl-CoA synthetase may have lost activity due to improper storage or handling.- Use a fresh batch of enzyme. - Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C). - Avoid repeated freeze-thaw cycles.
Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the specific enzyme.- Optimize the reaction pH (typically around 7.5-8.5). - Perform the reaction at the enzyme's optimal temperature (often between 25°C and 37°C). - Ensure the correct concentration of Mg2+ is present in the reaction buffer.
Degraded ATP or CoA: ATP and CoA can degrade over time, especially with multiple freeze-thaw cycles or improper storage.- Use fresh, high-quality ATP and CoA. - Prepare fresh stock solutions and store them appropriately.
Substrate Inhibition: High concentrations of 2-fluorobenzoate may inhibit the enzyme.- Perform a substrate titration experiment to determine the optimal concentration of 2-fluorobenzoate.
Incomplete Conversion Product Inhibition: The accumulation of this compound or the byproducts AMP and pyrophosphate can inhibit the forward reaction.- Consider adding pyrophosphatase to the reaction mixture to hydrolyze pyrophosphate and drive the reaction forward. - Investigate methods for in-situ product removal if feasible.
Equilibrium Reached: The reaction may have reached equilibrium, preventing further product formation.- Adjust the initial concentrations of substrates to favor product formation. - As mentioned above, adding pyrophosphatase can shift the equilibrium.
Presence of Side Products Hydrolysis of this compound: The product is a thioester, which can be susceptible to hydrolysis, especially at non-optimal pH.- Maintain the reaction and subsequent purification steps at a neutral or slightly acidic pH. - Process the reaction mixture promptly after completion.
Non-enzymatic Reactions: Undesired chemical reactions may be occurring in the reaction mixture.- Run a control reaction without the enzyme to identify any non-enzymatic product formation. - Ensure the purity of all reagents.

Quantitative Data

The following table summarizes the kinetic parameters of a 2-aminobenzoate-CoA ligase (E2) from a denitrifying Pseudomonas sp. with various substrates, including 2-fluorobenzoate.

SubstrateApparent Km (µM)Relative Vmax (%)
2-Aminobenzoate10100
Benzoate500100
2-Fluorobenzoate 150 100
3-Fluorobenzoate70050
4-Fluorobenzoate-100
2-Methylbenzoate1000<20

Data extracted from Altenschmidt, U., & Fuchs, G. (1991). Purification and characterization of benzoate—coenzyme A ligase and 2-aminobenzoate—coenzyme A ligases from a denitrifying Pseudomonas sp. Journal of bacteriology, 173(21), 6713-6721.

Experimental Protocols

General Protocol for the Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for specific enzymes and experimental setups.

1. Reagents and Materials:

  • Benzoate-CoA ligase or a suitable aromatic acyl-CoA synthetase

  • 2-Fluorobenzoic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (or other suitable buffer)

  • Inorganic pyrophosphatase (optional)

  • HPLC system for analysis

2. Reaction Setup:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing 5 mM MgCl₂.

  • In a microcentrifuge tube, combine the following reagents to the desired final concentrations (example concentrations are provided):

    • 2-Fluorobenzoic acid (e.g., 0.5 mM)

    • Coenzyme A (e.g., 1.5 mM)

    • ATP (e.g., 5 mM)

  • Add the acyl-CoA synthetase to a final concentration of approximately 0.5-1 µM.

  • If using, add inorganic pyrophosphatase (e.g., 1 U/mL).

  • Bring the final reaction volume to 1 mL with the reaction buffer.

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a period ranging from 1 to 12 hours.

  • Monitor the progress of the reaction by taking aliquots at different time points.

4. Reaction Quenching and Analysis:

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% perchloric acid or another suitable acid).

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the formation of this compound using reverse-phase HPLC. The product can be detected by its absorbance, typically around 260 nm.

Visualizations

Enzymatic Synthesis Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis and analysis of this compound.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents (2-Fluorobenzoate, CoA, ATP, MgCl2, Buffer) Mix Combine Reagents and Enzyme Reagents->Mix Enzyme Prepare Acyl-CoA Synthetase Solution Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by HPLC Quench->Analyze

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship of Troubleshooting Low Yield

This diagram outlines the logical steps to troubleshoot low product yield in the enzymatic synthesis.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Enzyme Check Enzyme Activity (Use fresh enzyme, run positive control) Start->Check_Enzyme Check_Reagents Verify Reagent Integrity (Fresh ATP, CoA) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (pH, Temperature, [Mg2+]) Check_Enzyme->Optimize_Conditions If enzyme is active Check_Reagents->Optimize_Conditions If reagents are good Substrate_Inhibition Test for Substrate Inhibition (Vary [2-Fluorobenzoate]) Optimize_Conditions->Substrate_Inhibition If yield is still low Success Improved Yield Optimize_Conditions->Success Product_Inhibition Address Product Inhibition (Add pyrophosphatase, shorter reaction time) Substrate_Inhibition->Product_Inhibition If no substrate inhibition Substrate_Inhibition->Success Equilibrium Consider Equilibrium Limitation (Adjust substrate ratios) Product_Inhibition->Equilibrium If product inhibition is suspected Product_Inhibition->Success Equilibrium->Success

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Optimizing Substrate Concentration for 2-Fluorobenzoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzoyl-CoA enzymatic assays. Our goal is to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are known to utilize this compound or its precursor, 2-fluorobenzoate, as a substrate?

A1: Research has identified enzymes primarily from microbial anaerobic degradation pathways that can process this compound or its precursor. These include:

  • Benzoate-CoA ligase: This enzyme catalyzes the activation of benzoate and its analogs, including 2-fluorobenzoate, to their corresponding CoA thioesters. One study on a benzoate-CoA ligase (E1) from a denitrifying Pseudomonas species showed that it has activity with fluorobenzoates.[1][2][3] Interestingly, the same study noted that the enzyme exhibited a lower Michaelis constant (Km) for fluorobenzoates, suggesting a higher affinity for these substrates compared to benzoate.[1]

  • Benzoyl-CoA reductase: This key enzyme in the anaerobic degradation of aromatic compounds catalyzes the dearomatization of the benzoyl-CoA ring. Studies on benzoyl-CoA reductase from Thauera aromatica have shown that it can reduce some fluoro analogues of benzoyl-CoA, although at a much lower rate than the natural substrate, benzoyl-CoA.[4]

Q2: What is the typical starting concentration range for this compound in an enzymatic assay?

Q3: How does the fluorine substitution on the benzoyl-CoA molecule affect enzyme kinetics?

A3: The presence of a fluorine atom can significantly impact enzyme-substrate interactions and catalytic rates. The electron-withdrawing nature of fluorine can activate the thioester bond of this compound, potentially making it more susceptible to nucleophilic attack. However, the steric bulk and electronegativity of fluorine can also lead to non-productive binding or hinder the precise positioning of the substrate in the active site. For example, while a benzoate-CoA ligase showed activity with 2-fluorobenzoate, benzoyl-CoA reductase exhibited a much lower reaction rate with fluoro analogues compared to benzoyl-CoA.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low Enzyme Activity 1. Suboptimal Substrate Concentration: The concentration of this compound may be too far below the enzyme's K_m. 2. Enzyme Inhibition: High concentrations of this compound may cause substrate inhibition. 3. Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for the enzyme. 4. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.1. Perform a substrate titration experiment, testing a wide range of this compound concentrations to determine the optimal range. 2. Test a range of substrate concentrations, including very high concentrations, to check for substrate inhibition. If observed, use concentrations below the inhibitory level. 3. Review the literature for the optimal conditions for your specific enzyme or a closely related one. Ensure the assay buffer is at the correct pH and temperature. 4. Use a fresh aliquot of the enzyme and always keep it on ice.
High Background Signal 1. Spontaneous Substrate Degradation: this compound may be unstable under the assay conditions. 2. Contaminating Enzymes: The enzyme preparation may contain other enzymes that can react with the substrate or detection reagents. 3. Interference from Assay Components: Components in the assay buffer may interfere with the detection method (e.g., fluorescence quenching).1. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. 2. Use a highly purified enzyme preparation. Include appropriate controls, such as a reaction with a known inhibitor of the target enzyme. 3. Test for interference by running the assay with all components except the substrate or the enzyme.
Inconsistent or Non-Reproducible Results 1. Pipetting Errors: Inaccurate pipetting of small volumes of concentrated this compound stock solution. 2. Incomplete Mixing: Inadequate mixing of reagents in the assay wells. 3. Temperature Fluctuations: Inconsistent temperature control during the assay incubation.1. Prepare a series of dilutions of the this compound stock and use larger, more accurate volumes for the assay. 2. Ensure thorough mixing of the reaction components by gently pipetting up and down or using a plate shaker. 3. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.

Quantitative Data

Since specific kinetic parameters for enzymes acting on this compound are not extensively reported, the following table provides data for the non-fluorinated substrate, Benzoyl-CoA, which can serve as a valuable reference point for initial experimental design.

EnzymeOrganismSubstrateApparent K_m (µM)V_max (µmol/min/mg)Notes
Benzoate-CoA ligaseThauera aromaticaBenzoate2516.5Also shows activity with 2-aminobenzoate.
Benzoate-CoA ligase (E1)Pseudomonas sp.Benzoate--Shows activity with fluorobenzoates, with a lower K_m than for benzoate.
Benzoyl-CoA reductaseThauera aromaticaBenzoyl-CoA150.55Reduces some fluoro analogues of benzoyl-CoA at a much lower rate.

Experimental Protocols

Protocol: Determining the Optimal Substrate Concentration for a Benzoate-CoA Ligase Assay

This protocol is designed to determine the Michaelis-Menten constants (K_m and V_max) for a benzoate-CoA ligase with 2-fluorobenzoate as the substrate. The formation of this compound can be monitored continuously using a coupled assay that detects the consumption of ATP or the production of AMP or pyrophosphate, or discontinuously by HPLC.

Materials:

  • Purified Benzoate-CoA ligase

  • 2-Fluorobenzoate stock solution

  • Coenzyme A (CoA) solution

  • ATP solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 2 mM DTT)

  • 96-well microplate (UV-transparent for spectrophotometric assays)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a range of 2-fluorobenzoate concentrations: Prepare serial dilutions of the 2-fluorobenzoate stock solution in the assay buffer. A typical range to test would be from 0.1 µM to 500 µM.

  • Set up the reaction mixtures: In each well of the microplate, add the assay buffer, a fixed, non-limiting concentration of CoA and ATP, and the varying concentrations of 2-fluorobenzoate.

  • Initiate the reaction: Add a fixed amount of purified benzoate-CoA ligase to each well to start the reaction.

  • Monitor the reaction progress:

    • Spectrophotometric Assay (Coupled): If using a coupled assay (e.g., linking pyrophosphate production to NADH oxidation), monitor the decrease in absorbance at 340 nm over time.

    • HPLC Assay (Discontinuous): At specific time points, quench the reaction (e.g., by adding acid). Separate and quantify the amount of this compound formed using a C18 reverse-phase HPLC column.

  • Calculate initial velocities: Determine the initial reaction rate (V₀) for each substrate concentration from the linear portion of the progress curve.

  • Data Analysis: Plot the initial velocities (V₀) against the corresponding 2-fluorobenzoate concentrations. Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) prep_dilutions Prepare Substrate Dilutions (this compound) prep_reagents->prep_dilutions setup_rxn Set up Reaction Mixtures (Varying [Substrate]) prep_dilutions->setup_rxn init_rxn Initiate Reaction (Add Enzyme) setup_rxn->init_rxn monitor_rxn Monitor Reaction Progress (Spectrophotometry/HPLC) init_rxn->monitor_rxn calc_v0 Calculate Initial Velocities (V₀) monitor_rxn->calc_v0 plot_data Plot V₀ vs. [Substrate] calc_v0->plot_data fit_mm Fit to Michaelis-Menten Equation plot_data->fit_mm det_km_vmax Determine Km and Vmax fit_mm->det_km_vmax

Caption: Experimental workflow for determining kinetic parameters.

Troubleshooting_Logic Troubleshooting Flowchart for this compound Assays start Assay Issue Detected check_activity No / Low Activity? start->check_activity check_background High Background? check_activity->check_background No activity_causes Possible Causes: - Suboptimal [S] - Substrate Inhibition - Incorrect Conditions - Inactive Enzyme check_activity->activity_causes Yes check_reproducibility Inconsistent Results? check_background->check_reproducibility No background_causes Possible Causes: - Substrate Instability - Contaminating Enzymes - Assay Interference check_background->background_causes Yes reproducibility_causes Possible Causes: - Pipetting Errors - Incomplete Mixing - Temperature Fluctuations check_reproducibility->reproducibility_causes Yes end Optimized Assay check_reproducibility->end No activity_solutions Solutions: - Substrate Titration - Check for Inhibition - Optimize Conditions - Use Fresh Enzyme activity_causes->activity_solutions activity_solutions->end background_solutions Solutions: - No-Enzyme Control - Purify Enzyme - Component Controls background_causes->background_solutions background_solutions->end reproducibility_solutions Solutions: - Use Dilutions - Ensure Mixing - Control Temperature reproducibility_causes->reproducibility_solutions reproducibility_solutions->end

Caption: A logical approach to troubleshooting common assay issues.

References

Improving the stability of 2-Fluorobenzoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Fluorobenzoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation for this compound, like other thioesters, is hydrolysis. The thioester bond is susceptible to nucleophilic attack by water, which cleaves the molecule into 2-fluorobenzoic acid and Coenzyme A (CoA-SH). This reaction is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: The thioester bond of this compound is most stable in slightly acidic conditions (pH 4-6). Under neutral and particularly under basic conditions (pH > 7), the rate of hydrolysis increases significantly due to the increased concentration of the more potent nucleophile, hydroxide ion (OH⁻).

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To maximize stability, it is recommended to prepare stock solutions in a slightly acidic buffer (e.g., 20-50 mM phosphate or acetate buffer, pH 5.0-6.0). For long-chain acyl-CoA esters, dissolving in a small amount of an organic solvent like DMSO before dilution in an aqueous buffer may be necessary, though this should be tested for compatibility with downstream applications. It is often best to prepare fresh solutions for immediate use whenever possible.

Q4: How should I store my this compound solutions?

A4: For short-term storage (hours), keep the solution on ice (0-4°C). For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. The dry, solid form of this compound should be stored in a desiccator at -20°C or below.

Q5: My enzymatic assay using this compound is giving inconsistent results. Could this be a stability issue?

A5: Yes, inconsistent results are a common symptom of substrate degradation. If this compound hydrolyzes during the experiment, its effective concentration decreases, leading to variability. Ensure your assay buffer is within the optimal pH range for stability (pH 4-6), minimize the time the compound spends in solution at room temperature, and consider running a control to quantify the rate of non-enzymatic hydrolysis under your specific assay conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Compound Activity / Low Assay Signal Hydrolysis: The thioester bond has been cleaved due to improper pH, high temperature, or extended time in solution.1. Prepare fresh solutions of this compound before each experiment. 2. Ensure your buffer pH is between 4.0 and 6.0. 3. Keep all solutions on ice whenever possible. 4. Reduce the incubation time of the assay if feasible.
Precipitate Forms in Aqueous Solution Low Solubility: this compound may have limited solubility in purely aqueous buffers, especially at high concentrations.1. Prepare a more dilute solution. 2. For stock solutions, consider dissolving the compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to the aqueous buffer. Ensure the final solvent concentration does not affect your experiment.
Variable Results Between Experiments Inconsistent Solution Preparation: Differences in weighing, dissolution, or storage can lead to variations in the actual concentration of active compound.1. Use a calibrated microbalance for accurate weighing. 2. Follow a standardized protocol for solution preparation. 3. Aliquot stock solutions for single use to avoid degradation from multiple freeze-thaw cycles.
High Background Signal in Control Assays Spontaneous Hydrolysis: The compound may be degrading non-enzymatically under your assay conditions, releasing Coenzyme A which might be detected by your system (e.g., if using DTNB).1. Run a "no enzyme" control to measure the rate of spontaneous hydrolysis. 2. Subtract the background rate from your enzymatic reaction rate. 3. Optimize assay conditions (lower pH, shorter time) to minimize this background reaction.

Visual Guides and Protocols

Chemical Degradation Pathway

The primary non-enzymatic degradation pathway for this compound in aqueous solution is hydrolysis.

G sub This compound sub->invis h2o H₂O (Water) h2o->invis Hydrolysis (pH, Temp dependent) prod1 2-Fluorobenzoic Acid prod2 Coenzyme A (CoA-SH) invis->prod1 invis->prod2

Figure 1. Hydrolysis of this compound.
Troubleshooting Workflow

Use this workflow to diagnose and resolve stability issues with this compound.

G start Inconsistent or Poor Experimental Results? check_storage Is stock solution old or repeatedly freeze-thawed? start->check_storage prep_fresh Action: Prepare fresh stock solution. check_storage->prep_fresh  Yes check_ph Is buffer pH > 6.0? check_storage->check_ph No prep_fresh->check_ph adjust_ph Action: Adjust buffer to pH 4.0-6.0. check_ph->adjust_ph  Yes check_temp Are solutions kept at room temperature for extended periods? check_ph->check_temp No adjust_ph->check_temp use_ice Action: Keep all solutions on ice. check_temp->use_ice  Yes run_hplc Action: Run HPLC analysis to confirm integrity. check_temp->run_hplc No use_ice->run_hplc end_node Problem Resolved run_hplc->end_node

Figure 2. Troubleshooting logic for stability issues.

Experimental Protocol: Assessing this compound Stability via HPLC

This protocol provides a general method to quantify the stability of this compound under different aqueous conditions.

Objective: To determine the rate of hydrolysis of this compound by monitoring its concentration over time using reverse-phase High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (solid)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM Phosphate pH 7.0)

  • HPLC system with a C18 column and UV detector (monitoring at ~260 nm)

  • Thermostated incubator or water bath

  • Microcentrifuge tubes

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve in a chosen buffer (e.g., 50 mM Sodium Acetate, pH 5.0) to a final concentration of 1-5 mM. Keep this stock solution on ice at all times.

  • Stability Experiment Setup:

    • Label microcentrifuge tubes for each condition (e.g., "pH 5, 37°C", "pH 7, 37°C") and time point (e.g., 0, 1, 2, 4, 8 hours).

    • Dilute the stock solution into the respective pre-warmed test buffers to a final concentration of 100-200 µM.

    • Immediately take the t=0 sample by transferring an aliquot to an HPLC vial and either injecting immediately or quenching the reaction by adding an equal volume of cold acetonitrile with 0.1% TFA and freezing at -80°C.

    • Place the remaining tubes in a thermostated incubator at the desired temperature (e.g., 37°C).

  • Sample Collection:

    • At each designated time point, remove an aliquot from the corresponding tube, transfer it to an HPLC vial, and quench as described for the t=0 sample.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with a starting percentage of Mobile Phase B (e.g., 5%).

    • Inject the samples.

    • Run a gradient elution to separate this compound from its hydrolysis product, 2-fluorobenzoic acid. A typical gradient might be 5% to 70% Mobile Phase B over 15-20 minutes.

    • Monitor the elution profile at ~260 nm, the absorbance maximum for the adenine moiety of Coenzyme A.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.

    • Integrate the peak area for this compound at each time point for each condition.

    • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order rate constant (-k) for hydrolysis.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

    • Compare the half-lives under different pH and temperature conditions to quantify stability.

Purification strategies for high-purity 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and purification of high-purity 2-Fluorobenzoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common laboratory synthesis involves the reaction of 2-Fluorobenzoyl chloride with Coenzyme A (CoA). It is crucial to use high-purity starting materials to minimize downstream purification challenges. 2-Fluorobenzoyl chloride is highly reactive and sensitive to moisture.[1][2]

Q2: What are the critical parameters for the synthesis reaction?

A2: Key parameters include maintaining anhydrous conditions to prevent hydrolysis of 2-Fluorobenzoyl chloride, controlling the reaction temperature (typically low to moderate), and optimizing the stoichiometry of the reactants. The reaction is often performed in a buffered aqueous-organic solvent system to facilitate the dissolution of both reactants.

Q3: What are the common impurities encountered during the synthesis and purification of this compound?

A3: Common impurities include unreacted Coenzyme A, 2-fluorobenzoic acid (from the hydrolysis of 2-Fluorobenzoyl chloride), and disulfide-linked CoA dimers. The presence of these impurities can complicate purification and affect the accuracy of downstream applications.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method for purity assessment and quantification.[3] Mass Spectrometry (MS) is used to confirm the molecular weight of the product, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.

Q5: What are the recommended storage conditions for this compound?

A5: this compound, like most acyl-CoA thioesters, is susceptible to hydrolysis. For long-term storage, it is recommended to store the lyophilized powder at -80°C. For short-term storage, solutions should be kept at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Low Reaction Yield

Q: My reaction yield of this compound is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors. Consider the following:

  • Hydrolysis of 2-Fluorobenzoyl chloride: This is a primary cause of low yield.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Suboptimal Reaction pH: The pH of the reaction mixture can affect the nucleophilicity of the thiol group on Coenzyme A.

    • Solution: Optimize the pH of the reaction buffer. A pH range of 7.0-8.0 is typically effective for this type of acylation.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or slightly increase the molar excess of 2-Fluorobenzoyl chloride. Monitor the reaction progress by HPLC.

Presence of Impurities in the Final Product

Q: After purification, I still observe significant impurities in my this compound sample. How can I improve the purity?

A: The purification strategy is critical for achieving high purity.

  • Co-elution with Starting Material (CoA): Unreacted Coenzyme A can be difficult to separate from the product.

    • Solution: Optimize the HPLC gradient. A shallower gradient can improve the resolution between CoA and this compound.[3] See the table below for a sample gradient.

  • Presence of 2-Fluorobenzoic Acid: This impurity arises from the hydrolysis of the starting acyl chloride.

    • Solution: If present in large amounts, consider a preliminary purification step like solid-phase extraction (SPE) before HPLC.

  • Oxidation of CoA: Coenzyme A can oxidize to form dimers.

    • Solution: Degas all buffers and solutions used in the purification process. The addition of a small amount of a reducing agent like DTT to the crude reaction mixture (before purification) can sometimes be beneficial, but its compatibility with downstream applications must be considered.

Data Presentation

Table 1: Example HPLC Gradient for Purification of this compound

Time (minutes)% Mobile Phase A (e.g., 50 mM Ammonium Acetate, pH 6.8)% Mobile Phase B (e.g., Acetonitrile)Flow Rate (mL/min)
09551.0
59551.0
3550501.0
405951.0
455951.0
509551.0

Table 2: Summary of Analytical Characterization for High-Purity this compound

Analytical MethodExpected ResultPurpose
HPLC-UV (260 nm) Single major peak with >95% purityQuantify purity and detect adenine-containing impurities
LC-MS [M+H]⁺ ion corresponding to the calculated molecular weightConfirm molecular identity
¹H-NMR Characteristic peaks for both the 2-fluorobenzoyl and CoA moietiesStructural confirmation

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: In a microcentrifuge tube, dissolve Coenzyme A in a buffered solution (e.g., 100 mM sodium bicarbonate, pH 8.0).

  • Reaction Initiation: In a separate tube, dissolve a 1.5 to 2-fold molar excess of 2-Fluorobenzoyl chloride in an anhydrous organic solvent (e.g., acetonitrile or THF).

  • Reaction Execution: While vortexing, slowly add the 2-Fluorobenzoyl chloride solution to the Coenzyme A solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by injecting a small aliquot into an HPLC system to check for the consumption of CoA and the formation of the product.

  • Quenching: Once the reaction is complete, quench any remaining 2-Fluorobenzoyl chloride by adding a small amount of an amine-containing buffer (e.g., Tris).

  • Preparation for Purification: Acidify the reaction mixture with a dilute acid (e.g., formic acid) to a pH of ~3-4 to ensure the stability of the thioester bond before purification.

Protocol 2: HPLC Purification of this compound
  • System Equilibration: Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B from Table 1).

  • Sample Injection: Inject the acidified crude reaction mixture onto the column.

  • Gradient Elution: Run the HPLC gradient as outlined in Table 1 to separate this compound from impurities.

  • Fraction Collection: Collect fractions corresponding to the product peak, which can be identified by its characteristic retention time and UV absorbance at 260 nm.

  • Purity Analysis: Analyze the collected fractions by HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a stable powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Dissolve CoA in Buffer reaction Mix and React start->reaction reactant2 Dissolve 2-Fluorobenzoyl Chloride in Anhydrous Solvent reactant2->reaction monitor Monitor by HPLC reaction->monitor quench Quench Reaction monitor->quench acidify Acidify quench->acidify hplc HPLC Purification acidify->hplc collect Collect Fractions hplc->collect analyze Analyze Purity collect->analyze pool Pool Pure Fractions analyze->pool If >95% Pure lyophilize Lyophilize pool->lyophilize final_product High-Purity this compound lyophilize->final_product troubleshooting_workflow start Low Purity after Purification impurity_id Identify Major Impurity by HPLC/MS start->impurity_id unreacted_coa Unreacted CoA? impurity_id->unreacted_coa hydrolysis_product 2-Fluorobenzoic Acid? impurity_id->hydrolysis_product other_impurity Other Impurities? impurity_id->other_impurity unreacted_coa->hydrolysis_product No optimize_gradient Optimize HPLC Gradient (Shallower) unreacted_coa->optimize_gradient Yes hydrolysis_product->other_impurity No check_synthesis Check Synthesis Conditions (Anhydrous) hydrolysis_product->check_synthesis Yes spe_cleanup Consider SPE Cleanup Before HPLC other_impurity->spe_cleanup

References

Addressing the instability of 2-Fluorobenzoyl-CoA during storage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the concentration of my 2-Fluorobenzoyl-CoA stock solution over time. What could be the cause?

A1: The most common cause of decreased this compound concentration is hydrolysis of the thioester bond. Acyl-CoAs are known to be unstable in aqueous solutions, particularly at neutral to alkaline pH. The rate of hydrolysis can be influenced by storage temperature, pH of the solution, and the presence of certain enzymes or contaminants.

Q2: What are the primary degradation products of this compound I should look for?

A2: The primary degradation products from simple hydrolysis would be 2-fluorobenzoic acid and Coenzyme A (CoA). Depending on the buffer components and storage conditions, you might also observe the formation of adducts or other modified forms.

Q3: How can I minimize the degradation of this compound during storage?

A3: To minimize degradation, it is recommended to:

  • Store at low temperatures: For long-term storage, keep this compound as a lyophilized powder or in an anhydrous organic solvent at -20°C or -80°C.

  • Control pH: If an aqueous stock solution is necessary, prepare it in a slightly acidic buffer (pH 4-6) and store in small, single-use aliquots at -80°C.

  • Use appropriate solvents: Consider reconstituting in a solvent like methanol, which has been shown to improve the stability of some acyl-CoAs.[1]

  • Avoid repeated freeze-thaw cycles: Aliquoting into smaller volumes for single use is highly recommended to prevent degradation from repeated temperature changes.

Q4: My experimental results are inconsistent when using a stock solution of this compound. Could this be related to its stability?

A4: Yes, inconsistent experimental results are a strong indicator of compound instability. If the concentration of your active this compound is decreasing over the course of your experiments, it can lead to variability in your data. It is advisable to prepare fresh solutions for each experiment or to validate the concentration of your stock solution before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Complete loss of activity or signal Severe degradation of this compound.Prepare a fresh stock solution from a new vial of lyophilized powder. Re-evaluate your storage conditions (temperature, pH, solvent).
Gradual decrease in signal over a series of experiments Progressive degradation of the stock solution.Prepare smaller, single-use aliquots of your stock solution. Avoid repeated freeze-thaw cycles. Consider preparing fresh solutions more frequently.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products (e.g., 2-fluorobenzoic acid, Coenzyme A).Analyze for the expected degradation products to confirm. If confirmed, discard the old stock and prepare a new one under optimal storage conditions.
Variability between different aliquots of the same stock solution Inconsistent storage or handling of aliquots. Potential for moisture contamination in some tubes.Ensure all aliquot tubes are sealed tightly and stored under the same conditions. When thawing, do so quickly and keep on ice.

Illustrative Stability Data for a Generic Acyl-CoA

The following table provides an example of how stability data for an acyl-CoA might be presented. Note: This is not actual data for this compound and should be used for illustrative purposes only.

Storage Condition Solvent pH Temperature (°C) Estimated Half-life
Aqueous Buffer50 mM Phosphate7.425< 24 hours
Aqueous Buffer50 mM Acetate5.04Several days
Aqueous Buffer50 mM Acetate5.0-20Weeks to months
Organic SolventMethanolN/A-20> 6 months
Lyophilized PowderN/AN/A-20> 1 year

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound under various storage conditions using LC-MS/MS.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile).

    • From this, prepare several test solutions by diluting the stock into different buffers (e.g., pH 5.0, 7.0, 8.0) and solvents at a known concentration.

  • Storage Conditions:

    • Aliquot the test solutions into multiple vials for each condition to be tested (e.g., 25°C, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours for higher temperatures; 0, 1, 3, 7, 14, 30 days for lower temperatures), remove one aliquot from each storage condition.

    • Immediately quench any further degradation by adding a strong acid (e.g., perchloric acid) or by flash freezing in liquid nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Thaw the samples on ice.

    • Perform a protein precipitation or solid-phase extraction to remove buffer salts and other interfering substances. A common method is to add cold acetonitrile to precipitate proteins.

    • Centrifuge the samples and transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Monitor the disappearance of the parent ion of this compound and the appearance of the parent ions of its expected degradation products (2-fluorobenzoic acid and Coenzyme A) using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the peak areas for this compound and its degradation products at each time point.

    • Plot the concentration of this compound versus time for each storage condition to determine its degradation rate and half-life.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_stability Is this compound stability a potential issue? start->check_stability yes_stability Yes check_stability->yes_stability no_stability No check_stability->no_stability review_storage Review Storage and Handling Procedures yes_stability->review_storage other_issues Investigate other experimental variables (e.g., assay conditions, instrument performance) no_stability->other_issues end_bad End Troubleshooting other_issues->end_bad improper_storage Improper Storage or Handling Identified review_storage->improper_storage proper_storage Storage and Handling are Optimal review_storage->proper_storage correct_storage Implement Correct Storage: - Aliquot single-use volumes - Store at -80°C - Use acidic buffer (pH 4-6) or organic solvent - Avoid freeze-thaw cycles improper_storage->correct_storage assess_degradation Assess Degradation of Current Stock proper_storage->assess_degradation prepare_fresh Prepare Fresh Stock Solution correct_storage->prepare_fresh degraded Stock is Degraded assess_degradation->degraded not_degraded Stock is Intact assess_degradation->not_degraded degraded->prepare_fresh validate_concentration Validate Concentration Before Use not_degraded->validate_concentration prepare_fresh->validate_concentration end_good Proceed with Experiment validate_concentration->end_good

Caption: Troubleshooting workflow for addressing this compound instability.

ExperimentalWorkflow start Start: Assess Stability prep_solutions Prepare Test Solutions (Different Buffers/Solvents) start->prep_solutions aliquot Aliquot for Time Points and Storage Conditions prep_solutions->aliquot storage Store at Various Temperatures (25°C, 4°C, -20°C, -80°C) aliquot->storage timepoint_analysis Time-Point Sampling storage->timepoint_analysis quench Quench Degradation timepoint_analysis->quench sample_prep Sample Preparation for LC-MS/MS (e.g., Protein Precipitation) quench->sample_prep lcms_analysis LC-MS/MS Analysis (Monitor Parent and Degradation Products) sample_prep->lcms_analysis data_analysis Data Analysis (Determine Degradation Rate and Half-life) lcms_analysis->data_analysis end End: Stability Profile Determined data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Metabolic Studies Involving 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluorobenzoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during metabolic studies.

Section 1: Synthesis and Purification of this compound

The successful synthesis and purification of this compound are critical for obtaining reliable experimental results. This section provides guidance on both chemical and enzymatic synthesis methods, as well as purification protocols.

Frequently Asked Questions (FAQs): Synthesis and Purification

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through two primary methods: chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the reaction of an activated form of 2-fluorobenzoic acid, such as 2-fluorobenzoyl chloride, with Coenzyme A.[1] Enzymatic synthesis utilizes an acyl-CoA synthetase or ligase to catalyze the formation of the thioester bond between 2-fluorobenzoic acid and Coenzyme A in the presence of ATP.[2][3]

Q2: How can I purify synthesized this compound?

A2: The most common method for purifying acyl-CoAs, including this compound, is reversed-phase high-performance liquid chromatography (HPLC).[4][5] This technique separates the product from starting materials and byproducts based on hydrophobicity. Solid-phase extraction (SPE) can also be used as a preliminary purification or desalting step.

Q3: My this compound appears to be degrading during purification. What can I do?

A3: Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH. It is crucial to maintain a slightly acidic pH (around 4-5) during purification and storage. Working at low temperatures (4°C) and minimizing the duration of the purification process can also help to reduce degradation.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from 2-Fluorobenzoyl Chloride

This protocol is a general method and may require optimization.

Materials:

  • 2-Fluorobenzoyl chloride

  • Coenzyme A (free acid)

  • Sodium bicarbonate

  • Acetone

  • Potassium phosphate buffer (pH 8.0)

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve Coenzyme A in ice-cold potassium phosphate buffer.

  • In a separate tube, dissolve 2-Fluorobenzoyl chloride in a minimal amount of cold acetone.

  • While vortexing the Coenzyme A solution at 4°C, slowly add the 2-Fluorobenzoyl chloride solution dropwise.

  • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small aliquots of sodium bicarbonate solution as needed.

  • Allow the reaction to proceed for 30-60 minutes on ice under an inert atmosphere (argon or nitrogen).

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, acidify the mixture to pH 4-5 with dilute HCl to stabilize the this compound.

  • Proceed immediately to purification or store at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is a general method and depends on the specific acyl-CoA synthetase used. Substrate promiscuity of the chosen enzyme is key.

Materials:

  • 2-Fluorobenzoic acid

  • Coenzyme A (lithium salt or free acid)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • HEPES or Tris-HCl buffer (pH 7.5)

  • A suitable acyl-CoA synthetase/ligase

  • Dithiothreitol (DTT) (optional, for enzyme stability)

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl₂, ATP, and Coenzyme A.

  • Add 2-Fluorobenzoic acid to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-3 hours.

  • Monitor the formation of this compound by HPLC or LC-MS.

  • Terminate the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the enzyme.

  • Centrifuge to remove the precipitated protein.

  • Neutralize the supernatant and proceed to purification.

Protocol 3: HPLC Purification of this compound

Materials:

  • C18 reversed-phase HPLC column

  • Mobile Phase A: Ammonium acetate or potassium phosphate buffer (pH 4.5-5.5)

  • Mobile Phase B: Acetonitrile or methanol

  • UV detector (set to 260 nm for the adenine base of CoA)

Procedure:

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the acidified and filtered synthesis reaction mixture onto the column.

  • Elute the compounds using a linear gradient of increasing organic solvent (Mobile Phase B). A typical gradient might be from 5% to 50% B over 30 minutes.

  • Monitor the elution profile at 260 nm. This compound is expected to be more retained than free Coenzyme A.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the identity of the product by mass spectrometry.

  • Lyophilize the purified fractions to obtain this compound as a powder.

Troubleshooting Guide: Synthesis and Purification
Problem Potential Cause Recommended Solution
Low or no product yield (Chemical Synthesis) Inactive 2-Fluorobenzoyl chloride due to hydrolysis.Use fresh, high-quality 2-Fluorobenzoyl chloride. Handle under anhydrous conditions.
Degradation of Coenzyme A.Use fresh Coenzyme A. Keep solutions on ice.
Incorrect pH of the reaction.Carefully monitor and maintain the pH between 7.5 and 8.0 during the reaction.
Low or no product yield (Enzymatic Synthesis) Inactive enzyme.Ensure proper storage and handling of the enzyme. Include a stabilizer like DTT if necessary. Perform a positive control with a known substrate.
Substrate inhibition.Optimize the concentration of 2-Fluorobenzoic acid.
Insufficient ATP or Mg²⁺.Ensure ATP and Mg²⁺ are at optimal concentrations for the enzyme.
Multiple peaks in HPLC after synthesis Presence of unreacted starting materials.Optimize reaction time and stoichiometry of reactants.
Formation of byproducts (e.g., disulfides).Perform the reaction under an inert atmosphere. Add a reducing agent like DTT to the purification buffers.
Degradation of the product.Maintain acidic pH and low temperature during sample preparation and purification.
Poor peak shape during HPLC purification Column overload.Inject a smaller amount of the sample.
Inappropriate mobile phase.Optimize the mobile phase composition and pH. The use of ion-pairing agents may improve peak shape.
Column degradation.Use a new or thoroughly cleaned HPLC column.

Workflow Diagram: Synthesis and Purification of this compound

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Chemical_Synthesis Chemical Synthesis (2-Fluorobenzoyl Chloride + CoA) Reaction_Quench Quench Reaction (Acidification) Chemical_Synthesis->Reaction_Quench Enzymatic_Synthesis Enzymatic Synthesis (2-Fluorobenzoic Acid + CoA + ATP) Enzymatic_Synthesis->Reaction_Quench HPLC_Purification HPLC Purification (C18 Column) Reaction_Quench->HPLC_Purification Inject Sample Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection Fraction_Collection->HPLC_Purification Re-purify if necessary Analysis Analysis (Mass Spectrometry) Fraction_Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization If correct mass Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Section 2: Cellular Uptake and Cytotoxicity Assays

Understanding how this compound or its precursors enter cells and their potential toxic effects is crucial for interpreting metabolic studies. This section provides troubleshooting for common assays.

Frequently Asked Questions (FAQs): Cellular Uptake and Cytotoxicity

Q1: How can I measure the cellular uptake of this compound?

A1: Direct measurement of intracellular this compound is challenging due to its charge and potential for rapid metabolism. A more common approach is to treat cells with a precursor like 2-fluorobenzoic acid and then measure the intracellular formation of this compound using techniques like LC-MS/MS. For tracking the precursor, radiolabeled or fluorescently tagged versions of 2-fluorobenzoic acid can be used.

Q2: What are the common methods to assess the cytotoxicity of this compound or its precursors?

A2: Several assays can be used to assess cytotoxicity. These include:

  • MTT or MTS assays: Measure mitochondrial metabolic activity as an indicator of cell viability.

  • LDH release assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Trypan blue exclusion assay: A simple method to count viable cells that exclude the dye.

  • ATP-based assays: Measure intracellular ATP levels as a marker of cell health.

Q3: My cytotoxicity assay results are inconsistent. What could be the cause?

A3: Inconsistent results in cytotoxicity assays can arise from several factors, including variability in cell seeding density, uneven compound distribution in multi-well plates, interference of the compound with the assay chemistry, or issues with the solvent used to dissolve the compound.

Experimental Protocols

Protocol 4: General Protocol for Assessing Cellular Uptake by LC-MS/MS

Materials:

  • Cultured cells

  • Cell culture medium

  • 2-Fluorobenzoic acid

  • Phosphate-buffered saline (PBS)

  • Ice-cold methanol or other suitable extraction solvent

  • Cell scraper

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Treat the cells with varying concentrations of 2-fluorobenzoic acid for different time points.

  • At the end of the incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

  • Collect the cell lysate and centrifuge at high speed to pellet cellular debris.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the intracellular concentration of this compound.

  • Normalize the results to the protein concentration of the cell lysate.

Protocol 5: General Protocol for MTT Cytotoxicity Assay

Materials:

  • Cultured cells in a 96-well plate

  • 2-Fluorobenzoic acid or this compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include vehicle-only controls and positive controls for toxicity.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting Guide: Cellular Uptake and Cytotoxicity
Problem Potential Cause Recommended Solution
High background in cellular uptake assay Incomplete removal of extracellular compound.Increase the number and volume of PBS washes. Perform washes quickly on ice.
Non-specific binding of the compound to the plate or cells.Pre-coat plates with a blocking agent. Include control wells without cells to assess non-specific binding.
Low or undetectable intracellular this compound Poor cell permeability of the precursor.Increase the incubation time or concentration of the precursor. Use a different precursor if available.
Rapid metabolism of this compound.Use shorter incubation times. Consider using inhibitors of downstream metabolic pathways if known.
Inefficient cell lysis and extraction.Optimize the extraction solvent and procedure. Sonication may improve extraction efficiency.
High variability in cytotoxicity assay Uneven cell seeding.Ensure a single-cell suspension before seeding. Pay attention to pipetting technique to avoid edge effects.
Compound precipitation in the media.Check the solubility of the compound in the culture medium. Use a lower concentration or a different solvent.
Interference of the compound with the assay.Run a control without cells to see if the compound reacts with the assay reagents.
Unexpected increase in signal in MTT assay Compound reduces MTT directly.Test the compound with MTT in a cell-free system. Consider using an alternative viability assay.

Diagram: Cellular Uptake and Metabolism

Cellular_Metabolism 2FBA_ext 2-Fluorobenzoic Acid (Extracellular) 2FBA_int 2-Fluorobenzoic Acid (Intracellular) 2FBA_ext->2FBA_int Uptake Cell_Membrane Cell Membrane ACSL Acyl-CoA Synthetase (ATP, CoA) 2FBA_int->ACSL 2FB_CoA This compound ACSL->2FB_CoA Metabolism Downstream Metabolic Pathways 2FB_CoA->Metabolism Toxicity Potential Cytotoxicity 2FB_CoA->Toxicity

Caption: Cellular uptake and activation of 2-Fluorobenzoic Acid.

Section 3: Enzyme Assays and Mass Spectrometry Analysis

This section focuses on troubleshooting enzyme assays where this compound is a substrate or product, and the subsequent analysis by mass spectrometry.

Frequently Asked Questions (FAQs): Enzyme Assays and MS Analysis

Q1: What are common issues when using this compound in enzyme assays?

A1: Common issues include enzyme inhibition by the substrate or product, instability of this compound in the assay buffer, and interference from the fluorobenzoyl moiety with detection methods.

Q2: How can I optimize the detection of this compound by LC-MS/MS?

A2: Optimization involves selecting the appropriate ionization mode (positive ion mode is common for acyl-CoAs), defining the precursor and product ions for selected reaction monitoring (SRM), and optimizing the collision energy. The fragmentation of the CoA moiety often produces characteristic product ions.

Q3: My LC-MS/MS signal for this compound is weak or noisy. What can I do?

A3: A weak or noisy signal can be due to poor ionization, ion suppression from the sample matrix, or degradation of the analyte. Ensure the sample is clean, consider using a guard column, and optimize the mobile phase composition. The pH of the mobile phase can significantly impact ionization efficiency.

Troubleshooting Guide: Enzyme Assays and Mass Spectrometry
Problem Potential Cause Recommended Solution
Non-linear reaction rate in enzyme assay Substrate or product inhibition.Perform kinetic studies with varying substrate and product concentrations to determine inhibitory effects. Use initial velocity measurements.
Enzyme instability.Optimize buffer conditions (pH, ionic strength). Add stabilizing agents like glycerol or DTT.
Depletion of substrate or cofactors.Ensure that substrate and cofactor concentrations are not limiting during the assay.
Poor recovery of this compound from biological samples Inefficient extraction.Test different extraction solvents and methods (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
Adsorption to labware.Use low-binding tubes and pipette tips.
Matrix effects in LC-MS/MS analysis Ion suppression or enhancement from co-eluting compounds.Improve chromatographic separation to resolve the analyte from interfering compounds. Use a stable isotope-labeled internal standard if available. Dilute the sample.
Inconsistent fragmentation in MS/MS Instability of the precursor ion.Optimize source conditions (e.g., temperature, gas flows) and collision energy.
Contamination in the mass spectrometer.Clean the ion source and optics of the mass spectrometer.

Diagram: Troubleshooting Logic for LC-MS/MS Analysis

LCMS_Troubleshooting Start No or Poor Signal for This compound Check_Tuning Check MS Tuning & Calibration Start->Check_Tuning Tuning_OK Tuning OK? Check_Tuning->Tuning_OK Check_LC Check LC Performance (Pressure, Peak Shape) LC_OK LC OK? Check_LC->LC_OK Check_Sample Check Sample Prep & Stability Sample_OK Sample OK? Check_Sample->Sample_OK Tuning_OK->Check_LC Yes Recalibrate Recalibrate/Tune MS Tuning_OK->Recalibrate No LC_OK->Check_Sample Yes Troubleshoot_LC Troubleshoot LC (Leaks, Column, Mobile Phase) LC_OK->Troubleshoot_LC No Optimize_Sample_Prep Optimize Sample Prep (Extraction, Stability) Sample_OK->Optimize_Sample_Prep No Investigate_Matrix Investigate Matrix Effects Sample_OK->Investigate_Matrix Yes Recalibrate->Check_Tuning Troubleshoot_LC->Check_LC Optimize_Sample_Prep->Check_Sample

Caption: A logical workflow for troubleshooting LC-MS/MS analysis issues.

References

Methodological pitfalls to avoid when working with 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Fluorobenzoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common methodological pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the coenzyme A (CoA) thioester of 2-fluorobenzoic acid. It serves as an important intermediate in various biochemical and synthetic processes. In research, it is often used as a substrate for enzymes involved in aromatic compound metabolism, such as ligases and reductases, and in the synthesis of fluorinated natural products and pharmaceuticals. The fluorine substituent can serve as a useful probe for studying enzyme mechanisms and can alter the electronic properties and metabolic stability of the parent molecule.

Q2: How should I handle and store this compound to ensure its stability?

Proper handling and storage are critical to prevent degradation of this compound.

  • Storage: For long-term stability, store this compound as a lyophilized powder at -20°C or below, protected from moisture.

  • Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. The thioester bond is susceptible to hydrolysis, especially at acidic or alkaline pH. If storage of a solution is unavoidable, flash-freeze aliquots in liquid nitrogen and store them at -80°C for no longer than one day. Avoid repeated freeze-thaw cycles.

  • Buffer Choice: Use buffers with a pH between 6.5 and 7.5 to minimize the rate of hydrolysis. Phosphate and Tris buffers are commonly used.

Q3: What are the expected solubility properties of this compound?

Like most acyl-CoA compounds, this compound is expected to be soluble in water and aqueous buffers due to the highly polar coenzyme A moiety. Based on data for benzoyl-CoA, the solubility in water is approximately 50 mg/mL.[1] However, solubility can be affected by the buffer composition and the presence of divalent cations.

Troubleshooting Guides

Enzymatic Assay Troubleshooting

Problem: Low or no enzymatic activity with this compound as a substrate.

Possible Cause Suggested Solution
Substrate Degradation Prepare fresh this compound solutions before each experiment. Verify the integrity of your stock by LC-MS if possible.
Incorrect Buffer pH Ensure the assay buffer pH is within the optimal range for your enzyme (typically 6.5-7.5) to maintain both enzyme activity and substrate stability.
Inhibitory Contaminants Purify the synthesized this compound to remove any unreacted 2-fluorobenzoic acid or other reagents that might inhibit the enzyme.
Enzyme Inactivity Run a positive control with a known substrate (e.g., benzoyl-CoA) to confirm that the enzyme is active.
Sub-optimal Assay Conditions Optimize substrate and enzyme concentrations. Determine the Km for this compound with your enzyme.

Problem: High background signal in the assay.

Possible Cause Suggested Solution
Non-enzymatic Hydrolysis Run a no-enzyme control to measure the rate of spontaneous hydrolysis of this compound under your assay conditions. Subtract this background rate from your measurements.
Reaction with Buffer Components Avoid buffers containing nucleophilic species (e.g., thiols like DTT) that can react with the thioester. If a reducing agent is necessary, consider using a non-thiol-based reductant like TCEP.
Contaminating Activities If using a crude enzyme preparation, be aware of other enzymes that might consume this compound or generate interfering products.
Synthesis and Purification Troubleshooting

Problem: Low yield during the synthesis of this compound.

Possible Cause Suggested Solution
Incomplete Activation of 2-Fluorobenzoic Acid Ensure complete conversion of 2-fluorobenzoic acid to an activated intermediate (e.g., an acid anhydride or acyl chloride) before reaction with Coenzyme A.
Degradation of Coenzyme A Maintain a neutral to slightly alkaline pH during the reaction with Coenzyme A to prevent its degradation.
Oxidation of Coenzyme A Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of CoA disulfides.

Problem: Difficulty in purifying this compound.

Possible Cause Suggested Solution
Co-elution with Starting Materials Optimize the HPLC gradient to achieve better separation between this compound, unreacted 2-fluorobenzoic acid, and Coenzyme A.
Degradation on the Column Use a buffered mobile phase with a pH between 6.0 and 7.0 to prevent hydrolysis during purification.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the synthesis of benzoyl-CoA and can be performed using a commercially available benzoate-CoA ligase.

Materials:

  • 2-fluorobenzoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Benzoate-CoA ligase

  • Solid-phase extraction (SPE) column (e.g., C18)

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • 5 mM ATP

    • 1 mM 2-fluorobenzoic acid

    • 0.5 mM Coenzyme A

  • Add benzoate-CoA ligase to a final concentration of 0.1 mg/mL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound using a C18 SPE column.

    • Equilibrate the column with 20 mM ammonium formate (pH 3.5) containing 2% (v/v) methanol.

    • Load the reaction mixture.

    • Wash the column with the equilibration buffer.

    • Elute the purified this compound with 80% (v/v) methanol.[2]

  • Lyophilize the purified product for storage.

Protocol 2: LC-MS/MS Analysis of this compound

This method can be used to quantify this compound in biological or enzymatic samples.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column.

Mobile Phases:

  • Mobile Phase A: 10 mM ammonium formate with 0.15% formic acid in water.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Prepare samples by protein precipitation with cold acetonitrile or perchloric acid.

  • Inject the supernatant onto the LC-MS/MS system.

  • Separate the analytes using a gradient elution.

  • Detect this compound using multiple reaction monitoring (MRM) in positive ion mode. The characteristic fragmentation of acyl-CoAs involves the neutral loss of 507 Da.

    • Precursor ion (Q1): [M+H]⁺

    • Product ion (Q3): [M+H-507]⁺

Quantitative Data

Table 1: Kinetic Parameters for Benzoate-CoA Ligase with Fluorinated Substrates

SubstrateKm (mM)Vmax (U/mg)
Benzoate0.041.05
2-Fluorobenzoate0.281.0
3-Fluorobenzoate1.480.7
4-Fluorobenzoate0.320.98

Data from a study on benzoyl-CoA ligase from an anaerobic syntrophic culture.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis start 2-Fluorobenzoic Acid + CoA + ATP enzyme Benzoate-CoA Ligase start->enzyme product Crude this compound enzyme->product spe C18 SPE product->spe pure_product Purified this compound spe->pure_product lcms LC-MS/MS pure_product->lcms data Quantitative Data lcms->data

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_substrate Substrate Integrity cluster_assay Assay Conditions start Low/No Enzymatic Activity check_freshness Prepare fresh solution? start->check_freshness check_ph Optimal pH? start->check_ph check_storage Properly stored? check_freshness->check_storage check_purity Purified correctly? check_storage->check_purity solution Problem Solved check_purity->solution Yes check_enzyme Enzyme active? (Positive Control) check_ph->check_enzyme check_concentration Optimized concentrations? check_enzyme->check_concentration check_concentration->solution Yes

Caption: Logical troubleshooting flow for low enzymatic activity with this compound.

References

Validation & Comparative

Validating the Purity of 2-Fluorobenzoyl-CoA: A Comparative Analysis of Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 2-Fluorobenzoyl-CoA is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative analysis of mass spectrometry for the validation of this compound purity, alongside alternative analytical techniques. We present supporting experimental protocols and data to offer a comprehensive overview for selecting the most suitable method for your analytical needs.

Mass Spectrometry: The Gold Standard for Purity and Identity Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining the purity of this compound.[1] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing both qualitative and quantitative information.

The primary advantage of LC-MS/MS lies in its ability to definitively identify the compound based on its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated to determine the precursor ion for MS analysis. Upon fragmentation (MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the Coenzyme A moiety, providing a highly specific marker for identification.[2][3][4]

Experimental Protocol: Purity Analysis of this compound by LC-MS/MS

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and the test sample in a suitable solvent, such as a mixture of methanol and water.[2] Due to the potential for hydrolysis, especially in alkaline or strongly acidic solutions, it is advisable to use a buffered solvent system, for instance, 50 mM ammonium acetate at a pH of 7.

  • Perform a serial dilution to create a calibration curve for quantitative analysis.

  • Incorporate an internal standard, such as an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA), to account for variations in sample preparation and instrument response.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient elution using two mobile phases is common. For example, Mobile Phase A could be water with 5 mM ammonium acetate, and Mobile Phase B could be methanol.

  • Gradient: A typical gradient might start with a low percentage of organic phase (e.g., 2% B), ramp up to a high percentage (e.g., 95% B) to elute the compound, and then re-equilibrate at the initial conditions.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantitative analysis.

  • MRM Transitions:

    • Quantifier: The transition from the precursor ion [M+H]⁺ of this compound to the product ion resulting from the neutral loss of 507 Da.

    • Qualifier: A second, less abundant product ion can be monitored for confirmation of identity.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.

Data Presentation: Comparison of Purity Assessment Methods

The following table summarizes the performance characteristics of LC-MS/MS compared to other common analytical techniques for purity determination.

ParameterLC-MS/MSHPLC-UVqNMRGC-MS (after derivatization)
Principle Separation by chromatography, detection by mass and fragmentationSeparation by chromatography, detection by UV absorbanceQuantitative analysis based on nuclear magnetic resonance signalsSeparation of volatile derivatives by gas chromatography, detection by mass
Specificity Very HighModerate to HighHighVery High
Sensitivity Very High (sub-picomole)High (picomole)ModerateHigh
Quantitation Relative or Absolute (with standards)Relative or Absolute (with standards)Absolute (with internal standard)Relative or Absolute (with standards)
Impurity Profiling ExcellentGoodFairExcellent
Sample Throughput ModerateHighLow to ModerateModerate
Cost HighModerateHighModerate to High
Destructive YesYesNoYes

Alternative Methods for Purity Validation

While LC-MS/MS is a powerful tool, other methods can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a widely used technique for purity analysis. The CoA moiety has a characteristic UV absorbance, allowing for detection and quantification. It is a robust and cost-effective method, particularly suitable for routine quality control. However, it may lack the specificity to distinguish between impurities with similar retention times and UV spectra.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard of the analyte itself. By comparing the integral of a specific proton signal from this compound to that of a certified internal standard, a direct and highly accurate purity value can be obtained. This non-destructive technique is valuable for the certification of reference materials.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, after derivatization to form a more volatile compound, GC-MS can provide excellent separation and identification of impurities. This method is particularly useful for identifying and quantifying small, volatile impurities that may not be well-resolved by LC.

Visualizing the Workflow

To better understand the process of purity validation, the following diagrams illustrate the experimental workflow for LC-MS/MS analysis and a logical diagram comparing the different analytical methods.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weighing & Dissolving (this compound) p2 Addition of Internal Standard p1->p2 p3 Serial Dilution (Calibration Curve) p2->p3 a1 LC Separation (C18 Column) p3->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Purity Calculation d2->d3

Caption: Experimental workflow for this compound purity validation using LC-MS/MS.

Method_Comparison LCMS LC-MS/MS spec Specificity LCMS->spec sens Sensitivity LCMS->sens quant Quantitation LCMS->quant cost Cost LCMS->cost HPLC HPLC-UV HPLC->spec HPLC->sens HPLC->quant HPLC->cost qNMR qNMR qNMR->spec qNMR->sens qNMR->quant Absolute Quantitation qNMR->cost GCMS GC-MS (with Derivatization) GCMS->spec GCMS->sens GCMS->quant GCMS->cost

Caption: Comparison of analytical methods for purity validation based on key attributes.

Conclusion

The validation of this compound purity is critical for ensuring the quality and reliability of research and development activities. While LC-MS/MS stands out for its high sensitivity and specificity, a comprehensive purity assessment may benefit from the use of orthogonal methods. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the need for absolute quantification, the desired level of sensitivity, sample throughput, and available resources. By understanding the principles and performance characteristics of each method, researchers can confidently select the best approach to validate the purity of their this compound.

References

A Comparative Kinetic Analysis of 2-Fluorobenzoyl-CoA and Other Benzoyl-CoA Analogs with Benzoyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative kinetic analysis of 2-Fluorobenzoyl-CoA and other benzoyl-CoA analogs as substrates for the enzyme Benzoyl-CoA Reductase (BCR). The data presented is crucial for understanding the enzyme's substrate specificity and the electronic effects of substituents on the benzoyl moiety. This information is particularly valuable for researchers in metabolic engineering, drug design, and enzymology.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters of various benzoyl-CoA analogs with two different Class I Benzoyl-CoA Reductases: BCR from Thauera aromatica (BCRTar) and a versatile 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica (MBRTcl). The data highlights the influence of the position and nature of the substituent on enzyme activity.

SubstrateEnzymeApparent Km (µM)Relative Specific Activity (%)a
Benzoyl-CoABCRTar15[1]100
MBRTcl17100
This compound BCRTar 22 64
MBRTcl 23 45
3-Fluorobenzoyl-CoABCRTar1231
MBRTcl1428
4-Fluorobenzoyl-CoABCRTar76
MBRTcl812
2-Chlorobenzoyl-CoABCRTar3710
MBRTcl4115
2-Hydroxybenzoyl-CoABCRTar18-
MBRTcl21-
3-Methylbenzoyl-CoAMBRTcl11155
4-Methylbenzoyl-CoAMBRTcl1535

aRelative activities were determined at a substrate concentration of 0.25 mM and are referenced to the activity with benzoyl-CoA (100%). The specific activity of MBRTcl with benzoyl-CoA was 212 milliunits mg-1[2].

Experimental Protocols

Synthesis of Benzoyl-CoA Analogs

The synthesis of benzoyl-CoA and its analogs can be achieved through various chemical and enzymatic methods. A general chemoenzymatic approach involves the synthesis of S-acyl pantetheine substrates followed by enzymatic conversion to the corresponding acyl-CoA.

1. Synthesis of S-acyl Pantetheine: This initial step can be accomplished through standard organic chemistry procedures, typically involving the acylation of pantetheine with the corresponding acyl chloride (e.g., 2-fluorobenzoyl chloride).

2. Enzymatic Synthesis of Acyl-CoA: The S-acyl pantetheine derivative is then converted to the final acyl-CoA product using a cocktail of enzymes, typically CoaA, CoaD, and CoaE, in the presence of ATP. The reaction progress can be monitored by HPLC[3].

  • Reaction Mixture:

    • S-acyl pantetheine substrate

    • Enzyme cocktail (CoaA/D/E)

    • ATP

    • Appropriate buffer (e.g., Tris-HCl)

  • Incubation: The reaction is typically carried out at 30-37°C for several hours[3].

  • Purification: The resulting acyl-CoA can be purified using techniques such as solid-phase extraction.

Kinetic Assay for Benzoyl-CoA Reductase

The activity of benzoyl-CoA reductase is determined by a continuous spectrophotometric assay. This assay measures the oxidation of a reduced electron donor, such as dithionite-reduced methyl viologen, which is coupled to the reduction of the benzoyl-CoA analog.

  • Assay Principle: The reduction of the benzoyl-CoA analog by BCR is coupled to the oxidation of a chromophoric electron donor. The rate of decrease in absorbance of the reduced electron donor is monitored over time.

  • Reaction Mixture:

    • Anaerobic buffer (e.g., MOPS/KOH, pH 7.3)[2]

    • MgATP

    • Dithionite-reduced methyl viologen (as electron donor)

    • Purified benzoyl-CoA reductase

    • Benzoyl-CoA analog (substrate)

  • Procedure:

    • The assay is performed under strict anaerobic conditions to prevent the re-oxidation of the electron donor by oxygen.

    • All solutions are made anaerobic by purging with an inert gas (e.g., nitrogen or argon).

    • The reaction is initiated by the addition of the enzyme or the substrate.

    • The decrease in absorbance of reduced methyl viologen is monitored at a specific wavelength (e.g., 578 nm).

    • Initial rates are calculated from the linear portion of the reaction progress curve.

    • For the determination of Km and Vmax, the substrate concentration is varied while keeping all other components constant. The data is then fitted to the Michaelis-Menten equation.

Visualizations

Benzoyl-CoA Metabolic Pathway

The following diagram illustrates the central role of benzoyl-CoA in the anaerobic degradation of aromatic compounds. Benzoyl-CoA reductase catalyzes the initial dearomatization step, a key reaction in this pathway.

Benzoyl_CoA_Pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzoate, Toluene) Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Activation Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA ATP-dependent Reduction BCR Benzoyl-CoA Reductase (BCR) Downstream Downstream Metabolism (β-oxidation like steps) Dienoyl_CoA->Downstream Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Downstream->Central_Metabolism

Anaerobic degradation pathway of aromatic compounds via benzoyl-CoA.
Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps involved in the comparative kinetic analysis of benzoyl-CoA analogs.

Kinetic_Analysis_Workflow cluster_synthesis Substrate Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Synthesis Synthesis of Benzoyl-CoA Analogs Purification Purification and Quantification Synthesis->Purification Assay_Setup Anaerobic Spectrophotometric Assay Setup Purification->Assay_Setup Data_Acquisition Measurement of Initial Reaction Rates Assay_Setup->Data_Acquisition MM_Kinetics Michaelis-Menten Kinetics Analysis Data_Acquisition->MM_Kinetics Comparison Comparison of Kinetic Parameters (Km, Vmax) MM_Kinetics->Comparison

Workflow for comparative kinetic analysis of benzoyl-CoA analogs.

References

A Comparative Guide to the Enzymatic Processing of 2-Fluoro, 3-Fluoro, and 4-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic processing of 2-fluoro, 3-fluoro, and 4-fluorobenzoyl-CoA, crucial intermediates in the metabolism of fluorinated aromatic compounds. Understanding how enzymes interact with these fluorinated analogs is vital for applications in bioremediation, biocatalysis, and drug development, where fluorine substitution is a key strategy for modulating molecular properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Enzymatic Activity

The enzymatic processing of fluorobenzoyl-CoA analogs is primarily initiated by two key enzyme classes: benzoate-CoA ligases, which activate the corresponding fluorobenzoic acids, and benzoyl-CoA reductases, which catalyze the dearomatization of the benzoyl-CoA ring.

Benzoate-CoA Ligase Activity

A benzoate-CoA ligase from a syntrophic, benzoate-degrading anaerobic mixed culture has been shown to activate fluorinated benzoates. The kinetic parameters for this enzyme are summarized below.

SubstrateKm (mM)[1]Vmax (U/mg)[1]
Benzoate0.041.05
2-Fluorobenzoate0.281.0
3-Fluorobenzoate1.480.7
4-Fluorobenzoate0.320.98

Additionally, the benzoate-CoA ligase from Magnetospirillum sp. strain TS-6 also demonstrates activity with fluorobenzoates, with the following relative activities:

SubstrateRelative Activity (%) (Anaerobic)[2]
Benzoate100
2-Fluorobenzoate57
3-Fluorobenzoate16
4-Fluorobenzoate69
Benzoyl-CoA Reductase Activity

The reduction of fluorobenzoyl-CoA isomers has been studied with two different Class I ATP-dependent benzoyl-CoA reductases: one from Thauera aromatica (BCRTar) and a methylbenzoyl-CoA reductase from Thauera chlorobenzoica (MBRTcl). While specific Km and Vmax values for the fluorinated substrates are not available, the relative activities provide a valuable comparison.

SubstrateRelative Specific Activity (%) with MBRTcl[3]Relative Specific Activity (%) with BCRTar[3]
Benzoyl-CoA100100
2-Fluorobenzoyl-CoA89150
3-Fluorobenzoyl-CoA7855
4-Fluorobenzoyl-CoA6845

It is noteworthy that the processing of 3-fluoro and 4-fluorobenzoyl-CoA by benzoyl-CoA reductase from Thauera aromatica has been shown to result in defluorination, supporting a Birch-like reduction mechanism.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the synthesis of the fluorobenzoyl-CoA substrates and the enzymatic assays used to determine their processing.

Synthesis of Fluorobenzoyl-CoA Analogs

The synthesis of 2-fluoro, 3-fluoro, and 4-fluorobenzoyl-CoA is typically achieved through a chemoenzymatic approach. This involves the chemical synthesis of the corresponding fluorobenzoic acid, followed by its enzymatic conversion to the CoA thioester using a benzoate-CoA ligase.

Step 1: Chemical Synthesis of Fluorobenzoic Acids

Various methods exist for the synthesis of fluorobenzoic acids. A general representative method is the oxidation of the corresponding fluorotoluene or fluorobenzaldehyde.

Example Protocol for 2-Fluorobenzoic Acid Synthesis: A mixture of 2-fluorobenzoic acid can be synthesized from the corresponding 2-fluorobenzoyl chloride by hydrolysis. 2-fluorobenzoyl chloride can be prepared by refluxing 2-fluorobenzoic acid with thionyl chloride.

Step 2: Chemoenzymatic Synthesis of Fluorobenzoyl-CoA

A general method for the enzymatic synthesis of acyl-CoA esters involves the use of a promiscuous acyl-CoA synthetase/ligase.

Protocol for Enzymatic Synthesis of Fluorobenzoyl-CoA: The reaction mixture for the synthesis of fluorobenzoyl-CoA derivatives can be prepared as follows:

  • Buffer: 100 mM Tris-HCl, pH 7.5

  • Reagents: 5 mM MgCl₂, 5 mM ATP, 1.5 mM Coenzyme A

  • Substrate: 0.5 mM of the respective fluorobenzoic acid (2-fluoro, 3-fluoro, or 4-fluorobenzoic acid)

  • Enzyme: Purified benzoate-CoA ligase (e.g., from Rhodopseudomonas palustris or another suitable microbial source)

  • Incubation: The reaction is incubated at room temperature for 12 hours.

  • Quenching and Analysis: The reaction is stopped by the addition of 10% 6 N HCl and analyzed by HPLC and LC-ESI-MS.

Enzymatic Assay for Benzoyl-CoA Reductase

The activity of benzoyl-CoA reductase with fluorinated substrates can be determined using a spectrophotometric assay. The assay for the wild-type enzyme from Thauera aromatica typically monitors the oxidation of a low-potential electron donor, such as reduced methyl viologen. However, as some reductases like MBRTcl do not effectively use methyl viologen, an alternative is to monitor substrate consumption and product formation using UPLC.

UPLC-based Assay Protocol:

  • Reaction Mixture: Prepare the assay mixture in an anaerobic environment (e.g., a glove box). The mixture should contain:

    • Buffer (e.g., 100 mM MOPS/KOH, pH 7.2)

    • ATP and a regenerating system (e.g., phosphocreatine and creatine kinase)

    • A low-potential reductant (e.g., Ti(III) citrate)

    • The purified benzoyl-CoA reductase enzyme

  • Initiation: Start the reaction by adding the fluorobenzoyl-CoA substrate (e.g., to a final concentration of 0.25 mM).

  • Time Points: At various time intervals, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding a quenching agent like HCl).

  • Analysis: Analyze the quenched samples by UPLC to quantify the decrease in the substrate peak and the increase in the product peak(s). The separation can be achieved on a C18 column with a suitable gradient of acetonitrile in a buffered aqueous solution. Detection is typically performed using a diode array detector.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key processes involved in the enzymatic handling of fluorobenzoyl-CoA.

Anaerobic Benzoyl-CoA Degradation Pathway

This pathway outlines the central route for the anaerobic breakdown of aromatic compounds, which is initiated by the activation of benzoate to benzoyl-CoA, followed by ring reduction.

Benzoyl_CoA_Pathway Benzoate Fluorobenzoate Benzoyl_CoA Fluorobenzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA Ligase ATP, CoA-SH Dienoyl_CoA Cyclohex-1,5-diene-1-carboxyl-CoA (or defluorinated product) Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase 2e-, 2H+, 2ATP Metabolites Further Metabolites Dienoyl_CoA->Metabolites Downstream Enzymes

Caption: Anaerobic degradation pathway of fluorobenzoyl-CoA.

Experimental Workflow for Fluorobenzoyl-CoA Synthesis

This diagram illustrates the chemoenzymatic synthesis of fluorobenzoyl-CoA, starting from the corresponding fluorobenzoic acid.

Synthesis_Workflow cluster_synthesis Chemoenzymatic Synthesis Fluorobenzoic_Acid Fluorobenzoic Acid (2-, 3-, or 4-) Reaction_Mix Reaction Mixture (ATP, CoA, Mg2+) Fluorobenzoic_Acid->Reaction_Mix Incubation Incubation (Room Temperature, 12h) Reaction_Mix->Incubation Enzyme Benzoate-CoA Ligase Enzyme->Reaction_Mix Quenching Reaction Quenching (HCl) Incubation->Quenching Analysis Analysis (HPLC, LC-MS) Quenching->Analysis Product Fluorobenzoyl-CoA Analysis->Product

Caption: Workflow for the chemoenzymatic synthesis of fluorobenzoyl-CoA.

Experimental Workflow for Benzoyl-CoA Reductase Assay

This diagram details the UPLC-based assay for determining the activity of benzoyl-CoA reductase with fluorinated substrates.

BCR_Assay_Workflow cluster_assay UPLC-Based Benzoyl-CoA Reductase Assay Assay_Setup Anaerobic Assay Setup (Buffer, ATP, Reductant, Enzyme) Substrate_Addition Add Fluorobenzoyl-CoA (Initiate Reaction) Assay_Setup->Substrate_Addition Time_Sampling Collect Aliquots (Time Course) Substrate_Addition->Time_Sampling Reaction_Stop Quench Reaction (e.g., HCl) Time_Sampling->Reaction_Stop UPLC_Analysis UPLC Analysis (Substrate & Product Quantification) Reaction_Stop->UPLC_Analysis Data_Analysis Data Analysis (Determine Reaction Rate) UPLC_Analysis->Data_Analysis Kinetic_Parameters Relative Activity Data_Analysis->Kinetic_Parameters

Caption: Workflow for the UPLC-based benzoyl-CoA reductase assay.

References

A Comparative Analysis of Enzyme Specificity: 2-Fluorobenzoyl-CoA vs. Benzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic conversion of fluorinated analogs of natural substrates is crucial for the development of novel therapeutics and biochemical probes. This guide provides a detailed comparison of the enzymatic processing of 2-Fluorobenzoyl-CoA and its natural counterpart, benzoyl-CoA, by key enzymes in aromatic metabolism. We present supporting experimental data, detailed protocols, and visual workflows to facilitate further research in this area.

Executive Summary

Benzoyl-CoA is a central intermediate in the anaerobic metabolism of aromatic compounds. The introduction of a fluorine atom, as in this compound, can significantly influence its interaction with downstream enzymes. This guide focuses on two key enzymes in the benzoyl-CoA pathway: Benzoate-CoA ligase, which synthesizes the CoA thioester, and Benzoyl-CoA reductase, which catalyzes the subsequent dearomatization.

Experimental evidence indicates that 2-fluorobenzoate is a viable, albeit less efficient, substrate for Benzoate-CoA ligase compared to benzoate. While specific kinetic data for the processing of this compound by Benzoyl-CoA reductase is limited, existing studies on related fluorinated analogs suggest that it is likely a substrate, though processed at a reduced rate compared to benzoyl-CoA. This guide provides the available quantitative data and detailed methodologies to enable researchers to conduct their own comparative studies.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for the enzymatic processing of this compound and benzoyl-CoA.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Relative Activity (%)
Benzoate-CoA ligase Magnetospirillum sp. strain TS-6Benzoate---100[1]
2-Fluorobenzoate---57-61[1]
Benzoate-CoA ligase Thauera aromaticaBenzoate25 ± 716.516100[2]
Benzoyl-CoA reductase Thauera aromaticaBenzoyl-CoA15-1.6100[3][4]
Fluoro-analogues---"much lower rate"

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step chemo-enzymatic process.

Step 1: Chemical Synthesis of 2-Fluorobenzoyl Chloride

This protocol is adapted from standard organic chemistry procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 2-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (or another suitable inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 14.0 g (0.1 mole) of 2-fluorobenzoic acid with 30 ml of thionyl chloride in 70 ml of benzene.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for four hours.

  • After cooling the mixture to room temperature, remove the solvent and excess thionyl chloride under vacuum using a rotary evaporator.

  • The resulting liquid is 2-fluorobenzoyl chloride.

Step 2: Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to ligate 2-fluorobenzoic acid (or its activated form, 2-fluorobenzoyl chloride, with appropriate modifications) to Coenzyme A. The following is a general method that can be adapted.

Materials:

  • 2-Fluorobenzoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available enzyme with broad substrate specificity)

  • Tris-HCl buffer (pH 7.5)

  • Incubator

  • HPLC for purification and analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 2 mM 2-Fluorobenzoic acid

    • A suitable amount of acyl-CoA synthetase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for several hours.

  • Monitor the reaction progress by HPLC, observing the formation of the this compound peak and the consumption of CoA.

  • Purify the this compound from the reaction mixture using preparative HPLC.

Enzyme Assays

1. Benzoate-CoA Ligase Activity Assay (Spectrophotometric)

This continuous assay measures the formation of AMP, which is coupled to the oxidation of NADH.

Principle: The AMP produced in the ligase reaction is converted back to ATP by myokinase and pyruvate kinase, with the concomitant oxidation of NADH to NAD⁺ by lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • ATP

  • Coenzyme A

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Benzoate or 2-Fluorobenzoate solution

  • Enzyme preparation (cell extract or purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture (1 mL) containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl₂

    • 1 mM ATP

    • 0.4 mM CoA

    • 1 mM Phosphoenolpyruvate

    • 0.4 mM NADH

    • 1 U Myokinase

    • 1 U Pyruvate kinase

    • 1.5 U Lactate dehydrogenase

    • Enzyme preparation.

  • Incubate the mixture at 30°C for a few minutes to establish a stable baseline.

  • Initiate the reaction by adding 0.5 mM of benzoate or 2-fluorobenzoate.

  • Monitor the decrease in absorbance at 365 nm (or 340 nm) continuously.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

2. Benzoyl-CoA Reductase Activity Assay (Spectrophotometric)

This assay monitors the oxidation of a reduced electron donor, such as reduced methyl viologen or Ti(III) citrate, which is coupled to the reduction of the benzoyl-CoA analog.

Principle: Benzoyl-CoA reductase catalyzes the ATP-dependent reduction of the aromatic ring of benzoyl-CoA or its analogs. This reduction is coupled to the oxidation of a low-potential electron donor. The oxidation of the electron donor can be followed spectrophotometrically.

Materials:

  • Anaerobic cuvettes

  • Anaerobic chamber or glove box

  • Buffer (e.g., potassium phosphate)

  • MgCl₂

  • ATP

  • Reduced methyl viologen or Ti(III) citrate (as electron donor)

  • Benzoyl-CoA or this compound

  • Purified Benzoyl-CoA reductase

  • Spectrophotometer

Procedure:

  • All steps should be performed under strict anaerobic conditions.

  • Prepare the reaction mixture in an anaerobic cuvette, containing:

    • Buffer at the optimal pH for the enzyme

    • 5 mM MgCl₂

    • 2 mM ATP

    • A suitable concentration of the reduced electron donor (e.g., 0.5 mM reduced methyl viologen).

  • Add the purified benzoyl-CoA reductase to the mixture.

  • Initiate the reaction by adding the substrate (benzoyl-CoA or this compound) at various concentrations.

  • Monitor the oxidation of the electron donor by observing the change in absorbance at its specific wavelength (e.g., for reduced methyl viologen, the absorbance decrease can be monitored at a wavelength where the oxidized form does not absorb).

  • Determine the initial reaction rates and calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Mandatory Visualization

Enzymatic_Pathway cluster_activation Activation Step cluster_reduction Reduction Step Benzoate Benzoate Benzoate_CoA_ligase Benzoate_CoA_ligase Benzoate->Benzoate_CoA_ligase + CoA + ATP 2-Fluorobenzoate 2-Fluorobenzoate 2-Fluorobenzoate->Benzoate_CoA_ligase + CoA + ATP Benzoyl_CoA Benzoyl_CoA Benzoate_CoA_ligase->Benzoyl_CoA  AMP + PPi 2_Fluorobenzoyl_CoA 2_Fluorobenzoyl_CoA Benzoate_CoA_ligase->2_Fluorobenzoyl_CoA  AMP + PPi Benzoyl_CoA_reductase Benzoyl_CoA_reductase Benzoyl_CoA->Benzoyl_CoA_reductase + 2e- + 2H+ + 2 ATP 2_Fluorobenzoyl_CoA->Benzoyl_CoA_reductase + 2e- + 2H+ + 2 ATP Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA_reductase->Cyclohexa_1_5_diene_1_carbonyl_CoA  2 ADP + 2 Pi Reduced_Product Reduced This compound Benzoyl_CoA_reductase->Reduced_Product  2 ADP + 2 Pi

Caption: Enzymatic activation and reduction of benzoyl-CoA and this compound.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assays Start Start: 2-Fluorobenzoic Acid Chemical_Synthesis Chemical Synthesis: Acyl Chloride Formation Start->Chemical_Synthesis Enzymatic_Ligation Enzymatic Ligation: CoA Ester Formation Chemical_Synthesis->Enzymatic_Ligation Purification HPLC Purification Enzymatic_Ligation->Purification Substrate_Ready This compound Purification->Substrate_Ready Assay_Setup Spectrophotometric Assay Setup: Substrates, Buffers, Cofactors Substrate_Ready->Assay_Setup Enzyme_Prep Enzyme Preparation: Purification or Cell Lysate Enzyme_Prep->Assay_Setup Data_Acquisition Data Acquisition: Monitor Absorbance Change Assay_Setup->Data_Acquisition Kinetic_Analysis Kinetic Analysis: Calculate Km, Vmax, kcat Data_Acquisition->Kinetic_Analysis Comparison Compare with Benzoyl-CoA Kinetic_Analysis->Comparison

Caption: Experimental workflow for synthesis and kinetic analysis.

References

Unveiling Potential Off-Target Effects of 2-Fluorobenzoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of functional groups, such as fluorine, into bioactive molecules is a common strategy in drug design to enhance potency, metabolic stability, and pharmacokinetic properties. However, these modifications can also lead to unintended interactions with other enzymes, known as off-target effects. This guide provides a comparative analysis of the potential inhibitory effects of 2-Fluorobenzoyl-CoA on non-target enzymes, drawing parallels from existing data on similar acyl-CoA derivatives and their enzymatic interactions. Due to the limited direct experimental data on this compound, this guide utilizes information on analogous compounds to predict and understand its potential off-target profile.

Potential Non-Target Enzymes and Comparative Inhibition Data

Based on its structure as an analog of benzoyl-CoA, this compound may interact with enzymes that utilize benzoyl-CoA or other acyl-CoAs as substrates or regulators. Here, we explore potential non-target enzymes and the inhibitory activities of related compounds.

Table 1: Comparative Inhibitory Effects of Acyl-CoA Derivatives on Various Enzymes

Enzyme FamilySpecific EnzymeInhibitorIC50 / KiType of InhibitionReference
Reductases Benzoyl-CoA ReductaseFluoro- and other substituted benzoyl-CoA analogsSubstrate, but with varying and often lower reaction rates compared to benzoyl-CoA. Specific inhibitory constants are not detailed in the provided search results.Substrate Analog[1][2]
Lipoxygenases Human 5-Lipoxygenase (h5-LOX)Palmitoleoyl-CoA (16:1)2.0 ± 0.4 µM (IC50)Not specified[3]
Human 12-Lipoxygenase (h12-LOX)Oleoyl-CoA (18:1)32 µM (IC50)Not specified[4]
Human Reticulocyte 15-LOX-1 (h15-LOX-1)Stearoyl-CoA (18:0)4.2 ± 0.6 µM (IC50)Not specified[3]
Human Endothelial 15-LOX-2 (h15-LOX-2)Oleoyl-CoA (18:1)0.62 µM (IC50)Allosteric
Carboxylases Acetyl-CoA Carboxylase (ACC)Various small molecule inhibitors (not acyl-CoA derivatives)Nanomolar rangeAllosteric
Synthases Citrate SynthaseFluorovinyl thioether-CoA4.3 µM (Ki)Not specified
Methyl sulfoxide-CoA11.1 µM (Ki)Not specified

Note: The data presented for lipoxygenases and citrate synthase demonstrate that acyl-CoA molecules can inhibit enzymes outside of their primary metabolic pathways, suggesting that this compound could have similar off-target activities. The information on Benzoyl-CoA Reductase indicates that while fluorinated analogs can be substrates, their processing efficiency is altered, which can be considered a form of metabolic interference.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for key experiments cited in the context of acyl-CoA enzyme interactions.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound.

1. Preparation of Reagents:

  • Prepare a suitable buffer solution at the optimal pH for the target enzyme.
  • Dissolve the enzyme, substrate, and inhibitor (e.g., this compound) in the buffer to create stock solutions.
  • Ensure any necessary cofactors (e.g., Mg²⁺, NADH, ATP) are included in the buffer or added to the reaction mixture.

2. Assay Procedure:

  • In a microplate well or cuvette, add the buffer, the enzyme solution, and varying concentrations of the inhibitor.
  • Include a control with no inhibitor.
  • Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
  • Initiate the enzymatic reaction by adding the substrate.
  • Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer or microplate reader. The wavelength depends on the substrate or a coupled reaction product.

3. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Assay for Carboxylase Activity

This method is particularly useful for enzymes like Acetyl-CoA Carboxylase (ACC) that incorporate a labeled substrate.

1. Reaction Setup:

  • In a microcentrifuge tube, combine the assay buffer, ACC enzyme, acetyl-CoA, ATP, and the test inhibitor.

2. Reaction Initiation and Termination:

  • Start the reaction by adding [¹⁴C]Sodium Bicarbonate.
  • Incubate at 37°C for a defined period (e.g., 10-20 minutes).
  • Stop the reaction by adding an acid solution, which also helps to remove unreacted [¹⁴C]bicarbonate as [¹⁴C]O₂ gas.

3. Measurement:

  • Transfer the reaction mixture to a scintillation vial with a scintillation cocktail.
  • Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

Visualizing Potential Interactions and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) dilutions Serial Dilutions of Inhibitor reagents->dilutions preincubation Pre-incubation (Enzyme + Inhibitor) dilutions->preincubation reaction Reaction Initiation (Add Substrate) preincubation->reaction monitoring Data Acquisition (e.g., Spectrophotometry) reaction->monitoring velocity Calculate Reaction Velocities monitoring->velocity ic50 Determine IC50 velocity->ic50

Caption: A generalized workflow for an enzyme inhibition assay.

signaling_pathway cluster_fatty_acid Fatty Acid Metabolism cluster_inhibition Potential Inhibition Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis ACC->Malonyl-CoA Catalyzes This compound This compound This compound->ACC Potential Off-Target Inhibition

Caption: Potential off-target inhibition of Acetyl-CoA Carboxylase by this compound.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluorobenzoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Fluorobenzoyl-CoA, a key intermediate in various metabolic pathways and xenobiotic metabolism, is critical. The choice of analytical methodology can significantly impact the reliability and comparability of experimental data. This guide provides an objective comparison of common analytical techniques for this compound quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.

Cross-validation of these methods is essential to ensure consistency and accuracy when transferring methods between laboratories or comparing data from different analytical platforms.[1][2] This process involves a systematic evaluation of key performance parameters to demonstrate the equivalency of results.[1]

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound. The values presented are representative and may vary based on the specific instrumentation, reagents, and sample matrix.

Validation ParameterHPLC-UVLC-MS/MSEnzymatic Assay
**Linearity (R²) **> 0.995> 0.998> 0.99
Accuracy (% Recovery) 90-110%95-105%85-115%
Precision (% RSD) < 15%< 10%< 20%
Limit of Detection (LOD) ~1 µM~1-10 nM[3]~0.3-3 µM[4]
Limit of Quantification (LOQ) ~5 µM~5-50 nM~1-10 µM
Specificity ModerateHighModerate to High
Throughput ModerateHighHigh
Cost LowHighModerate

Experimental Workflow for Cross-Validation

A systematic approach is crucial for the effective cross-validation of different analytical methods. The following diagram illustrates a general workflow for this process.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Analysis & Comparison A Develop & Optimize HPLC-UV Method D Full Validation of Each Method (Linearity, Accuracy, Precision, LOD, LOQ) A->D B Develop & Optimize LC-MS/MS Method B->D C Develop & Optimize Enzymatic Assay C->D E Prepare Spiked Quality Control (QC) Samples (Low, Medium, High Concentrations) D->E Validated Methods Ready G Analyze QC & Incurred Samples with All Three Methods E->G F Prepare Incurred (Real) Samples F->G H Statistical Analysis of Results (e.g., Bland-Altman plot, correlation coefficients) G->H Generate Quantitative Data I Assess Agreement Between Methods H->I J Establish Acceptance Criteria I->J K Method Equivalency Decision J->K

References

A Comparative Analysis of Microbial Degradation Rates for Different Fluorobenzoates

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The microbial degradation of fluorinated aromatic compounds is a critical area of research, with significant implications for environmental remediation and the development of more biodegradable pharmaceuticals. The position of the fluorine substituent on the benzoate ring profoundly influences its susceptibility to microbial attack. This guide provides a comparative analysis of the microbial degradation rates of ortho-, meta-, and para-fluorobenzoates, supported by experimental data from various studies.

Comparative Degradation Rates of Fluorobenzoate Isomers

The susceptibility of fluorobenzoate isomers to microbial degradation varies significantly depending on the microbial species and the specific enzymatic machinery they possess. Generally, the para- and ortho-isomers are more readily degraded than the meta-isomer. The following table summarizes quantitative data from studies on the degradation of different fluorobenzoates by various bacterial strains.

Bacterial StrainFluorobenzoate IsomerDegradation Rate/ExtentKey Observations & Conditions
Pseudomonas knackmussii B134-Fluorobenzoate (p-FB)Initial specific degradation rate of 1.2 g g⁻¹ h⁻¹ in a membrane aerated biofilm reactor, decreasing to 0.2 g g⁻¹ h⁻¹ over 200 hours.[1]The decrease in degradation rate was attributed to the accumulation of fluoride ions within the biofilm, which may have an inhibitory effect.[1]
Pseudomonas sp. B132-Fluorobenzoate (o-FB)Readily cometabolized by 3-chlorobenzoate-grown cells.[2][3]Fluoride is eliminated during the initial dioxygenation step.[2] 2-Fluoro-cis,cis-muconic acid was identified as a dead-end metabolite.
3-Fluorobenzoate (m-FB)Cometabolized by 3-chlorobenzoate-grown cells, but not utilized as a sole carbon source. Ring cleavage of 3-fluorocatechol is a critical and often rate-limiting step.2-Fluoro-cis,cis-muconic acid was identified as a dead-end metabolite.
4-Fluorobenzoate (p-FB)Utilized as a sole source of carbon and energy after a short adaptation period.Degraded via the ordinary benzoate pathway enzymes.
Alcaligenes sp. RHO21 & RHO222-, 3-, and 4-FluorobenzoateAble to utilize all three monofluorobenzoate isomers.These strains excrete 50% to 90% of the fluoride from fluorobenzoate during growth.
Aureobacterium sp. RHO254-Fluorobenzoate (p-FB)Complete degradation with stoichiometric release of fluoride.Degrades 4-fluorobenzoate via a novel pathway involving 4-hydroxybenzoate and 3,4-dihydroxybenzoate.
Sphingomonas sp. HB-13-Fluorobenzoate (m-FB)Utilized as a sole source of carbon and energy.Degradation proceeds via dioxygenation to form 3-fluorocatechol, followed by intra-diol cleavage to 2-fluoromuconic acid. Also capable of degrading 2- and 4-fluorobenzoate.
Ralstonia sp. H14-Fluorobenzoate (p-FB)Maximum specific growth rate (µmax) of 0.022 h⁻¹ with 10 mM 4-FBA.Up to 94% of the added fluorine was released as fluoride.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of fluorobenzoate degradation.

Microbial Growth and Degradation Assays

This protocol outlines the general procedure for assessing the ability of a bacterial strain to degrade fluorobenzoates as a sole carbon and energy source.

a. Media and Culture Conditions:

  • Mineral Salts Medium (MSM): A minimal medium containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements) is prepared. The pH is adjusted to neutral (typically 7.0).

  • Carbon Source: A specific fluorobenzoate isomer (e.g., 2-fluorobenzoate, 3-fluorobenzoate, or 4-fluorobenzoate) is added as the sole carbon source at a defined concentration (e.g., 5-10 mM).

  • Inoculum: A pre-culture of the test bacterium, grown on a suitable substrate (e.g., nutrient broth or a non-fluorinated analog like benzoate), is harvested, washed with sterile MSM to remove residual carbon sources, and resuspended in MSM.

  • Incubation: The inoculated flasks are incubated at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aeration.

b. Monitoring Degradation:

  • Substrate Disappearance: Aliquots of the culture are periodically withdrawn, centrifuged to remove bacterial cells, and the supernatant is analyzed for the concentration of the fluorobenzoate substrate using High-Performance Liquid Chromatography (HPLC).

  • Bacterial Growth: Microbial growth is monitored by measuring the optical density (OD) of the culture at 600 nm using a spectrophotometer.

  • Fluoride Ion Release: The concentration of fluoride ions released into the medium is measured to quantify the extent of defluorination.

Measurement of Fluoride Ion Concentration

The release of fluoride ions is a direct indicator of the cleavage of the carbon-fluorine bond.

a. Sample Preparation:

  • Culture samples are centrifuged to pellet the bacterial cells.

  • The supernatant is collected for fluoride analysis.

b. Potentiometric Measurement using an Ion-Selective Electrode (ISE):

  • A fluoride ion-selective electrode is calibrated using a series of standard solutions of sodium fluoride (NaF) of known concentrations.

  • A Total Ionic Strength Adjustment Buffer (TISAB) is added to both the standards and the samples in a 1:1 ratio. TISAB maintains a constant ionic strength, adjusts the pH, and complexes with interfering ions like Fe³⁺ and Al³⁺.

  • The electrode is immersed in the sample solution, and the potential (in millivolts) is measured. The fluoride concentration is then determined from the calibration curve.

Metabolite Identification using ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for identifying and tracking fluorinated metabolites during biodegradation without the need for extensive sample preparation.

a. Sample Preparation:

  • Culture supernatant is collected at different time points during the degradation experiment.

  • The samples are typically centrifuged to remove cells and debris.

  • A known concentration of a fluorinated internal standard may be added for quantification.

b. NMR Analysis:

  • ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

  • The disappearance of the signal corresponding to the parent fluorobenzoate and the appearance of new signals corresponding to fluorinated intermediates are monitored over time.

  • The chemical shifts and coupling patterns of the new signals are used to identify the structure of the metabolites, often in comparison to authentic standards or through detailed 2D NMR experiments.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for assessing fluorobenzoate degradation and the established degradation pathways.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Media Prepare Mineral Salts Medium Spike Add Fluorobenzoate Isomer Media->Spike Inoculum Prepare Bacterial Inoculum Inoculum->Spike Incubate Incubate with Shaking Spike->Incubate Sample Collect Samples Periodically Incubate->Sample HPLC HPLC Analysis (Substrate Concentration) Sample->HPLC OD Spectrophotometry (Bacterial Growth) Sample->OD ISE Fluoride ISE (Defluorination) Sample->ISE NMR 19F NMR (Metabolite ID) Sample->NMR

Experimental workflow for assessing microbial degradation of fluorobenzoates.

Degradation_Pathways cluster_4fb 4-Fluorobenzoate Pathway cluster_2fb 2-Fluorobenzoate Pathway cluster_3fb 3-Fluorobenzoate Pathway FB4 4-Fluorobenzoate Cat4F 4-Fluorocatechol FB4->Cat4F Dioxygenase Muconate3F 3-Fluoro-cis,cis-muconate Cat4F->Muconate3F Catechol 1,2-Dioxygenase CentralMetabolism Central Metabolism Muconate3F->CentralMetabolism Further Degradation FB2 2-Fluorobenzoate Cat3F 3-Fluorocatechol FB2->Cat3F Dioxygenase Muconate2F 2-Fluoro-cis,cis-muconate (Dead-end) Cat3F->Muconate2F Catechol 1,2-Dioxygenase FB3 3-Fluorobenzoate Cat3F_2 3-Fluorocatechol FB3->Cat3F_2 Dioxygenase Muconate2F_2 2-Fluoro-cis,cis-muconate (Dead-end) Cat3F_2->Muconate2F_2 Catechol 1,2-Dioxygenase

Generalized microbial degradation pathways for fluorobenzoate isomers.

References

A Comparative Guide to In Silico Models for 2-Fluorobenzoyl-CoA Binding to Benzoate-CoA Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico modeling approaches for predicting the binding of 2-Fluorobenzoyl-CoA to its putative enzyme target, Benzoate-CoA ligase. It further details the necessary experimental protocols to validate these computational models, offering a roadmap for researchers engaged in drug discovery and enzyme mechanism studies.

Introduction

This compound is a fluorinated analog of benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds.[1][2] Understanding the interaction of such analogs with enzymes in this pathway is crucial for the development of novel antimicrobial agents and for bioremediation strategies. Benzoate-CoA ligase (BadA), an enzyme that catalyzes the formation of benzoyl-CoA from benzoate and Coenzyme A, has been shown to exhibit activity towards fluorinated benzoate derivatives, making it a prime candidate for binding this compound.[3][4][5] This guide focuses on the validation of in silico models designed to predict this binding interaction.

Candidate Enzyme: Benzoate-CoA Ligase (BadA)

Based on existing literature, Benzoate-CoA ligase from the bacterium Rhodopseudomonas palustris is a well-characterized enzyme known to process benzoate and its analogs. Studies on the substrate specificity of Benzoate-CoA ligases from various organisms have demonstrated their ability to activate fluorinated benzoates, including 2-fluorobenzoate. The availability of crystal structures for Rhodopseudomonas palustris Benzoate-CoA ligase (PDB IDs: 2V7B, 4ZJZ, 4EAT, 6M2T) provides a solid foundation for in silico modeling.

In Silico Modeling of this compound Binding

Given the absence of published in silico models specifically for this compound binding to Benzoate-CoA ligase, this section outlines a proposed molecular docking workflow.

Molecular Docking Workflow

The following workflow describes the steps to create and analyze an in silico model of this compound binding to Benzoate-CoA ligase.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis prep_ligand Ligand Preparation: - 2D to 3D conversion of this compound - Energy minimization docking Molecular Docking: - Define binding site based on  co-crystallized benzoyl-AMP - Run docking algorithm (e.g., AutoDock Vina) prep_ligand->docking prep_protein Protein Preparation: - Obtain PDB structure (e.g., 4ZJZ) - Remove water and existing ligands - Add hydrogen atoms prep_protein->docking analysis Pose Analysis & Scoring: - Cluster docking poses - Analyze binding interactions  (H-bonds, hydrophobic) - Calculate predicted binding affinity docking->analysis refinement Optional: Molecular Dynamics Simulation - Refine the best docking pose - Assess complex stability analysis->refinement

Caption: Molecular docking workflow for predicting the binding of this compound to Benzoate-CoA ligase.

Predicted Binding Interactions

A hypothetical in silico model, generated through the workflow described above, would predict the binding mode of this compound within the active site of Benzoate-CoA ligase. It is anticipated that the adenine and ribose moieties of the coenzyme A part of the molecule will form conserved hydrogen bonding interactions with the enzyme, similar to other CoA-binding proteins. The benzoyl group, including the fluorine atom, would be positioned in a substrate-binding pocket. The fluorine atom at the 2-position may lead to specific steric and electronic interactions with nearby amino acid residues, which could be explored through site-directed mutagenesis.

Experimental Validation

To validate the predictions of the in silico models, a series of biophysical and biochemical experiments are required. The following sections detail the necessary protocols.

Synthesis of this compound

A crucial prerequisite for experimental validation is the synthesis of the ligand, this compound.

Protocol for the Synthesis of this compound:

This synthesis can be adapted from established methods for generating acyl-CoA thioesters.

  • Preparation of 2-Fluorobenzoyl Chloride: 2-Fluorobenzoic acid is reacted with an excess of thionyl chloride, often in an inert solvent like benzene, under reflux conditions. The excess thionyl chloride and solvent are then removed under vacuum to yield 2-fluorobenzoyl chloride.

  • Thioesterification with Coenzyme A:

    • Coenzyme A trilithium salt is dissolved in a cold, aqueous bicarbonate solution.

    • A solution of 2-fluorobenzoyl chloride in an organic solvent (e.g., acetone or THF) is added dropwise to the Coenzyme A solution with vigorous stirring, while maintaining a low temperature (0-4 °C) and a slightly alkaline pH (around 8.0).

    • The reaction is monitored for completion using a suitable method, such as HPLC.

    • The resulting this compound is then purified by reverse-phase HPLC.

Biophysical Binding Assays

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Experimental Protocol for ITC:

  • Sample Preparation:

    • Express and purify Benzoate-CoA ligase to >95% purity.

    • Dialyze the enzyme extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve the synthesized this compound in the final dialysis buffer to ensure a perfect match.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Typically, the enzyme (e.g., 10-20 µM) is placed in the sample cell, and the ligand (e.g., 100-200 µM) is in the injection syringe.

    • A series of small injections (e.g., 2 µL) of the ligand into the sample cell are performed.

    • The heat change after each injection is measured.

    • Control experiments, such as injecting the ligand into the buffer alone, are performed to subtract the heat of dilution.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. This method can determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol for SPR:

  • Chip Preparation and Ligand Immobilization:

    • The Benzoate-CoA ligase is immobilized on a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The chip surface is first activated with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • The enzyme, in a low ionic strength buffer at a pH below its isoelectric point, is injected over the activated surface.

    • Any remaining active esters are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of concentrations of this compound (the analyte) are injected over the immobilized enzyme surface.

    • The binding is monitored as a change in the response units (RU).

    • A buffer-only injection is used for double referencing to subtract bulk refractive index changes and instrument drift.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • The Kd is calculated as koff/kon.

Comparison of In Silico and Experimental Data

The following table structure should be used to compare the predicted binding affinities from in silico models with the experimentally determined values.

Model/MethodPredicted/Measured ParameterValue
In Silico Model 1 Predicted Binding Affinity (kcal/mol)TBD
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd)TBD
Binding Enthalpy (ΔH)TBD
Binding Entropy (ΔS)TBD
Surface Plasmon Resonance (SPR) Dissociation Constant (Kd)TBD
Association Rate (kon)TBD
Dissociation Rate (koff)TBD

TBD: To be determined by the user's research.

Signaling Pathways and Logical Relationships

The interaction of this compound with Benzoate-CoA ligase is the initial step in its potential metabolism. The following diagram illustrates the logical flow of validation.

G cluster_insilico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Model Validation insilico Molecular Docking of This compound with Benzoate-CoA Ligase prediction Predicted Binding Affinity and Interaction Sites insilico->prediction comparison Comparison of Predicted vs. Experimental Data prediction->comparison synthesis Synthesis of This compound itc Isothermal Titration Calorimetry (ITC) synthesis->itc spr Surface Plasmon Resonance (SPR) synthesis->spr experimental_data Measured Binding Affinity (Kd, Kon, Koff) itc->experimental_data spr->experimental_data experimental_data->comparison validation Validated Model comparison->validation

Caption: Logical workflow for the validation of in silico models of this compound binding.

Conclusion

This guide provides a framework for the in silico modeling of this compound binding to Benzoate-CoA ligase and the subsequent experimental validation of these models. By combining computational predictions with robust biophysical data, researchers can gain a deeper understanding of the molecular interactions governing the binding of this fluorinated analog. This knowledge is essential for the rational design of enzyme inhibitors and for advancing our understanding of microbial metabolic pathways.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-Fluorobenzoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on safety protocols for structurally similar compounds, such as other fluorinated organic molecules and general acyl-CoA derivatives. A specific Safety Data Sheet (SDS) for 2-Fluorobenzoyl-CoA was not located. Researchers must consult the specific SDS for their material, if available, and contact their institution's Environmental Health and Safety (EHS) department for final disposal instructions. The proper disposal of this compound is critical to ensure personnel safety and environmental protection. This compound must be treated as hazardous chemical waste and handled in accordance with all local, state, and federal regulations.[1]

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, all appropriate Personal Protective Equipment (PPE) must be worn. Based on the hazards of related compounds like 2-Fluorobenzoyl chloride, which is classified as corrosive and can cause severe skin burns and eye damage, the following PPE is mandatory.[2]

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves as hazardous waste.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, use a properly fitted respirator.

Waste Identification and Segregation

Properly identifying and segregating waste streams is the first step in the disposal process.

  • Waste Stream Classification: All materials that have come into contact with this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired pure chemical.

    • Contaminated labware (e.g., pipette tips, vials, tubes).

    • Contaminated PPE (e.g., gloves, bench paper).

    • Residues from reactions or clean-up procedures.

    • The first rinse of any emptied container must be collected and disposed of as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound, contaminated spill materials, and used lab supplies in a designated, compatible solid waste container. Do not mix with other waste types unless directed by your EHS department.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated halogenated organic solvent waste container, as fluorine is a halogen. Do not pour any amount down the drain.

    • Contaminated Sharps: Any needles, scalpels, or other sharps must be placed in a designated sharps container.

Step-by-Step Disposal Protocol
  • Prepare for Disposal: Ensure all necessary PPE is worn. Work in a well-ventilated area, such as a chemical fume hood.

  • Contain Waste: Place all waste into appropriate, clearly labeled containers. Use sturdy, chemically resistant containers and ensure they are sealed at all times except when adding waste. Avoid overfilling containers; fill no further than the shoulder of the container.

  • Labeling: Attach a completed EHS Hazardous Waste Label to each container. The label must include the complete chemical name ("this compound") and identify all major constituents and their approximate percentages. Do not use acronyms.

  • Temporary Storage: Store the sealed waste containers in a designated satellite accumulation area. This area must be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents or strong bases. Ensure secondary containment is used for all liquid waste containers.

  • Arrange for Final Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup. The final disposal method may involve controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant. Do not attempt to treat or dispose of the chemical on your own.

Spill Cleanup Protocol
  • Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate if the spill is large or in a poorly ventilated area.

  • Control and Contain: Prevent the spill from spreading or entering any drains.

  • Cleanup: For small dry spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal. For small liquid spills, use an inert absorbent material (e.g., sand, silica gel, universal binder) to soak up the spill.

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Data Summary for Disposal

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste
PPE Requirement Safety Goggles, Chemical-Resistant Gloves, Lab Coat
Solid Waste Container Designated, compatible, sealed solid hazardous waste container.
Liquid Waste Container Designated, compatible, sealed halogenated organic solvent waste container.
Disposal Method Professional disposal via licensed service (e.g., controlled incineration).
Drain Disposal Strictly Prohibited.
Incompatible Materials Strong oxidizing agents, strong bases, alcohols, water/moisture.
Storage Location Cool, dry, well-ventilated, designated satellite accumulation area.

Disposal Workflow

G cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste Containing This compound A->B C Is the waste...? B->C D Solid? (e.g., contaminated gloves, solid chemical) C->D Solid E Liquid? (e.g., solution in solvent) C->E Liquid F Sharp? (e.g., contaminated needle) C->F Sharp G Place in Labeled Solid Waste Container D->G H Place in Labeled Halogenated Organic Waste Container E->H I Place in Labeled Sharps Container F->I J Store Sealed Containers in Designated Satellite Area G->J H->J I->J K Contact EHS or Licensed Waste Disposal Service J->K

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Guide for 2-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling 2-Fluorobenzoyl chloride, based on safety data sheets.[1][2][3]

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US). A face shield may also be necessary.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Inspected prior to use and disposed of in accordance with good laboratory practices.
Impervious clothing/Protective suitTo prevent skin exposure.
Closed-toe shoesStandard laboratory practice.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A self-contained breathing apparatus (SCBA) may be necessary for firefighting or large spills.
Handling and Storage Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Safe Handling Procedures:

  • Inspection: Before use, visually inspect the container for any damage or leaks.

  • Dispensing:

    • Avoid contact with skin and eyes.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

    • Use non-sparking tools to prevent ignition sources.

    • Handle in a closed system where possible.

  • General Hygiene:

    • Wash hands thoroughly after handling and before breaks.

    • Do not eat, drink, or smoke in the laboratory area.

    • Contaminated clothing should be removed and washed before reuse.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents. 2-Fluorobenzoyl chloride is sensitive to moisture.

  • Store in a locked-up area.

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Remove all sources of ignition.

    • For liquid spills, absorb with an inert material such as sand, silica gel, or universal binder.

    • For solid spills, sweep up and shovel the material, avoiding dust formation.

  • Collection: Collect the spilled material and absorbent in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations.

  • It is recommended to use a licensed professional waste disposal service.

  • Do not allow the chemical to enter drains.

Emergency First Aid
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Workflow and Logic Diagrams

The following diagrams illustrate the key procedural workflows for handling and responding to incidents involving 2-Fluorobenzoyl chloride.

Figure 1: Standard Handling Protocol for 2-Fluorobenzoyl Chloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Carefully Dispense Chemical in Fume Hood prep_materials->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_waste Dispose of Waste in Designated Container handle_close->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Standard Handling Protocol for 2-Fluorobenzoyl Chloride

Figure 2: Emergency Spill Response Workflow cluster_immediate Immediate Actions cluster_assessment Assessment & Containment cluster_cleanup Cleanup & Disposal spill Spill Occurs alert Alert Others in the Area spill->alert evacuate Evacuate the Immediate Area alert->evacuate assess Assess Spill Size and Hazard (If Safe to Do So) evacuate->assess ppe Don Additional PPE if Necessary assess->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Absorbed Material into a Sealed Container contain->cleanup decontaminate Decontaminate the Spill Area cleanup->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose

Figure 2: Emergency Spill Response Workflow

References

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